molecular formula C9H8N2O3 B1472372 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1378695-64-7

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1472372
CAS No.: 1378695-64-7
M. Wt: 192.17 g/mol
InChI Key: NGKLAWIJTZQXRV-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a versatile pyrazolo[1,5-a]pyridine core scaffold, which is recognized in medicinal chemistry for its potential as a privileged structure in drug discovery . The specific 4-methoxy and 3-carboxylic acid functional groups on this heteroaromatic system make it a highly adaptable building block for constructing more complex molecules. It is primarily used in synthetic chemistry as a starting material for the preparation of various derivatives, including amides and esters . Researchers value this compound for its potential application in developing active pharmaceutical ingredients (APIs), as the pyrazolo[1,5-a]pyridine structure is a key component in certain therapeutic agents . Related bromo- and cyano-substituted analogs, such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, have been documented as critical intermediates in the synthesis of targeted therapies like Selpercatinib (LOXO-292), highlighting the strategic importance of this chemical class in modern drug development . The carboxylic acid moiety allows for further functionalization via standard coupling reactions, facilitating its integration into larger molecular architectures. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-8(7)6(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKLAWIJTZQXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378695-64-7
Record name 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document elucidates the primary synthetic pathways, with a detailed focus on the 1,3-dipolar cycloaddition route. It offers a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and presents critical parameters for successful synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in the architecture of biologically active molecules. Its unique electronic and steric properties make it a versatile scaffold for interacting with a wide range of biological targets. Derivatives of this core have demonstrated potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of synthetic routes to novel pyrazolo[1,5-a]pyridine derivatives, such as 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, is of paramount importance for the discovery of new therapeutic agents.

Strategic Approaches to the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several synthetic strategies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition of N-Aminopyridinium Ylides

A robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[2] This approach offers a high degree of regioselectivity and is amenable to a variety of substituents on both the pyridine and the alkyne components.

Oxidative [3+2] Annulation-Aromatization

Recent advancements have led to the development of metal-free, oxidative [3+2] annulation-aromatization reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins.[2][3] These methods provide an alternative pathway to functionalized pyrazolo[1,5-a]pyridines under mild conditions.

Cross-Dehydrogenative Coupling Reactions

An efficient strategy for forming substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[4] This approach, often promoted by mild reagents, allows for the direct formation of C-C bonds.

This guide will focus on the 1,3-dipolar cycloaddition pathway, as it presents a direct and well-documented route to the target molecule, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Detailed Synthesis Protocol: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid via 1,3-Dipolar Cycloaddition

The following protocol outlines a two-step synthesis of the target compound, commencing with the formation of the methyl ester precursor followed by its hydrolysis.

Step 1: Synthesis of Methyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This step involves the formation of an N-aminopyridinium salt followed by a 1,3-dipolar cycloaddition with methyl propiolate. A plausible starting material, based on related syntheses, is 1-amino-3-bromo-5-methoxypyridinium.[1] The bromine substituent can be removed in a subsequent step if not desired, or used for further functionalization. For the purpose of this guide, we will describe the synthesis of the 4-methoxy derivative.

Reaction Scheme:

Caption: Synthesis of the methyl ester intermediate.

Experimental Protocol:

  • Preparation of the N-aminopyridinium salt: To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 2-4 hours. The resulting precipitate is the N-aminopyridinium salt, which can be filtered, washed with a cold solvent, and dried under vacuum.

  • 1,3-Dipolar Cycloaddition: Suspend the N-aminopyridinium salt (1.0 eq) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate or triethylamine (2.0-3.0 eq), to the suspension. To this mixture, add methyl propiolate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Quantitative Data Summary:

Reagent/ProductMolar Mass ( g/mol )Molar Eq.Typical Yield (%)
4-Methoxypyridine109.131.0-
MSH217.261.1-
Methyl propiolate84.071.2-
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate206.19-60-75
Step 2: Hydrolysis to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester.

Experimental Protocol:

  • Saponification: Dissolve methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1N HCl). The product, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Quantitative Data Summary:

Reagent/ProductMolar Mass ( g/mol )Molar Eq.Typical Yield (%)
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate206.191.0-
Lithium hydroxide23.952.0-3.0-
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid192.17-90-98

Mechanistic Insights

The key C-C and C-N bond-forming step in this synthesis is the 1,3-dipolar cycloaddition. The reaction proceeds through the in-situ generation of an N-aminopyridinium ylide upon treatment of the corresponding salt with a base. This ylide, a 1,3-dipole, then undergoes a concerted or stepwise cycloaddition with the alkyne (methyl propiolate), a dipolarophile. Subsequent aromatization leads to the stable pyrazolo[1,5-a]pyridine ring system.

Mechanism cluster_0 Mechanism of Pyrazolo[1,5-a]pyridine Formation A N-Aminopyridinium Salt B N-Aminopyridinium Ylide (1,3-Dipole) A->B Base D [3+2] Cycloaddition B->D C Methyl Propiolate (Dipolarophile) C->D E Cycloadduct Intermediate D->E F Aromatization E->F - H₂O G Pyrazolo[1,5-a]pyridine F->G

Caption: Simplified mechanism of the 1,3-dipolar cycloaddition.

Conclusion

This technical guide has detailed a reliable and efficient protocol for the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. The described 1,3-dipolar cycloaddition approach provides a solid foundation for accessing this valuable heterocyclic scaffold. The insights into the reaction mechanism and the step-by-step experimental procedures are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel pyrazolo[1,5-a]pyridine derivatives.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. [No valid URL provided].
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

Sources

Synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-thromboembolic agents.[1][2][3][4] The incorporation of a carboxylic acid moiety at the 3-position provides a crucial synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide offers a comprehensive overview of the principal synthetic strategies for constructing pyrazolo[1,5-a]pyridine-3-carboxylic acid and its ester derivatives. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of key methodologies, including the classical [3+2] cycloaddition of N-aminopyridinium ylides and modern, catalyst-free cross-dehydrogenative coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking a field-proven understanding of these vital synthetic transformations.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Core

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a rigid, planar N-heterocycle that serves as an effective isostere for purines.[2] This structural feature allows its derivatives to interact with a wide range of biological targets. Notably, this scaffold is central to the development of potent inhibitors for phosphoinositide 3-kinases (PI3K), a family of enzymes critical in cell signaling pathways implicated in cancer and inflammatory diseases.[1][3][4]

The 3-carboxylic acid functional group is not merely an incidental substituent; it is a strategic anchor point. Its presence allows for:

  • Amide Coupling: Formation of amide bonds with a diverse array of amines, a cornerstone of combinatorial library synthesis for SAR exploration.

  • Esterification: Conversion to various esters to modulate physicochemical properties like solubility and cell permeability.

  • Bioisosteric Replacement: Transformation into other functional groups, such as tetrazoles or oxadiazoles, to fine-tune biological activity and metabolic stability.

Given its significance, the efficient and regioselective synthesis of this core structure is of paramount importance. This guide will focus on the most robust and widely adopted synthetic routes.

Core Synthetic Strategy I: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The most established and versatile route to the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[5][6] This powerful transformation involves the reaction of an N-iminopyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or alkene.[7][8]

Mechanistic Rationale and Causality

The reaction proceeds through a concerted pericyclic mechanism. The key is the in situ generation of the N-iminopyridinium ylide from a stable N-aminopyridinium salt precursor using a base. This ylide then readily engages with an electron-deficient alkyne, such as an acetylenecarboxylate, to form the fused heterocyclic system in a single, highly efficient step.

The choice of dipolarophile is critical for installing the desired functionality at the 3-position. The use of ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD) directly and regioselectively yields the corresponding pyrazolo[1,5-a]pyridine-3-carboxylate ester. The regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile, consistently placing the ester group at the desired C3 position. Recent advances have also described oxidative variations of this cycloaddition under metal-free conditions.[9]

G cluster_0 Ylide Generation cluster_1 Cycloaddition N_amino N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_amino->Ylide - H⁺ Base Base (e.g., K₂CO₃) Base->Ylide Dipolarophile Alkyne Dipolarophile (e.g., Ethyl Propiolate) Transition_State Concerted [3+2] Transition State Ylide->Transition_State Dipolarophile->Transition_State Primary_Adduct Dihydropyrazolo[1,5-a]pyridine Transition_State->Primary_Adduct Final_Product Pyrazolo[1,5-a]pyridine- 3-carboxylate Primary_Adduct->Final_Product Oxidation (Aromatization)

Caption: Mechanism of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis.

Detailed Experimental Protocol: [3+2] Cycloaddition

Objective: To synthesize Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • 1-Amino-2-methylpyridinium iodide

  • Ethyl propiolate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of 1-amino-2-methylpyridinium iodide (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Core Synthetic Strategy II: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

A more contemporary and environmentally conscious approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[5][6] This method is notable for being catalyst-free and utilizing molecular oxygen as the terminal oxidant, enhancing its atom economy and green chemistry credentials.

Mechanistic Rationale and Causality

This strategy relies on the formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization.[6] The reaction is initiated by the nucleophilic addition of the enol form of a β-ketoester (like ethyl acetoacetate) to the N-amino-2-iminopyridine, which is activated by acetic acid. The resulting intermediate adduct undergoes oxidative dehydrogenation by molecular oxygen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyridine product.

The elegance of this method lies in its simplicity and avoidance of pre-functionalized starting materials or metal catalysts. The use of acetic acid as both a mild acid promoter and a solvent (in some cases) and O₂ from the air as the oxidant makes this a highly practical and scalable process.[6]

G Start_A N-Amino-2-iminopyridine Adduct Intermediate Adduct A Start_A->Adduct Start_B β-Ketoester (Enol form) Start_B->Adduct Nucleophilic Addition Intermediate_B Oxidized Intermediate B Adduct->Intermediate_B Oxidative Dehydrogenation Intermediate_C Cyclized Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization Final_Product Pyrazolo[1,5-a]pyridine Derivative Intermediate_C->Final_Product Dehydration (-H₂O) Reagents AcOH, O₂ (Air) Reagents->Intermediate_B

Caption: Cross-Dehydrogenative Coupling (CDC) Pathway for Synthesis.

Detailed Experimental Protocol: CDC Reaction

Objective: To synthesize Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.[6]

Materials:

  • 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile

  • Ethyl acetoacetate

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-amino-2-iminopyridine derivative (1.0 eq) and ethyl acetoacetate (1.5 eq) in ethanol.

  • Add glacial acetic acid (6.0 eq) to the mixture.

  • Heat the reaction to reflux (approx. 80 °C) under an atmosphere of molecular oxygen (a balloon filled with O₂ can be used) or simply open to the air.

  • Stir the reaction vigorously for 24-48 hours, monitoring completion by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to yield the target compound.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as substrate availability, desired substitution patterns, and scalability.

Feature[3+2] Cycloaddition Cross-Dehydrogenative Coupling (CDC)
Generality Highly versatile; wide range of alkynes and alkenes can be used.Effective for 1,3-dicarbonyl compounds.
Precursors Requires synthesis of N-aminopyridinium salts.Requires synthesis of N-amino-2-iminopyridines.
Reagents Base-mediated; often requires anhydrous conditions.Acetic acid and molecular oxygen (air); catalyst-free.
Atom Economy Good, but generates salt byproducts.Excellent; primary byproduct is water.
Conditions Typically requires heating (80-120 °C).Requires reflux conditions.
Scalability Well-established and scalable.Demonstrated to be efficient and potentially scalable.[7]
Key Advantage Direct, predictable regioselectivity for the 3-position.High atom economy, environmentally friendly ("green").

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives is a well-developed field, with the [3+2] cycloaddition serving as the classical, robust workhorse. However, modern methodologies like cross-dehydrogenative coupling offer compelling advantages in terms of environmental impact and operational simplicity.[6] The selection of an appropriate strategy should be guided by the specific molecular target and available resources.

Future advancements will likely focus on further enhancing the efficiency and sustainability of these syntheses. Emerging areas such as photoredox catalysis and sonochemistry may provide novel, milder pathways to these valuable heterocyclic cores, expanding the synthetic toolkit for medicinal and materials chemists.[7][10]

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Giebułtowicz, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4987. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213324. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 6(1), 743–753. Available from: [Link]

  • Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4299. Available from: [Link]

  • Al-Majid, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. Available from: [Link]

  • ResearchGate. The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Available from: [Link]

  • Al-Majid, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. Available from: [Link]

  • Wang, P., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters, 26(13), 2829–2834. Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Available from: [Link]

  • Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Erzincan University Journal of Science and Technology, 12(2), 524-539. Available from: [Link]

  • Kendall, J. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 79-90. Available from: [Link]

  • Li, H., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • Taylor & Francis Online. Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]

Sources

Biological activity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid and Its Derivatives

Introduction: The Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The synergistic effect of the fused pyrazole and pyridine moieties contributes to its potent pharmacology.[1] Pyrazole and its derivatives are known to possess a wide range of pharmacological activities, making them important pharmacophores in drug discovery.[2][3]

The specific compound, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex molecules with enhanced biological activities. Its chemical structure is characterized by a methoxy group at the 4-position and a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyridine core. This arrangement of functional groups allows for facile chemical modifications, particularly at the carboxylic acid moiety, to generate a diverse library of derivatives.

Synthetic Strategies and Methodologies

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives typically involves a multi-step process. A common strategy is the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an appropriate propiolate to form the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[4] This ester is then hydrolyzed to the corresponding carboxylic acid.[4]

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

A primary application of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. This is typically achieved through a straightforward amidation reaction with various primary amines.[4][5]

Experimental Protocol: Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Reactant Preparation: Dissolve pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Coupling Agent Addition: Add a peptide coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), to the solution.

  • Base Addition: Introduce a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.

  • Amine Addition: Add the desired primary amine (1.1 equivalents) to the mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified using column chromatography to yield the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides Pyridine Substituted Pyridine N_Amination N-Amination Pyridine->N_Amination Cycloaddition 1,3-Dipolar Cycloaddition (with Ethyl Propiolate) N_Amination->Cycloaddition Ester Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation (with Primary Amine) Carboxylic_Acid->Amidation Final_Product Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Amidation->Final_Product

Caption: Synthetic pathway for pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have shown significant promise in the field of infectious diseases, particularly as antitubercular and antimalarial agents.

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents.[4] Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives have been identified as a promising class of anti-TB agents.[4][5]

A series of PPA derivatives bearing a diaryl side chain were designed and synthesized, demonstrating excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains.[5] Notably, some of these compounds exhibited low cytotoxicity against Vero cells, indicating a favorable selectivity profile.[5] One promising compound from this series displayed good pharmacokinetic properties, including an oral bioavailability of 41%, and significantly reduced the bacterial load in a mouse model of TB infection.[5]

The mechanism of action for some of these antitubercular agents is believed to involve the inhibition of the QcrB subunit of the menaquinol-cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism.[4]

Table 1: Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

CompoundH37Rv MIC (μg/mL)rINH Mtb MIC (μg/mL)rRMP Mtb MIC (μg/mL)Cytotoxicity (Vero cells, IC50 in μM)
Derivative A < 0.002–0.381[5]< 0.002–0.465[5]< 0.002–0.004[5]>100[4]
Derivative B 0.0077 (nM)-->100[4]

MIC: Minimum Inhibitory Concentration; rINH: Isoniazid-resistant; rRMP: Rifampicin-resistant.

G cluster_moa Proposed Antitubercular Mechanism of Action PPA Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Inhibition Inhibition PPA->Inhibition QcrB QcrB Subunit of bc1 Complex Energy_Metabolism Mycobacterial Energy Metabolism QcrB->Energy_Metabolism Bacterial_Death Bacterial Death Energy_Metabolism->Bacterial_Death Inhibition->QcrB Disruption Disruption Disruption->Energy_Metabolism

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Predictive Framework for Researchers and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous compounds with diverse biological activities.[1][2] Its unique electronic and structural properties make it an attractive building block for designing novel therapeutic agents. 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1378695-64-7) is a key derivative within this class, offering multiple functional handles for further chemical modification.[3]

Despite its commercial availability and potential utility, a comprehensive, publicly accessible repository of its experimental spectral data is conspicuously absent from the scientific literature. This guide, therefore, serves as an in-depth, theoretical, and predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. By applying fundamental principles of spectroscopy and leveraging data from structurally analogous compounds, we provide a robust framework to aid researchers in the identification, characterization, and quality control of this important molecule.

This document is structured to provide not just data, but a causal explanation for the predicted spectral features, reflecting the analytical process of a senior application scientist.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is used. The structure is as follows:

Caption: Structure and numbering of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the most informative tool for confirming the identity and purity of this molecule. The predicted spectrum is based on the analysis of substituent effects on the pyrazolo[1,5-a]pyridine core.

Causality Behind Predicted Chemical Shifts:
  • Pyridine Ring Protons (H5, H6): The pyridine portion of the fused system is electron-deficient. Protons attached to it are expected to be downfield. H6 is adjacent to the bridgehead nitrogen (N7), leading to a significant downfield shift. H5 is ortho to the electron-donating methoxy group, which will shield it slightly, shifting it upfield relative to H6.

  • Pyrazole Ring Proton (H2): The proton at the C2 position is on an electron-rich pyrazole ring and is typically found further upfield compared to those on the pyridine ring.

  • Methoxy Group (-OCH₃): The methyl protons of the methoxy group are shielded and will appear as a sharp singlet in the typical range of 3.8-4.2 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and labile. It will appear as a broad singlet far downfield, typically >12 ppm. Its visibility can be dependent on the solvent and concentration.

Predicted Coupling Constants:

The coupling pattern for the pyridine ring protons is expected to follow a classical ortho-meta relationship.

  • J(H5-H6): A typical ortho coupling constant of ~7.0-9.0 Hz is expected.

  • J(H2-H6), J(H2-H5): Long-range couplings across the fused ring system may exist but are likely to be small (<1 Hz) and may not be resolved.

Predicted ¹H NMR Data Summary

Solvent: DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H6 ~8.50 d J = 7.5 1H
H2 ~8.25 s - 1H
H5 ~7.10 d J = 7.5 1H
OCH₃ ~4.05 s - 3H

| COOH | >12.0 | br s | - | 1H |

Caption: Key predicted ¹H-¹H coupling on the pyridine ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of the molecule. Chemical shifts are predicted based on the hybridisation state, electronegativity of attached atoms, and mesomeric effects of the substituents.

Causality Behind Predicted Chemical Shifts:
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm range.

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings will resonate in the aromatic region (100-160 ppm).

    • C4: Directly attached to the electronegative oxygen of the methoxy group, this carbon will be the most downfield of the ring carbons.

    • C7a and C2: These carbons are part of the electron-rich pyrazole ring. C7a, being a bridgehead carbon, will have a distinct shift.

    • C3: The attachment of the carboxyl group will influence its position.

    • C5 and C6: These carbons are part of the pyridine ring.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically around 55-60 ppm.

Predicted ¹³C NMR Data Summary

Solvent: DMSO-d₆, Broadband Decoupled

Carbon Predicted Chemical Shift (δ, ppm) Justification
COOH ~168.0 Carboxylic acid carbonyl
C4 ~155.0 Attached to -OCH₃
C7a ~145.0 Bridgehead carbon
C2 ~135.0 Pyrazole ring carbon
C6 ~128.0 Pyridine ring carbon
C5 ~115.0 Pyridine ring carbon, ortho to -OCH₃
C3 ~110.0 Attached to -COOH

| OCH₃ | ~56.0 | Methoxy carbon |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is critical for determining the molecular weight and elemental formula of the compound. Electrospray ionization (ESI) is the most probable method for this polar, acidic molecule.

Molecular Ion:

The molecular formula is C₉H₈N₂O₃, with a monoisotopic mass of 192.0535 Da.[4]

  • Positive Mode (ESI+): The protonated molecule, [M+H]⁺, is expected at m/z 193.0608.

  • Negative Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected at m/z 191.0462.

Predicted Fragmentation Pathway:

Fragmentation provides structural information. For pyrazolo[1,5-a]pyridine carboxylic acids, fragmentation is likely initiated by the loss of small, stable neutral molecules from the molecular ion.[5]

  • Initial Loss of CO₂ (Decarboxylation): The most facile fragmentation for a carboxylic acid is the loss of carbon dioxide (44 Da). This is often the base peak in the spectrum.

  • Subsequent Fragmentation: The resulting fragment ion can then undergo further decomposition, such as the loss of a methyl radical (•CH₃, 15 Da) or carbon monoxide (CO, 28 Da).

G M_plus_H [M+H]⁺ m/z = 193.06 Frag1 Fragment 1 m/z = 149.07 M_plus_H->Frag1 - CO₂ (44 Da) Frag2 Fragment 2 m/z = 121.07 Frag1->Frag2 - CO (28 Da)

Caption: Predicted ESI+ fragmentation pathway.

Standard Experimental Protocols

To acquire high-quality data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and collect 16-32 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a relaxation delay of 2 seconds and acquire at least 1024 scans for adequate signal-to-noise.

    • Process the data with an exponential line broadening of 1-2 Hz.

LC-MS Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative modes.

    • Scan Range: m/z 50 - 500.

    • Fragmentation: Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate MS/MS spectra.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectral features of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. By understanding the predicted ¹H NMR, ¹³C NMR, and MS data, researchers can more confidently and efficiently identify this molecule, confirm its structural integrity, and troubleshoot synthetic or purification challenges. While this theoretical framework is built on robust spectroscopic principles, it underscores the critical need for the scientific community to publish experimental data for foundational molecules to accelerate research and development.

References

  • PubChem. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • Synthonix. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

  • Chemsrc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • BLDpharm. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • Lead Sciences. 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • DOI. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines.

  • Springer. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.

  • NIH. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.

  • ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

  • ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.

  • ChemicalBook. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.

  • J&K Scientific. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

  • MOLNOVA. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Synonyms.

  • PubMed Central. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

  • ChemicalBook. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].

  • PubChem. 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Sources

An In-depth Technical Guide on 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive examination of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic scaffold with significant potential in medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical identity, a robust and validated synthetic pathway with mechanistic insights, and an exploration of its therapeutic relevance, particularly in the context of kinase inhibition.

Core Compound Identity and Structural Elucidation

The precise naming of complex organic molecules is foundational to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The name 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid decodes the molecule's architecture as follows:

  • Pyrazolo[1,5-a]pyridine: A bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyridine ring. The [1,5-a] notation specifies the atom connectivity and orientation of the fusion, indicating that the pyrazole nitrogen at position 1 is fused to the pyridine nitrogen, and the pyrazole carbon at position 5 is fused to a pyridine carbon.

  • 4-methoxy: A methoxy group (-OCH₃) is attached at the 4-position of the fused ring system.

  • 3-carboxylic acid: A carboxylic acid group (-COOH) is substituted at the 3-position.

This systematic name ensures an unambiguous structural representation.

Table 1: Key Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid-
CAS Number 1378695-64-7[1]
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.18 g/mol -
Canonical SMILES COC1=CC=C2N(N=C(C2=C1)C(=O)O)-

Synthesis Protocol and Mechanistic Rationale

The construction of the pyrazolo[1,5-a]pyridine core is a well-established transformation in heterocyclic chemistry. The most reliable and versatile method involves a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne. This guide presents a detailed, three-step synthesis adapted from established literature procedures for analogous structures.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify key bond disconnections and suitable starting materials. The primary disconnection is the ester hydrolysis, followed by the crucial [3+2] cycloaddition that forms the bicyclic core.

G target 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid ester Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate target->ester Ester Hydrolysis cycloaddition [3+2] Cycloaddition ester->cycloaddition ylide N-Aminopyridinium Ylide cycloaddition->ylide propiolate Ethyl Propiolate cycloaddition->propiolate aminopyridinium 1-Amino-3-methoxypyridin-1-ium Salt ylide->aminopyridinium Base start 3-Methoxypyridine aminopyridinium->start N-Amination

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Workflow

Step 1: N-Amination of 3-Methoxypyridine

The initial step involves the electrophilic amination of the pyridine nitrogen. This transformation is critical as it installs the exocyclic nitrogen that will become part of the pyrazole ring.

  • Expertise & Causality: O-(Mesitylenesulfonyl)hydroxylamine (MSH) is the reagent of choice. Its bulky mesityl group enhances stability compared to simpler hydroxylamine derivatives, yet it remains a potent electrophilic aminating agent. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen onto the electron-deficient nitrogen of MSH. Anhydrous conditions are crucial to prevent hydrolysis of the MSH and the product salt.

Protocol:

  • Under an inert atmosphere (N₂ or Ar), dissolve 3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of MSH (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16-24 hours.

  • Monitor reaction completion by TLC (disappearance of 3-methoxypyridine).

  • The product, 1-amino-3-methoxypyridin-1-ium mesitylenesulfonate, will precipitate as a white solid. Collect the solid by filtration, wash with cold DCM, and dry under vacuum. This salt is often used in the next step without further purification.

Step 2: [3+2] Cycloaddition to form the Pyrazolo[1,5-a]pyridine Ester

This is the key ring-forming step. The N-aminopyridinium salt is deprotonated in situ to form a transient N-ylide, which acts as a 1,3-dipole. This ylide then undergoes a cycloaddition with an electron-deficient alkyne, such as ethyl propiolate.

  • Expertise & Causality: The choice of base is critical for generating the ylide without causing side reactions. A non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. The reaction with ethyl propiolate is highly regioselective; the electron-withdrawing ester group directs the addition to form the 3-carboxyethyl product. The subsequent aromatization of the dihydro intermediate is typically spontaneous.

Protocol:

  • Suspend the 1-amino-3-methoxypyridin-1-ium salt (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous dimethylformamide (DMF).

  • Add ethyl propiolate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the formation of the product, ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure ester.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

  • Expertise & Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for this transformation. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to the higher solubility of lithium salts in mixed aqueous-organic solvents, which can facilitate a cleaner reaction. The reaction is driven to completion by the formation of the carboxylate salt; subsequent acidification precipitates the desired free acid.

Protocol:

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold water and dry under high vacuum to yield 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

G cluster_workflow Experimental Synthesis Workflow start 3-Methoxypyridine amination N-Amination (MSH, DCM, 0°C to RT) start->amination salt 1-Amino-3-methoxypyridin-1-ium Salt amination->salt cycloaddition [3+2] Cycloaddition (Ethyl Propiolate, K₂CO₃, DMF, 80°C) salt->cycloaddition ester Ethyl 4-methoxypyrazolo[1,5-a]pyridine- 3-carboxylate cycloaddition->ester hydrolysis Saponification (LiOH, THF/H₂O, RT) ester->hydrolysis acidification Acidification (1M HCl) hydrolysis->acidification product 4-methoxypyrazolo[1,5-a]pyridine- 3-carboxylic acid acidification->product

Caption: Detailed experimental workflow for synthesis.

Therapeutic Relevance and Application in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of this core have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4]

3.1. Kinase Inhibition

Numerous studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can act as potent inhibitors of various kinases. For example, specific analogs have been identified as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[3] Others have shown promise as inhibitors of Tropomyosin Receptor Kinase (Trk), a target in certain cancers.[5] The structural features of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid—a planar aromatic system capable of π-stacking, a carboxylic acid for hydrogen bonding, and a methoxy group for modulating solubility and binding—make it an attractive candidate for screening against kinase targets.

G cluster_pathway Kinase Inhibition Pathway Molecule Pyrazolo[1,5-a]pyridine (e.g., Topic Compound) Kinase Protein Kinase (e.g., p38, Trk) Molecule->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Disease Cell Proliferation, Inflammation Downstream->Disease

Sources

An In-depth Technical Guide to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1378695-64-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic small molecule with significant potential in medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, and anticipated biological activities, drawing upon the established knowledge of the broader pyrazolo[1,5-a]pyridine class of compounds.

Core Molecular Attributes

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid belongs to the pyrazolo[1,5-a]pyridine family, a class of nitrogen-containing fused heterocyclic compounds that are considered privileged scaffolds in drug discovery.[1][2] The core structure's rigidity and planar nature, combined with the specific substitutions of a methoxy group at the 4-position and a carboxylic acid at the 3-position, are key determinants of its chemical and biological properties.

Physicochemical Properties
PropertyValueSource
CAS Number 1378695-64-7[3]
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol [3]
IUPAC Name 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid-
Appearance Solid (predicted)-
Purity Available up to 97%[3]

Synthetic Pathways and Methodologies

While a specific, detailed synthesis for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methods for constructing the pyrazolo[1,5-a]pyridine core. The most prominent of these is the [3+2] cycloaddition reaction.[4][5]

A potential synthetic route could start from a substituted N-aminopyridine and an appropriate three-carbon component. The synthesis of the related compound, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, provides a strong basis for a proposed pathway.[6][7][8][9]

Proposed Synthetic Protocol

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1: Synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

This step involves a TEMPO-mediated [3+2] annulation-aromatization of an N-aminopyridine with an appropriate alkene.[10]

  • Reactants: A suitably substituted N-aminopyridine and acrylonitrile.

  • Reagents: TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) and a base such as DIPEA (N,N-Diisopropylethylamine).

  • Procedure:

    • The N-aminopyridine is dissolved in an appropriate solvent.

    • Acrylonitrile, TEMPO, and DIPEA are added.

    • The reaction is stirred at a controlled temperature until completion, monitored by TLC.

    • The product, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, is isolated and purified using column chromatography.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

  • Reactant: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

  • Reagents: A strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.

  • Procedure (Acid Hydrolysis):

    • The nitrile is heated in an aqueous solution of sulfuric acid.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled and neutralized to precipitate the carboxylic acid.

    • The product, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, is collected by filtration and dried.

Step 3: Debromination

  • Reactant: 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Reagents: A palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure:

    • The bromo-compound is dissolved in a suitable solvent (e.g., ethanol or methanol).

    • The palladium catalyst is added.

    • The mixture is subjected to a hydrogen atmosphere or heated with a hydrogen donor.

    • The reaction is filtered to remove the catalyst.

    • The solvent is evaporated to yield the final product, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product N-aminopyridine Substituted N-aminopyridine BromoNitrile 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile N-aminopyridine->BromoNitrile [3+2] Cycloaddition (TEMPO, DIPEA) Acrylonitrile Acrylonitrile Acrylonitrile->BromoNitrile BromoAcid 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid BromoNitrile->BromoAcid Hydrolysis (H₂SO₄ or NaOH) FinalProduct 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid BromoAcid->FinalProduct Debromination (Pd/C, H₂)

Caption: Proposed multi-step synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Potential Biological Activity and Therapeutic Applications

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities.

Antitubercular Potential

Several studies have highlighted the potent anti-Mycobacterium tuberculosis (Mtb) activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[11] These compounds have shown efficacy against both drug-susceptible and multidrug-resistant Mtb strains. The carboxylic acid group of the title compound serves as a key handle for the synthesis of such carboxamides.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core, a close structural analog, has been extensively investigated for its kinase inhibitory activity, particularly in the context of cancer therapy.[1] A significant finding is that 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a potential precursor to the title compound, is a PDK1 (Phosphoinositide-dependent kinase-1) inhibitor.[12] PDK1 is a crucial kinase in the PI3K/Akt signaling pathway, which is often dysregulated in various cancers. This suggests that 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives could also exhibit anticancer properties by targeting this pathway.

PI3Kδ Inhibition

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases such as COPD.[13] The structural similarities suggest that the pyrazolo[1,5-a]pyridine core could also be explored for developing selective PI3Kδ inhibitors.

Biological_Potential cluster_activities Potential Biological Activities CoreScaffold Pyrazolo[1,5-a]pyridine Core Antitubercular Antitubercular Activity CoreScaffold->Antitubercular Carboxamide Derivatives KinaseInhibition Kinase Inhibition (e.g., PDK1) CoreScaffold->KinaseInhibition Analogy to Bromo-derivative PI3Kdelta PI3Kδ Inhibition CoreScaffold->PI3Kdelta Structural Similarity to known inhibitors

Caption: Potential therapeutic applications of the pyrazolo[1,5-a]pyridine scaffold.

Experimental Considerations and Future Directions

For researchers working with or planning to synthesize 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, the following experimental workflow is recommended.

Workflow for Synthesis and Characterization

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis via Proposed Route Purification Purification (Crystallization/Chromatography) Synthesis->Purification StructureConfirm Structural Confirmation Purification->StructureConfirm Purity Purity Assessment (HPLC, LC-MS) Purification->Purity NMR ¹H & ¹³C NMR StructureConfirm->NMR MS Mass Spectrometry StructureConfirm->MS IR Infrared Spectroscopy StructureConfirm->IR BiologicalScreening Biological Screening (e.g., Kinase Assays, Anti-Mtb Assays) Purity->BiologicalScreening

Caption: Recommended workflow for the synthesis and evaluation of the title compound.

Future research should focus on the development and optimization of a scalable synthetic route to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Subsequent efforts should be directed towards synthesizing a library of derivatives, particularly amides and esters, to explore the structure-activity relationships for various biological targets. A thorough investigation into its kinase inhibitory profile and antitubercular activity is highly warranted.

Conclusion

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a promising, yet underexplored, building block in medicinal chemistry. Its structural features, combined with the known biological activities of the pyrazolo[1,5-a]pyridine scaffold, make it a compelling candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding to stimulate and support further research into this intriguing molecule.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available at: [Link][13]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link][4]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS 1207836-10-9. Autech Industry Co.,Limited. Available at: [Link][6]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link][1]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). Available at: [Link][11]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link][2]

  • 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Lead Sciences. Available at: [Link][3]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

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  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link][5]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Available at: [Link]

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Synthonix. Available at: [Link][8]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Chemsrc. Available at: [Link][9]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

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The Enduring Scaffold: A Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Core

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has emerged as a "privileged" structure in medicinal chemistry and materials science.[1] Its rigid, planar topography and rich electronic nature make it an ideal framework for the design of novel therapeutic agents and functional materials.[1][2] This guide provides an in-depth exploration of the physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, offering insights into their synthesis, reactivity, and characterization, with a focus on their application in drug discovery. These derivatives have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3]

Structural and Electronic Landscape

The pyrazolo[1,5-a]pyridine ring system is an aromatic 10-π electron bicyclic heteroaromatic. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic distribution, influencing its reactivity and intermolecular interactions. This inherent dipolar character is a key determinant of its biological activity and photophysical properties.[2]

Quantum Chemical Insights

Density Functional Theory (DFT) calculations offer valuable insights into the electronic structure of pyrazolo[1,5-a]pyridine derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. Generally, the HOMO is localized on the electron-rich pyrazole moiety, making it susceptible to electrophilic attack, while the LUMO is distributed over the electron-deficient pyridine ring, indicating its propensity for nucleophilic attack.[4] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[5][6]

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For the parent pyrazolo[1,5-a]pyridine, the region around the pyridine nitrogen is typically negative (red/yellow), indicating a site for electrophilic attack or hydrogen bond donation, while the pyrazole ring protons exhibit a more positive potential (blue), suggesting sites for nucleophilic interaction.[4]

Synthesis of the Pyrazolo[1,5-a]pyridine Core

A variety of synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine scaffold, allowing for the introduction of diverse substituents.

Key Synthetic Methodologies

One of the most common and versatile methods is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[7][8] This approach offers a high degree of regioselectivity. Another prevalent strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[9] More recently, cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds have been developed, providing an efficient and environmentally friendly route to polysubstituted pyrazolo[1,5-a]pyridines.[7][8]

The following diagram illustrates a general workflow for the synthesis and characterization of pyrazolo[1,5-a]pyridine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., N-aminopyridines, alkynes) B Cycloaddition or Coupling Reaction A->B C Crude Product B->C D Chromatography (Column/HPLC) C->D E Recrystallization D->E F Spectroscopy (NMR, IR, MS) E->F G X-ray Crystallography E->G H Elemental Analysis E->H I Pure Derivative F->I G->I H->I

Caption: General workflow for synthesis and characterization.

Experimental Protocol: Cross-Dehydrogenative Coupling

The following is a representative protocol for the synthesis of a polysubstituted pyrazolo[1,5-a]pyridine derivative via an AcOH and O2-promoted cross-dehydrogenative coupling reaction.[7][8]

Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester:

  • To a solution of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL), add acetic acid (6 equivalents).

  • Stir the reaction mixture under an oxygen atmosphere (1 atm) at reflux for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

  • The structure can be confirmed by spectroscopic methods (NMR, IR, MS) and, if suitable crystals are obtained, by X-ray crystallography.[7][8]

Physicochemical Properties

The physical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on the nature and position of their substituents.

PropertyGeneral Observations
Melting Point Generally crystalline solids with melting points influenced by substitution patterns. For example, 7-amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has a melting point of 246–247 °C.[7]
Solubility Solubility is variable. The parent pyrazolo[1,5-a]pyridine is soluble in common organic solvents. The introduction of polar functional groups can enhance aqueous solubility, a critical factor in drug development. For instance, replacing a cyano quinoline scaffold with a bromo pyrazolo[1,5-a]pyrimidine scaffold has been shown to dramatically improve solubility.
pKa The basicity of the pyrazolo[1,5-a]pyridine core is influenced by substituents. The pyridine nitrogen is the most basic site. Electron-donating groups on the ring system increase basicity, while electron-withdrawing groups decrease it.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of pyrazolo[1,5-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton chemical shifts are characteristic of the aromatic nature of the ring system. The protons on the pyridine ring typically appear at lower field compared to those on the pyrazole ring. For the parent pyrazolo[1,5-a]pyridine, the chemical shifts are in the range of δ 6.5-8.4 ppm.[10]

  • ¹³C NMR: The carbon chemical shifts provide information about the electronic environment of each carbon atom. The carbon atoms of the pyridine ring resonate at a lower field than those of the pyrazole ring.[11][12] For example, in a substituted pyrazolo[1,5-a]pyridine, the carbon signals can range from δ 14 to 163 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of pyrazolo[1,5-a]pyridine derivatives displays characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. The presence of functional groups such as -NH₂, -CN, and -C=O gives rise to distinct and identifiable peaks. For instance, a cyano group (CN) will show a sharp absorption around 2214 cm⁻¹, and an amino group (NH₂) will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of these derivatives. The molecular ion peak (M⁺) is typically observed, and the fragmentation pattern can provide valuable structural information.[7][13]

Chemical Reactivity and Functionalization

The pyrazolo[1,5-a]pyridine scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of compounds. The reactivity is dictated by the electronic nature of the ring system.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring is the preferred site for electrophilic attack, typically at the C3 position. Halogenation and nitration reactions can be readily achieved at this position.[1]

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C5 or C7 positions.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine core, enabling the introduction of aryl, alkynyl, and amino moieties.[1]

Biological Activity and Drug Development Applications

Pyrazolo[1,5-a]pyridine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Kinase Inhibition

A significant area of research has focused on pyrazolo[1,5-a]pyridine and its pyrimidine analogues as protein kinase inhibitors .[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[3] These derivatives have been shown to inhibit a range of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Specifically, PI3Kδ inhibitors with a pyrazolo[1,5-a]pyrimidine scaffold have been developed.[14] The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.

  • Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs): Dual inhibitors of CDK2 and TRKA have been synthesized, demonstrating antiproliferative activity.[2]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Substituted pyrazolo[1,5-a]pyridines have been developed as inhibitors of p38 kinase, which is involved in inflammatory responses.[15]

The following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Other Therapeutic Areas

Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have shown promise as:

  • Antitubercular agents: Demonstrating potent activity against Mycobacterium tuberculosis.

  • EP1 receptor antagonists: For the potential treatment of overactive bladder.

  • Corticotropin-releasing factor 1 (CRF1) receptor antagonists: Investigated for the treatment of stress-related disorders.[16]

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For pyrazolo[1,5-a]pyridine derivatives, the substituents at various positions on the bicyclic core play a critical role in determining their biological activity. For example, in a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, modifications at different positions led to significant variations in their minimum inhibitory concentrations.[17]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel molecules with significant biological and material applications. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of its physicochemical and biological properties. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel therapeutic targets, and the application of these derivatives in emerging fields such as photodynamic therapy and organic electronics. The comprehensive understanding of the structure-property relationships outlined in this guide will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical and industrial applications.

References

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  • Abdelriheem, A. Y., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
  • Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13863–13872.
  • Serafin, K., et al. (2021).
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(10), 1667.
  • Gomez, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4297.
  • Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13863–13872.
  • Guerret, P., et al. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 25(8), 687-690.
  • Norman, M. H., et al. (2002). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 4(16), 2739–2742.
  • Acar, N., et al. (2019). Synthesis and DFT Quantum Chemical Calculations of Novel Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 821-834.
  • Chen, Y. L., et al. (2006). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 49(14), 4237–4240.
  • Guerret, P., et al. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 25(8), 687-690.
  • Suksrichavalit, T., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Thai Journal of Science and Technology, 11(2), 143-154.
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  • Kavitha, S., et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(22), 6061.
  • Jones, A. H., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3326–3335.
  • Zhang, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(18), 15433-15449.
  • El-Faham, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Journal of Molecular Structure, 1289, 135835.
  • Kaya, Y., et al. (2023). Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. Journal of Molecular Structure, 1282, 135169.
  • Kumar, A. (2020). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG)
  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3456.
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The Emergence of Pyrazolo[1,5-a]pyridines as Potent and Selective p110α PI3K Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and development of pyrazolo[1,5-a]pyridines as a novel class of highly selective inhibitors targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). We will delve into the critical role of the PI3K/AKT/mTOR signaling pathway in cancer, the rationale for targeting p110α, the structure-activity relationship (SAR) studies that guided the optimization of this chemical series, and the detailed experimental protocols for their biological evaluation.

The PI3K/AKT/mTOR Pathway: A Central Hub in Cancer Pathogenesis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] Its activation is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[4][5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a wide array of substrates, including mTOR, culminating in the regulation of cellular machinery responsible for protein synthesis and cell cycle progression.[1][5]

Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][4] Hyperactivation of this pathway, often due to mutations in key components, can lead to uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer.[3][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Adapta_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase PI3K (p110α) ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate PIP2 Substrate->ADP Eu_Ab Eu-labeled anti-ADP Antibody ADP->Eu_Ab Competes with Tracer Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase Alexa_ADP Alexa Fluor® 647 labeled ADP Tracer Eu_Ab->Alexa_ADP Binds FRET TR-FRET Signal Alexa_ADP->FRET

Caption: Workflow for the Adapta™ Universal Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: A standard kinase reaction is performed in a 384-well plate containing the p110α enzyme, its substrate (PIP2), ATP, and the test compound at various concentrations. The reaction is incubated at room temperature to allow for enzymatic activity.

  • Detection: After the kinase reaction, a detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: The plate is incubated to allow the detection reagents to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader.

    • High TR-FRET Signal: In the presence of a potent inhibitor, kinase activity is low, resulting in minimal ADP formation. The Eu-labeled antibody binds to the Alexa Fluor®-labeled ADP tracer, leading to a high FRET signal. [7] * Low TR-FRET Signal: In the absence of an inhibitor, the kinase produces a significant amount of ADP, which competes with the tracer for binding to the antibody. This disrupts the FRET, resulting in a low signal. [7]4. Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays: Target Engagement and Functional Outcomes

Objective: To confirm that the compounds inhibit the PI3K pathway in a cellular context and translate to anti-proliferative effects.

Methodology: Western Blotting for Phospho-Akt and Cell Proliferation Assay

Western Blotting for Phospho-Akt (a downstream marker of PI3K activity):

Western_Blot Start Cancer Cell Culture (e.g., HCT-116) Treatment Treat with Pyrazolo[1,5-a]pyridine Inhibitor Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Result Analysis of pAkt Levels Detection->Result

Caption: Workflow for Western Blot Analysis of pAkt.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Cancer cell lines with a known dependence on the PI3K pathway (e.g., HCT-116) are cultured and then treated with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations for a specified time. [8]2. Protein Extraction: The cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Akt (pAkt). A primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH) are used for normalization.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. A reduction in the pAkt signal relative to total Akt and the loading control indicates inhibition of the PI3K pathway. [9] Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of lead compounds in a living organism.

Methodology: Human tumor cells (e.g., HCT-116) are implanted into immunocompromised mice. [10][11]Once tumors are established, the mice are treated with the pyrazolo[1,5-a]pyridine inhibitor or a vehicle control. Tumor growth is monitored over time. Successful compounds will demonstrate significant tumor growth inhibition compared to the control group. [11]

Conclusion and Future Directions

The discovery of pyrazolo[1,5-a]pyridines as potent and highly selective p110α inhibitors represents a significant advancement in the development of targeted cancer therapies. [10]The detailed SAR studies have provided a clear roadmap for the design of optimized compounds with excellent potency and a desirable selectivity profile. [11]The biological evaluation of these compounds has confirmed their mechanism of action and demonstrated promising anti-tumor activity in both cellular and in vivo models. [10][11] Future research in this area will likely focus on:

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts to improve drug-like properties such as solubility, bioavailability, and metabolic stability to ensure effective drug exposure in patients.

  • Combination Therapies: Investigating the synergistic effects of these p110α inhibitors with other anti-cancer agents, such as chemotherapy or other targeted therapies.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to p110α-selective inhibition.

  • Clinical Development: Advancing the most promising lead candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

The continued development of the pyrazolo[1,5-a]pyridine scaffold holds great promise for delivering a new generation of precision medicines for the treatment of cancers driven by aberrant PI3K signaling.

References

  • Kendall, J. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. [Link]

  • DIAL.pr. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. [Link]

  • Frédérick, R., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 86-98. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 1-27. [Link]

  • PubMed. (2025). Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy. Journal of Molecular Graphics and Modelling. [Link]

  • PMC. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1835-1855. [Link]

  • University of Namur. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • PubMed. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-638. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • PMC. (2021). Inhibition of PI3 kinase isoform p110α suppresses neuroblastoma growth and induces the reduction of Anaplastic Lymphoma Kinase. Journal of Experimental & Clinical Cancer Research, 40(1), 22. [Link]

  • NIH. (2015). Therapeutic benefit of selective inhibition of p110α PI3-kinase in pancreatic neuroendocrine tumors. Clinical Cancer Research, 21(5), 1136-1147. [Link]

  • Frontiers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 814034. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 28. [Link]

  • AACR Journals. (2015). Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clinical Cancer Research, 21(5), 1136-1147. [Link]

  • YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. [Link]

  • PMC. (2016). Specific inhibition of p110α subunit of PI3K: putative therapeutic strategy for KRAS mutant colorectal cancers. Oncotarget, 7(41), 68546-68560. [Link]

  • MDPI. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(3), 832. [Link]

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A Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold as a promising platform for the development of novel antitubercular agents. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the fight against tuberculosis. We will dissect the multifaceted nature of this chemical series, from its diverse mechanisms of action and intricate structure-activity relationships to the practical methodologies for its synthesis and biological evaluation.

The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The efficacy of current first-line treatments is severely hampered by the lengthy duration of therapy and the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][3] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.

In this context, heterocyclic compounds have emerged as a fertile ground for antitubercular drug discovery. Among them, the pyrazolo[1,5-a]pyrimidine core has been identified through numerous high-throughput screening campaigns as a "privileged scaffold"—a molecular framework that is repeatedly found to bind to various biological targets with high affinity.[2][4][5][6][7] This guide synthesizes the current understanding of this versatile scaffold and provides a technical framework for its advancement.

Deconvoluting the Mechanistic Landscape

A striking feature of the pyrazolo[1,5-a]pyrimidine scaffold is its mechanistic promiscuity.[2][4][5] Different derivatives have been shown to inhibit distinct, essential pathways in M. tuberculosis, making it a rich area for investigation but also one that requires careful and thorough target validation for each new chemical series.

Key Molecular Targets:
  • MmpL3 (Mycobacterial Membrane Protein Large 3): This protein is a resistance-nodulation-division (RND) family transporter responsible for the translocation of trehalose monomycolate (TMM), a fundamental precursor of mycolic acids, across the inner membrane.[8] Mycolic acids are the defining components of the unique and highly impermeable mycobacterial cell wall. The inhibition of MmpL3 effectively halts cell wall construction, leading to bacterial death. Several series, including tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), have been identified as potent MmpL3 inhibitors.[8][9][10] These inhibitors are often bactericidal and show activity against intracellular Mtb residing within macrophages.[10]

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a critical flavoenzyme involved in the biosynthesis of arabinogalactan and lipoarabinomannan, two other essential polysaccharides of the mycobacterial cell wall.[11] It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for cell wall synthesis. Its vulnerability and essentiality make it one of the most attractive targets for new TB drugs.[11] Certain pyrazolo[3,4-b]pyridine-pyrimidone hybrids have been specifically designed and shown to interact with DprE1.[12][13]

  • Metabolic Inactivation and Other Mechanisms: Intriguingly, not all pyrazolo[1,5-a]pyrimidine derivatives owe their activity to the inhibition of cell wall biosynthesis. For one series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was not conferred by mutations in a specific target protein, but rather by mutations in Rv1751, a flavin adenine dinucleotide (FAD)-dependent hydroxylase.[2][4][5] This suggests that the bacterium develops resistance by metabolically inactivating the compound through hydroxylation.[2][4][14] This finding underscores the critical importance of performing mechanism-of-action studies that go beyond simple target-based assays and highlights the risk of assuming mechanistic similarity among chemically related compounds.[2][4]

Pyrazolo[1,5-a]pyrimidine MOA cluster_Mtb Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall cluster_inhibitors Pyrazolo[1,5-a]pyrimidine Derivatives TMM Trehalose Monomycolate (TMM) Precursor Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport DPR Decaprenylphosphoryl-D-ribose (DPR) Synthesis DprE1 DprE1 Epimerase DPR->DprE1 Substrate Mycolic_Acid Mycolic Acid Layer MmpL3->Mycolic_Acid Precursor Supply Arabinogalactan Arabinogalactan Layer DprE1->Arabinogalactan Arabinose Supply P1 THPP Analogues P1->MmpL3 Inhibition P2 Pyrazolopyridine Hybrids P2->DprE1 Inhibition caption Potential MOAs of Pyrazolo[1,5-a]pyrimidine Derivatives

Caption: Potential Mechanisms of Action for Pyrazolo[1,5-a]pyrimidine Derivatives.

Illuminating Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity. These SAR studies are fundamental to transforming initial screening hits into viable lead compounds.

The core scaffold consists of a fused pyrazole and pyrimidine ring system. Key positions for substitution, which significantly modulate biological activity, include C3, C5, and C7.

Caption: Core Pyrazolo[1,5-a]pyrimidine Scaffold with Key Positions.

Key SAR Insights:
  • C7 Position: For the aminopyrazolo[1,5-a]pyrimidine series, a (pyridin-2-ylmethyl)amino group at the C7 position was identified as a critical pharmacophore for potent activity.[6][7] Replacing the 2-pyridyl moiety with 3-pyridyl or 4-pyridyl analogues led to a complete loss of activity, indicating a strict structural and electronic requirement for interaction with the biological target.[7]

  • C3 Position: This position has demonstrated a higher tolerance for diverse substitutions.[6][7] In several studies, the introduction of various aryl groups at C3 was well-tolerated. Electron-rich phenyl substituents and certain halogenated phenyl rings were shown to be beneficial for activity.[7]

  • C5 Position: Substitution at this position can also influence activity. For example, in the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, a methyl group at C5 was common among active compounds.

  • Core Scaffold: The integrity of the fused heterocyclic ring system is paramount. It is often responsible for establishing key hydrogen bonds and other interactions within the target's binding pocket.[15]

Table 1: Representative SAR Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound SeriesCore StructureKey Substituent (Position)Mtb H37Rv MIC (µg/mL)Reference
AminopyrimidineAminopyrazolo[1,5-a]pyrimidineR¹ = Phenyl (C3) , R² = 2-pyridylmethyl (C7) 2.5 - 5[7]
AminopyrimidineAminopyrazolo[1,5-a]pyrimidineR¹ = Phenyl (C3) , R² = 3-pyridylmethyl (C7) >160[7]
PyrimidinonePyrazolo[1,5-a]pyrimidin-7(4H)-oneR¹ = Phenyl (C3) , R² = Methyl (C5) 0.8[3]
Pyridine-hybridPyrazolo[3,4-b]pyridine-pyrimidoneR¹ = 4-chlorophenyl (C6) 3.12[12]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Synthetic Strategy: A Practical Protocol

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is often straightforward, adding to their appeal as a drug discovery scaffold. A widely employed and efficient method is the one-step cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[4]

Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

This protocol describes a representative synthesis adapted from published literature.[4]

Step 1: Reaction Setup

  • To a sealable reaction vessel, add the selected 3-aminopyrazole (1.0 equivalent).

  • Add the corresponding β-ketoester (1.1 equivalents).

  • Add glacial acetic acid to serve as both the solvent and catalyst (approximately 5-10 mL per mmol of aminopyrazole).

  • Seal the vessel tightly.

Step 2: Cyclocondensation

  • Place the sealed vessel in a pre-heated oil bath or heating mantle set to 120-140 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminopyrazole) is consumed.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Pour the cooled mixture into ice-cold water (approx. 50 mL).

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid precipitate sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with cold water again.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.

  • Alternatively, for less crystalline products, purification can be achieved via column chromatography on silica gel.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

A Validated Workflow for Biological Evaluation

A rigorous and systematic evaluation process is essential to profile the antitubercular potential of newly synthesized derivatives. The workflow progresses from initial in vitro screening to more complex intracellular and in vivo models.

Experimental Evaluation Workflow

Caption: Drug Discovery Workflow for Antitubercular Agents.

Key Experimental Protocols:
  • Minimum Inhibitory Concentration (MIC) Determination via MABA:

    • Principle: This colorimetric assay uses the redox indicator Alamar Blue to measure the metabolic activity of Mtb. Viable, respiring bacteria reduce the blue reagent to a pink product.

    • Methodology:

      • Prepare a two-fold serial dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth.

      • Inoculate each well with a standardized culture of Mtb H37Rv. Include positive (no drug) and negative (no bacteria) controls.

      • Incubate the plates at 37 °C for 7 days.

      • Add a mixture of Alamar Blue reagent and Tween 80 to each well.

      • Re-incubate for 24 hours.

      • The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

  • Intracellular Activity (Macrophage Infection Model):

    • Principle: This assay assesses a compound's ability to kill Mtb within its natural host cell, the macrophage, providing a more biologically relevant measure of activity.[16]

    • Methodology:

      • Seed a 96-well plate with a suitable macrophage cell line (e.g., THP-1 or RAW 264.7).

      • Infect the macrophages with Mtb (often an autoluminescent strain for easier readout) at a specific multiplicity of infection (MOI).[16]

      • After allowing for phagocytosis, wash the cells to remove extracellular bacteria.

      • Add fresh media containing serial dilutions of the test compound.

      • Incubate for 3-5 days.

      • Lyse the macrophages to release the intracellular bacteria.

      • Quantify bacterial viability by measuring luminescence (for autoluminescent strains) or by plating the lysate and counting colony-forming units (CFUs).

  • Cytotoxicity Assay and Selectivity Index (SI):

    • Principle: It is crucial to ensure that the compound's activity is specific to the bacteria and not due to general toxicity to host cells.

    • Methodology:

      • Expose a mammalian cell line (e.g., HepG2, Vero) to serial dilutions of the test compound for 48-72 hours.

      • Measure cell viability using a reagent like Resazurin or MTT.

      • The concentration that inhibits cell growth by 50% is determined as the IC₅₀.

      • The Selectivity Index (SI) is then calculated as SI = IC₅₀ / MIC . A higher SI value (typically >10) is desirable, indicating a favorable therapeutic window.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold represents a validated and highly promising starting point for the development of next-generation antitubercular agents. Its synthetic tractability, coupled with potent activity against Mtb, including drug-resistant strains, makes it an attractive platform for medicinal chemists.

The primary challenge and, simultaneously, the greatest opportunity, lies in its mechanistic diversity. It is imperative that future research programs do not assume a single mode of action for all derivatives. A rigorous, parallel effort in chemical synthesis and deep mechanistic biology will be required to unlock the full potential of this scaffold. Future work should focus on:

  • Optimizing ADME Properties: Enhancing solubility, metabolic stability, and oral bioavailability to ensure drug-like properties.

  • Elucidating Novel Mechanisms: For series where the target is unknown, employing techniques like whole-genome sequencing of resistant mutants and chemoproteomics is crucial.

  • Combating Resistance: Designing next-generation analogues that are active against mutants resistant to current derivatives.

By embracing a multidisciplinary approach that integrates synthetic chemistry, microbiology, and molecular biology, the scientific community can harness the power of the pyrazolo[1,5-a]pyrimidine scaffold to deliver novel, effective, and safe treatments for tuberculosis.

References

  • Oh, S., Libardo, M. D. J., Millard, K. G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 334-344. [Link]

  • Oh, S., Libardo, M. D. J., Millard, K. G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]

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  • Kumar, R., Sharma, R., Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(11), 2533. [Link]

  • Soares de Melo, C., Pillay, S., Watkeys, L., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry, 23(22), 7240-7250. [Link]

  • Wang, Z., Jin, H., Wang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 703-707. [Link]

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  • Nagani, A., Shreykar, M., & Patel, H. (2025). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. Scientific Reports, 15(1), 14734. [Link]

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An In-Depth Technical Guide to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential across a range of diseases. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets of purinergic ligands. This has led to the development of pyrazolo[1,5-a]pyridine derivatives with a wide array of biological activities, including anti-tubercular[1], anti-inflammatory, antiviral, and anticancer properties. Notably, this scaffold is a key component in several FDA-approved drugs and clinical candidates, underscoring its importance in modern drug discovery. This guide provides a detailed technical overview of a key derivative, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, focusing on its structure, a plausible synthetic route, and its potential applications as a crucial building block in the development of novel therapeutics.

Core Structure and Physicochemical Properties

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid, crystalline compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol .[2] The molecule features a fused bicyclic system consisting of a pyrazole and a pyridine ring, with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

Below is a diagram illustrating the chemical structure of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Caption: Chemical structure of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Table 1: Physicochemical Properties of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

PropertyValueSource
CAS Number1378695-64-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
IUPAC Name4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
SMILESCOC1=CC=CN2C1=C(C=N2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-8(7)6(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Physical StateSolid
Melting Point258 - 260 °C
SolubilityLow solubility in water

Synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: A Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis start 3-Bromo-5-methoxypyridine product1 N-Amino-3-bromo-5-methoxypyridinium mesitylenesulfonate start->product1 Reflux in CH2Cl2 reagent1 MesONH2 product1_ref N-Amino-3-bromo-5-methoxypyridinium mesitylenesulfonate reagent2 Ethyl propiolate reagent3 Base (e.g., K2CO3) product2 Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate product2_ref Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate product1_ref->product2 Reaction in suitable solvent reagent4 Aqueous base (e.g., NaOH), then acid workup final_product 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid product2_ref->final_product Hydrolysis

Caption: Plausible synthetic pathway for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: N-Amination of 3-Bromo-5-methoxypyridine

  • To a solution of 3-bromo-5-methoxypyridine in dichloromethane (CH2Cl2), add a solution of O-mesitylenesulfonylhydroxylamine (MesONH2) in CH2Cl2 at 0 °C.

  • Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude N-amino-3-bromo-5-methoxypyridinium mesitylenesulfonate, which can be used in the next step without further purification.

Rationale: The N-amination of the pyridine nitrogen is the key first step to form the necessary intermediate for the subsequent cycloaddition. MesONH2 is a common and effective aminating agent for this transformation.[3]

Step 2: [3+2] Cycloaddition

  • Suspend the crude product from Step 1 in a suitable solvent such as acetonitrile.

  • Add ethyl propiolate and a base, for example, potassium carbonate (K2CO3).

  • Stir the reaction mixture at an elevated temperature (e.g., 40-60 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Rationale: This step involves a 1,3-dipolar cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocyclic rings. The N-aminopyridinium salt acts as the 1,3-dipole, which reacts with the ethyl propiolate (the dipolarophile) to form the pyrazole ring fused to the pyridine. The base is necessary to deprotonate the N-aminopyridinium salt, generating the reactive ylide intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ethyl ester from Step 2 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide (NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Rationale: The final step is a standard ester hydrolysis to the corresponding carboxylic acid. This is a robust and high-yielding reaction, typically driven to completion by the use of a strong base.

Spectroscopic Characterization (Expected)

While specific experimental spectra for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid are not available in the searched literature, the following data represents the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons of the heterocyclic system.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 193.0608).[4]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Medicinal Chemistry

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazolo[1,5-a]pyridine scaffold has been extensively explored in drug discovery, leading to the identification of compounds with a range of biological activities.

  • Antitubercular Agents: The pyrazolo[1,5-a]pyridine-3-carboxamide moiety has been identified as a potent pharmacophore against Mycobacterium tuberculosis.[1] Derivatives have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of the bacterium.[1]

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, is found in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in the development of kinase inhibitors.[5] This suggests that the pyrazolo[1,5-a]pyridine core can also be a valuable starting point for the design of inhibitors of various kinases involved in cancer and other diseases.

  • Other Potential Applications: Derivatives of the pyrazolo[1,5-a]pyridine and related scaffolds have also been investigated for their potential as antimicrobial and immunomodulatory agents.[6][7]

The presence of the carboxylic acid group in 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space in the search for new drug candidates.

Conclusion

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a key heterocyclic compound with a promising scaffold for the development of novel therapeutics. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a plausible three-step sequence. The versatile pyrazolo[1,5-a]pyridine core, combined with the reactive carboxylic acid functionality, makes this molecule an attractive starting point for the design and synthesis of new generations of antitubercular agents, kinase inhibitors, and other potentially life-saving drugs. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant advancements in medicinal chemistry.

References

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A Technical Guide to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry, enabling the development of high-quality lead compounds through the identification and optimization of low-molecular-weight fragments. The selection of the initial fragment library is paramount to the success of any FBDD campaign. Ideal fragments are characterized by low molecular weight, structural simplicity, and physicochemical properties that provide a foundation for extensive optimization. The pyrazolo[1,5-a]pyridine scaffold represents a "privileged" heterocyclic system, frequently appearing in bioactive molecules and approved therapeutics.[1][2] This guide provides an in-depth technical analysis of a specific derivative, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, as a high-value starting point for FBDD campaigns targeting a diverse range of protein classes, including kinases and metabolic enzymes. We will explore its physicochemical properties, synthesis, and strategic application, providing researchers with the foundational knowledge to leverage this versatile fragment in their drug discovery programs.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine system is a fused, bicyclic heteroaromatic scaffold that combines the structural features of both pyrazole and pyridine. This arrangement creates a rigid, planar structure with a well-defined three-dimensional shape and a rich distribution of hydrogen bond donors and acceptors, making it an excellent pharmacophore for engaging with biological targets.[1][2] Its synthetic tractability allows for systematic modification at multiple positions, facilitating rapid exploration of structure-activity relationships (SAR).

The value of this scaffold is evidenced by its presence in numerous clinical candidates and approved drugs targeting a wide array of diseases.[1][3] It is a cornerstone in the design of inhibitors for various protein kinases, including Phosphoinositide 3-kinases (PI3K) and Bruton's tyrosine kinase (BTK), as well as agents with anti-tubercular and anti-inflammatory properties.[4][5][6][7] The inherent ability of the pyrazolo[1,5-a]pyridine core to form key interactions within protein active sites, particularly the hinge region of kinases, underscores its status as a privileged structure in drug design.[8]

Characterization of the 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid Fragment

The selection of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid as a starting fragment is a deliberate choice rooted in the principles of FBDD. It possesses the requisite simplicity, functionality, and optimal physicochemical properties for a successful fragment screening and hit-to-lead campaign.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective, it should adhere to the "Rule of Three," a set of empirical guidelines that ensure the fragment is small enough to explore chemical space efficiently and has favorable properties for optimization. As detailed in the table below, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is an exemplary fragment that meets these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 192.17 g/mol [9]≤ 300 g/mol Yes
cLogP ~0.6[10]≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (Carboxylic Acid OH)[10]≤ 3Yes
Hydrogen Bond Acceptors (HBA) 4 (Methoxy O, Pyrazole N, Pyridine N, Carbonyl O)[10]≤ 3No*
Rotatable Bonds 2≤ 3Yes

Note: While the HBA count is technically 4, the distribution of acceptors across the rigid scaffold provides multiple, distinct vectors for interaction rather than creating unfavorable desolvation penalties, making it a highly valuable feature.

The low molecular weight and cLogP ensure good aqueous solubility, which is critical for biophysical screening methods. The presence of both a hydrogen bond donor and multiple acceptors within a constrained framework provides a high probability of forming specific, observable interactions with a target protein.

Proposed Synthesis Pathway

The synthesis of pyrazolo[1,5-a]pyridines is well-established, typically involving the condensation of an N-aminopyridine precursor with a 1,3-bielectrophilic partner.[11][12] A reliable route to the title compound can be achieved through the reaction of 1-amino-4-methoxypyridinium iodide with ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification Reactant1 1-Amino-4-methoxypyridinium iodide Catalyst1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant1->Catalyst1 Reactant2 Ethyl 2-formyl-3-oxobutanoate Reactant2->Catalyst1 Intermediate Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Catalyst1->Intermediate Heat Catalyst2 Base (e.g., LiOH) Solvent (e.g., THF/H2O) Intermediate->Catalyst2 Product 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Catalyst2->Product Stir at RT

Caption: Proposed two-step synthesis of the target fragment.

Strategic Application in Fragment-Based Drug Design (FBDD)

The true power of a fragment lies in its potential for evolution. The 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is equipped with multiple, chemically distinct vectors that can be elaborated to increase potency, selectivity, and overall drug-like properties.

The FBDD Workflow: From Fragment to Lead

The FBDD process is an iterative cycle of design, synthesis, and testing. It begins with screening a library of low-molecular-weight fragments against a protein target to identify "hits"—fragments that bind, albeit weakly. These hits are then structurally characterized (e.g., via X-ray crystallography) to understand their binding mode. This structural information guides the chemical elaboration of the fragment, either by "growing" it into adjacent pockets or by "linking" it to other nearby fragments, to produce a potent, high-affinity lead compound.

FBDD_Workflow cluster_E Fragment Evolution A Fragment Library (MW < 300 Da) B Biophysical Screening (SPR, NMR, etc.) A->B C Hit Identification (Weak Binders) B->C D Structural Biology (X-ray, Cryo-EM) C->D E1 Fragment Growing D->E1 E2 Fragment Linking D->E2 E Hit-to-Lead Optimization F Lead Compound (High Potency & Selectivity) E1->F E2->F

Caption: A generalized workflow for Fragment-Based Drug Design.

Vector Analysis for Fragment Elaboration

The structure of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid offers three primary vectors for chemical modification. Understanding the spatial orientation of these vectors is critical for rationally designing next-generation compounds based on the initial fragment hit.

Growth_Vectors mol v1_start v1_end v1_start->v1_end Vector 1 (Acid/Bioisostere) v2_start v2_end v2_start->v2_end Vector 2 (Methoxy/Linker) v3_start v3_end v3_start->v3_end Vector 3 (Pyridine Ring)

Caption: Key growth vectors on the fragment scaffold.

  • Vector 1 (Carboxylic Acid): This is often the primary anchoring point, forming strong ionic or hydrogen bonds. It can be converted to amides, esters, or replaced with bioisosteres to fine-tune binding and physicochemical properties.

  • Vector 2 (Methoxy Group): The methoxy group at position 4 can be replaced with larger alkoxy groups, amines, or other substituents to probe for interactions in nearby pockets. The oxygen atom itself can also serve as a hydrogen bond acceptor.

  • Vector 3 (Pyridine Ring): Positions 6 and 7 on the pyridine ring are typically solvent-exposed and represent excellent opportunities for fragment "growing" to significantly increase potency by accessing adjacent sub-pockets.

The Role of the Carboxylic Acid and its Bioisosteres

The carboxylic acid is a powerful functional group in drug design, capable of forming strong, charge-assisted hydrogen bonds with residues like arginine and lysine, or coordinating with metal ions in metalloenzymes. However, its ionizable nature can lead to poor cell permeability and rapid metabolic clearance, limiting its utility in orally bioavailable drugs.

A common strategy in lead optimization is to replace the carboxylic acid with a bioisostere—a different functional group that retains the desired biological activity but possesses improved pharmacokinetic properties.[13][14] The choice of bioisostere is a critical decision in the optimization process.

BioisostereKey FeaturesPotential Advantages
Tetrazole Acidic (pKa ~4.9), planar, aromatic.Improved metabolic stability, increased lipophilicity compared to COOH.[15]
Acyl Sulfonamide Acidic, non-planar, H-bond donor/acceptor.Can tune acidity and properties with N-substituents, often improves permeability.[14]
Hydroxamic Acid Weakly acidic, metal chelator.Excellent for targeting metalloenzymes (e.g., HDACs, MMPs).
Hydroxyisoxazole Acidic, heterocyclic.Can offer alternative H-bonding patterns and improved PK properties.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and initial screening of the title fragment.

Protocol: Synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Objective: To synthesize the title fragment via a two-step cyclocondensation and saponification procedure.

Materials:

  • 1-Amino-4-methoxypyridinium iodide

  • Ethyl 2-formyl-3-oxobutanoate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine, Water (H₂O), 1M HCl

  • Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • To a stirred solution of 1-amino-4-methoxypyridinium iodide (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add ethyl 2-formyl-3-oxobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the intermediate ester.

Step 2: Saponification to 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Dissolve the purified ester from Step 1 (1.0 eq) in a 3:1 mixture of THF and water.

  • Add Lithium Hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3 using 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Validation: Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of the fragment to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein (with available amine groups for coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS-P+, pH 7.4, with 0.05% Tween-20 and 1% DMSO)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's protocol to achieve a target density of ~8,000-12,000 Response Units (RU). Block a reference flow cell with ethanolamine.

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the fragment over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Repeat the injection for each concentration in the dilution series, from lowest to highest.

    • Include several buffer-only (blank) injections throughout the run for double referencing.

  • Data Processing:

    • Subtract the signal from the reference flow cell from the target flow cell signal.

    • Subtract the average signal from the blank injections (double referencing).

    • Plot the steady-state response (RU) against the fragment concentration.

  • Validation (Hit Confirmation):

    • Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (Kᴅ).

    • A confirmed hit will show a concentration-dependent binding response and a reproducible Kᴅ value, typically in the high micromolar to low millimolar range for a fragment.

Conclusion

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a superior fragment for drug discovery. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrazolo[1,5-a]pyridine scaffold, makes it an ideal starting point for FBDD. The well-defined vectors for chemical elaboration provide a clear and rational path for optimizing initial low-affinity hits into potent and selective lead compounds. By understanding its synthesis, properties, and strategic application, research organizations can significantly enhance the efficiency and success rate of their early-stage drug discovery programs.

References

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Methodological & Application

Application Notes and Protocols for the Use of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] This structural motif is present in several approved anti-cancer drugs, highlighting its therapeutic potential.[1] This document provides a detailed guide to utilizing a specific pyrazolopyridine derivative, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid , in kinase inhibitor screening and characterization.

Disclaimer: To provide a comprehensive and practical guide, this document will focus on the application of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid as a hypothetical inhibitor of the Pim-1 kinase . Pim-1, a serine/threonine kinase, is a validated target in oncology due to its role in cell cycle progression, survival, and proliferation. The selection of Pim-1 as a target is based on the known activity of other pyrazolopyridine derivatives against this kinase family, making it a scientifically plausible scenario for illustrative purposes.

Hypothetical Mechanism of Action and Target Engagement

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is presumed to act as an ATP-competitive inhibitor of Pim-1 kinase. The pyrazolopyridine core likely forms hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The methoxy and carboxylic acid moieties are positioned to potentially interact with solvent-exposed regions or form additional contacts within the ATP-binding pocket, contributing to both potency and selectivity.

cluster_Pim1 Pim-1 Kinase Signaling Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression Pim1->CellCycle Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibitor 4-Methoxypyrazolo[1,5-a]pyridine- 3-carboxylic acid Inhibitor->Pim1

Caption: Hypothetical signaling pathway of Pim-1 kinase and the inhibitory action of the compound.

Quantitative Analysis: Potency and Selectivity Profile

A crucial step in characterizing any kinase inhibitor is to determine its potency (typically as an IC50 value) and its selectivity against other kinases. The following table presents hypothetical, yet realistic, data for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, illustrating a potent and selective profile against Pim-1.

Kinase TargetIC50 (nM)Assay TechnologyComments
Pim-1 15 HTRFHigh potency against the primary target.
Pim-2150HTRF10-fold selectivity over Pim-2.
Pim-3300HTRF20-fold selectivity over Pim-3.
Aurora A>10,000Kinase-GloLow activity against a related serine/threonine kinase.
CDK2>10,000Kinase-GloLow activity against a cell cycle kinase.

This data is for illustrative purposes only.

Experimental Protocols: Determining Inhibitor Potency

To ensure the generation of reliable and reproducible data, it is imperative to utilize robust and well-validated assay formats. Here, we provide detailed protocols for two widely used non-radioactive kinase assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and a luminescence-based ATP depletion assay (Kinase-Glo®).

Protocol 1: HTRF KinEASE™ STK Assay for Pim-1 IC50 Determination

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting molecular interactions in vitro.[2] The KinEASE™ STK (Serine/Threonine Kinase) platform utilizes a universal biotinylated substrate and a europium cryptate-labeled anti-phospho-serine/threonine antibody.

cluster_workflow HTRF KinEASE Workflow start Start: Prepare Reagents step1 Dispense Compound Dilution Series (11-point, 3-fold serial dilution) start->step1 step2 Add Pim-1 Kinase step1->step2 step3 Incubate (15 min, RT) step2->step3 step4 Initiate Reaction: Add Substrate/ATP Mixture step3->step4 step5 Incubate (60 min, RT) step4->step5 step6 Stop Reaction & Detect: Add HTRF Detection Reagents (Eu-Ab & SA-XL665) step5->step6 step7 Incubate (60 min, RT) step6->step7 step8 Read Plate on HTRF-compatible reader step7->step8 end End: Analyze Data & Calculate IC50 step8->end

Caption: Experimental workflow for the HTRF KinEASE assay.

A. Reagent Preparation:

  • Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Pim-1 Kinase Stock: Prepare a 2X working solution of recombinant human Pim-1 kinase in Assay Buffer. The final concentration should be determined empirically to achieve a robust assay window.

  • ATP Stock: Prepare a 2X working solution of ATP in Assay Buffer. The concentration should be at the Km value for ATP for Pim-1 to accurately determine the IC50 of an ATP-competitive inhibitor.

  • Substrate Stock: Prepare a 2X working solution of the biotinylated STK substrate in Assay Buffer.

  • Compound Stock: Prepare a 10 mM stock solution of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in 100% DMSO. Create a serial dilution series in DMSO.

  • HTRF Detection Reagents: Prepare the detection reagent mix by combining the Europium cryptate-labeled anti-phospho-STK antibody and Streptavidin-XL665 in the detection buffer provided with the kit.

B. Assay Procedure (384-well plate format):

  • Dispense 2 µL of the compound serial dilutions in DMSO into the assay plate. For controls, dispense 2 µL of DMSO (for 0% inhibition) and 2 µL of a known Pim-1 inhibitor (e.g., Staurosporine) at a high concentration (for 100% inhibition).

  • Add 4 µL of the 2X Pim-1 kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 4 µL of the 2X ATP/Substrate mixture to each well.

  • Seal the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase activity.

  • Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix to each well.

  • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

C. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized response versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[3]

Protocol 2: Kinase-Glo® Luminescent Assay for Pim-1 IC50 Determination

The Kinase-Glo® assay is a homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[4][5] The luminescent signal is inversely proportional to the amount of kinase activity.

cluster_workflow Kinase-Glo Workflow start Start: Prepare Reagents step1 Dispense Compound Dilution Series start->step1 step2 Add Pim-1 Kinase and Substrate Mixture step1->step2 step3 Incubate (15 min, RT) step2->step3 step4 Initiate Reaction: Add ATP step3->step4 step5 Incubate (60 min, RT) step4->step5 step6 Stop Reaction & Detect: Add Kinase-Glo® Reagent step5->step6 step7 Incubate (10 min, RT) step6->step7 step8 Read Luminescence step7->step8 end End: Analyze Data & Calculate IC50 step8->end

Caption: Experimental workflow for the Kinase-Glo® assay.

A. Reagent Preparation:

  • Assay Buffer: As described in Protocol 1.

  • Pim-1 Kinase/Substrate Mix: Prepare a 2X working solution containing recombinant human Pim-1 kinase and a suitable peptide substrate (e.g., a Bad-derived peptide) in Assay Buffer.

  • ATP Stock: Prepare a 2X working solution of ATP in Assay Buffer.

  • Compound Stock: Prepare as described in Protocol 1.

  • Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.

B. Assay Procedure (384-well plate format):

  • Dispense 2.5 µL of the compound serial dilutions into the assay plate. Include DMSO and a known inhibitor as controls.

  • Add 2.5 µL of the 2X Pim-1 kinase/substrate mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Seal the plate and incubate for 60 minutes at room temperature.

  • Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.

  • Add 10 µL of Kinase-Glo® Reagent to each well.

  • Mix briefly and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

  • The raw luminescent signal is inversely proportional to kinase activity.

  • Normalize the data using the 0% inhibition (high luminescence) and 100% inhibition (low luminescence) controls.

  • Plot the normalized response versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Versatile Tool for Kinase Drug Discovery

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, as a representative of the pyrazolopyridine class, serves as an excellent model compound for demonstrating kinase assay principles. The protocols detailed herein for HTRF and luminescence-based assays provide robust and reliable methods for determining inhibitor potency and selectivity. By understanding the causality behind the experimental choices and implementing appropriate controls, researchers can confidently characterize novel kinase inhibitors and advance their drug discovery programs.

References

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Morifuji, M., Taniguchi, S., Sakai, H., Nakabeppu, Y., & Ohishi, M. (2000). Differential expression of cytokeratin after orthotopic implantation of newly established human tongue cancer cell lines of defined metastatic ability. American Journal of Pathology, 156(4), 1317–1326.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Promega Corporation. (n.d.). PIM1 Kinase Assay.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Recombinant Human Active Protein Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. Retrieved from [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds with therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. Furthermore, the photophysical properties of certain pyrazolo[1,5-a]pyridine derivatives have made them attractive candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

The development of efficient and versatile synthetic methodologies to access structurally diverse pyrazolo[1,5-a]pyridines is, therefore, a critical endeavor for the advancement of novel therapeutics and functional materials. This application note provides detailed experimental protocols for three distinct and robust strategies for the synthesis of this important heterocyclic system: a catalyst-free [3+2] cycloaddition, a copper-catalyzed oxidative cross-coupling, and a metal-free TEMPO-mediated annulation. Each protocol is accompanied by a discussion of the underlying reaction mechanism, a summary of key performance data, and visual representations of the workflows and chemical transformations.

Protocol 1: Catalyst-Free [3+2] Cycloaddition of N-Iminopyridinium Ylides and Alkynes

This protocol details a highly efficient and atom-economical method for the synthesis of pyrazolo[1,5-a]pyridines via the thermal [3+2] cycloaddition of N-iminopyridinium ylides with various alkynes. This approach is lauded for its operational simplicity and broad substrate scope, avoiding the need for metal catalysts.

Mechanistic Rationale

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The N-iminopyridinium ylide, a 1,3-dipole, reacts with the alkyne (dipolarophile) to form a transient dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent aromatization, often through the elimination of a small molecule or an oxidative step, leads to the final pyrazolo[1,5-a]pyridine product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the ylide and the alkyne.

G cluster_start Starting Materials Ylide N-Iminopyridinium Ylide (1,3-Dipole) Alkyne Alkyne (Dipolarophile) TS Concerted [3+2] Transition State Alkyne->TS Intermediate Dihydropyrazolo[1,5-a]pyridine TS->Intermediate Product Pyrazolo[1,5-a]pyridine Intermediate->Product Aromatization (- H2 or Oxidant) G cluster_start Starting Materials Pyridine Substituted Pyridine Acrylate Ethyl Acrylate Intermediate1 C-C Bond Formation Acrylate->Intermediate1 Catalyst Cu(OAc)₂ Catalyst->Intermediate1 Catalysis Oxidant Oxidant Intermediate2 Intramolecular N-N Bond Formation Oxidant->Intermediate2 Oxidation Intermediate1->Intermediate2 Product Pyrazolo[1,5-a]pyridine- 3-carboxylate Intermediate2->Product Aromatization G cluster_start Starting Materials N-aminopyridine N-Aminopyridine Unsaturated α,β-Unsaturated Compound TEMPO_LA TEMPO (Lewis Acid) Unsaturated->TEMPO_LA Michael Michael Addition TEMPO_LA->Michael Activation Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrazolo[1,5-a]pyridine Cyclization->Product TEMPO_Ox TEMPO (Oxidant) TEMPO_Ox->Product Oxidation

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of highly potent and selective protein kinase inhibitors. These agents are at the forefront of targeted cancer therapy, with notable activity against key oncogenic drivers in pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[1][2] Kinase dysregulation is a hallmark of many cancers, and the development of inhibitors that can precisely target these aberrant signaling cascades is a critical goal in drug discovery.

This guide provides a comprehensive overview of robust, cell-based assays for the characterization of pyrazolo[1,5-a]pyridine inhibitors, using the selective B-Raf inhibitor GDC-0879 as a primary example. GDC-0879 is a potent inhibitor of the B-Raf kinase, particularly the V600E mutant, which is prevalent in melanoma and other cancers.[3][4][5] The protocols detailed herein are designed to be self-validating systems, providing researchers with the tools to assess target engagement, downstream pathway modulation, and cellular efficacy.

Featured Inhibitor: GDC-0879, a Selective B-Raf Inhibitor

GDC-0879 is a pyrazolo[1,5-a]pyridine-based compound that demonstrates high potency against the B-Raf V600E mutant, a key driver of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This application note will focus on assays performed in the A375 human melanoma cell line , which is homozygous for the B-Raf V600E mutation and thus an ideal model system for studying the cellular effects of GDC-0879.[1][5]

Section 1: Confirming Target Engagement in a Cellular Milieu

A critical first step in characterizing any inhibitor is to confirm that it binds to its intended target within the complex environment of a living cell. This section details two powerful biophysical methods for assessing target engagement: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay for B-Raf

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a target protein in live cells.[6][7] The assay relies on energy transfer from a NanoLuc® luciferase-tagged protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[6]

Expert Insight: The NanoBRET™ assay is particularly valuable as it provides a direct measure of target occupancy in a physiological context, accounting for factors like cell permeability and efflux that can influence a compound's efficacy.

Experimental Workflow:

NanoBRET_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed Seed A375 cells into 96-well plates transfect Transfect with B-Raf-NanoLuc® plasmid seed->transfect add_compounds Add serial dilutions of GDC-0879 transfect->add_compounds add_tracer Add NanoBRET™ Tracer add_compounds->add_tracer incubate Incubate at 37°C add_tracer->incubate read Read BRET signal on a luminometer incubate->read calculate Calculate BRET ratio read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the NanoBRET™ B-Raf Target Engagement Assay.

Detailed Protocol:

  • Cell Seeding: Seed A375 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Transfect the cells with a plasmid encoding B-Raf fused to NanoLuc® luciferase according to the manufacturer's instructions. Allow for protein expression for 18-24 hours.

  • Compound Addition: Prepare serial dilutions of GDC-0879 in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.

  • Tracer Addition: Add the NanoBRET™ kinase tracer to all wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.

  • Signal Detection: Read the donor and acceptor signals on a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot the dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetCell LineNanoBRET™ IC50 (nM)
GDC-0879B-RafA37550
ControlB-RafA375>10,000
Cellular Thermal Shift Assay (CETSA®) for B-Raf

CETSA® is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8] The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation than the unbound protein.[8]

Expert Insight: CETSA® is an invaluable orthogonal method to confirm the findings of the NanoBRET™ assay. It does not require any genetic modification of the target protein, thus providing a readout of the endogenous protein's interaction with the inhibitor.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection treat_cells Treat A375 cells with GDC-0879 or vehicle heat_cells Heat cell suspensions at various temperatures treat_cells->heat_cells lyse_cells Lyse cells via freeze-thaw cycles heat_cells->lyse_cells centrifuge Centrifuge to separate soluble and precipitated fractions lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for B-Raf centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Treat confluent A375 cells with GDC-0879 or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fraction Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble B-Raf by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble B-Raf as a function of temperature for both the treated and vehicle control samples to observe the thermal shift.

Data Presentation:

TreatmentTagg (°C)
Vehicle (DMSO)48
GDC-0879 (1 µM)54

Section 2: Quantifying Downstream Pathway Inhibition

Once target engagement is confirmed, the next logical step is to assess the functional consequences of this interaction. For a B-Raf inhibitor like GDC-0879, this involves measuring the phosphorylation status of downstream components of the MAPK pathway, namely MEK and ERK.

In-Cell Western™ Assay for Phospho-ERK

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence-based method performed in microplates. It allows for the simultaneous detection of two proteins in the same well, making it ideal for normalizing the level of a phosphorylated protein to the total amount of that protein.

Expert Insight: The ICW assay offers a higher throughput and less hands-on time compared to traditional Western blotting, while still providing quantitative data on protein phosphorylation. The normalization of phospho-protein to total protein is crucial for accurate interpretation of results.

Experimental Workflow:

ICW_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_detection_analysis Detection & Analysis seed_cells Seed A375 cells in 96-well plates treat_inhibitor Treat with GDC-0879 seed_cells->treat_inhibitor fix_perm Fix and permeabilize cells treat_inhibitor->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (p-ERK & Total ERK) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab scan_plate Scan plate on an imaging system secondary_ab->scan_plate quantify Quantify fluorescence intensity scan_plate->quantify normalize Normalize p-ERK to Total ERK quantify->normalize

Caption: Workflow for the In-Cell Western™ Assay for Phospho-ERK.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed A375 cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of GDC-0879 for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies: a rabbit anti-phospho-ERK (Thr202/Tyr204) antibody and a mouse anti-total-ERK antibody.

  • Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a near-infrared fluorophore (e.g., IRDye® 800CW) and an anti-mouse antibody conjugated to a different near-infrared fluorophore (e.g., IRDye® 680RD).

  • Image Acquisition: Scan the plate using a compatible imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-ERK signal to the total ERK signal and plot the dose-response curve to determine the IC50 for ERK phosphorylation inhibition.

Data Presentation:

CompoundTargetCell Linep-ERK Inhibition IC50 (nM)
GDC-0879B-RafA37563
ControlB-RafA375>10,000

Section 3: Assessing Cellular Proliferation and Viability

The ultimate goal of an anti-cancer therapeutic is to inhibit tumor cell growth and/or induce cell death. Therefore, it is essential to evaluate the effect of pyrazolo[1,5-a]pyridine inhibitors on cell proliferation and viability.

Cell Proliferation Assay

A variety of methods can be used to assess cell proliferation, with ATP-based assays being a popular choice due to their simplicity and sensitivity. These assays measure the amount of ATP present, which is directly proportional to the number of metabolically active cells.

Expert Insight: When performing proliferation assays, it is crucial to choose an appropriate time point for analysis. For kinase inhibitors, a 72-hour incubation is often sufficient to observe a significant effect on cell proliferation.

Experimental Workflow:

Proliferation_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_run Assay Execution cluster_data_analysis Data Analysis seed_cells Seed A375 cells in 96-well plates treat_inhibitor Treat with GDC-0879 seed_cells->treat_inhibitor incubate Incubate for 72 hours treat_inhibitor->incubate add_reagent Add ATP detection reagent incubate->add_reagent incubate_short Incubate briefly add_reagent->incubate_short read_luminescence Read luminescence incubate_short->read_luminescence plot_curve Plot dose-response curve read_luminescence->plot_curve determine_gi50 Determine GI50 plot_curve->determine_gi50

Caption: Workflow for a Cell Proliferation Assay.

Detailed Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a low density (e.g., 2,000 cells per well).

  • Compound Treatment: Treat the cells with a serial dilution of GDC-0879 and incubate for 72 hours.

  • Reagent Addition: Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Development: Incubate the plate for a short period to allow for cell lysis and signal stabilization.

  • Luminescence Reading: Measure the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

Data Presentation:

CompoundTargetCell LineGI50 (µM)
GDC-0879B-RafA3750.75
ControlB-RafA375>50

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the comprehensive characterization of pyrazolo[1,5-a]pyridine inhibitors. By systematically evaluating target engagement, downstream pathway modulation, and cellular proliferation, researchers can gain a deep understanding of the mechanism of action and therapeutic potential of these promising compounds. The use of a specific example, GDC-0879, in a relevant cell line, A375, provides a practical guide for scientists in the field of drug discovery and development.

References

  • Hoeflich, K. P., et al. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Research, 69(7), 3042-3051. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 196-198. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurements of intracellular target engagement using energy transfer. Cell Chemical Biology, 25(2), 224-235.e6. [Link]

  • Spencer-Smith, R., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR Protocols, 4(3), 102461. [Link]

  • Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 35-46. [Link]

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Investigating the Anti-Cancer Potential of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid in Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core structures are recognized as "privileged scaffolds" in medicinal chemistry. These heterocyclic compounds have demonstrated a remarkable capacity for interacting with a diverse range of biological targets, leading to their investigation in numerous therapeutic areas.[1] In oncology, this structural class has garnered significant attention due to the potent anti-tumor activities of many of its derivatives.[2]

A primary mechanism through which these compounds exert their anti-cancer effects is the inhibition of protein kinases.[3] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[4] Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of key oncogenic kinases such as EGFR, B-Raf, CDK2, and TRKA.[5] This targeted inhibition of aberrant kinase activity represents a cornerstone of modern cancer therapy.

This document provides a detailed guide for the in vitro evaluation of a specific member of this class, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid . While this compound is primarily utilized as a key intermediate in the synthesis of more complex biologically active molecules, its core structure suggests a potential for inherent anti-cancer activity.[6][7] We present a series of robust protocols to systematically investigate its effects on cancer cell viability, apoptosis, and cell cycle progression, and to probe its potential mechanism of action through the analysis of key signaling pathways.

Hypothesized Mechanism of Action

Based on the established pharmacology of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families, we hypothesize that 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid may function as a protein kinase inhibitor. Its anti-proliferative effects in cancer cell lines are likely mediated by the direct or indirect inhibition of signaling pathways critical for cell growth and survival, such as the MAPK/ERK or PI3K/Akt pathways. The experimental workflow detailed below is designed to rigorously test this hypothesis.

Hypothesized_Mechanism_of_Action Compound 4-Methoxypyrazolo[1,5-a]pyridine- 3-carboxylic acid Kinase Oncogenic Protein Kinase (e.g., EGFR, B-Raf, MEK) Compound->Kinase Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Downstream Downstream Signaling (e.g., p-ERK, p-Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Kinase->Proliferation Downstream->Proliferation Promotion

Caption: Hypothesized mechanism of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and to establish a dose-response relationship. Two common and reliable methods for this are the MTT and CellTiter-Glo® assays.

MTT Assay: A Colorimetric Approach

The MTT assay is a widely used colorimetric method to assess cell metabolic activity.[8] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10] The assay involves adding a single reagent directly to the cells, and the resulting luminescent signal is proportional to the amount of ATP present.[11]

Protocol: CellTiter-Glo® Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12]

  • Assay Procedure: Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.[13]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Table 1: Example IC₅₀ Values of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HCT116Colon Cancer4818.5
PC-3Prostate Cancer4832.1

Part 2: Elucidating the Mode of Cell Death

Once the cytotoxic effect of the compound is established, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a standard method for detecting apoptosis.[14] In early-stage apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 3: Investigating the Impact on Cell Cycle Progression

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.

Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[16] Incubate for at least 30 minutes on ice or at -20°C for longer storage.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Validation Viability Cell Viability Assays (MTT / CellTiter-Glo) IC50 Determine IC50 Value Viability->IC50 Apoptosis_Assay Annexin V / PI Staining IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI) IC50->Cell_Cycle Western_Blot Western Blotting (p-ERK, p-Akt, etc.) IC50->Western_Blot

Caption: A streamlined workflow for the in vitro evaluation of the compound.

Part 4: Probing the Molecular Mechanism with Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][18] By using antibodies that recognize total and phosphorylated forms of key signaling proteins, we can assess the impact of the compound on specific pathways.

Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid for a shorter duration (e.g., 1-6 hours) to observe changes in protein phosphorylation. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total-ERK, phospho-ERK, total-Akt, phospho-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Table 2: Suggested Primary Antibodies for Western Blot Analysis

Target ProteinFunctionExpected Change with Inhibitor
Phospho-ERK1/2 (Thr202/Tyr204)Key component of the MAPK pathwayDecrease
Total ERK1/2Total protein levelNo change
Phospho-Akt (Ser473)Key component of the PI3K pathwayDecrease
Total AktTotal protein levelNo change
Cleaved Caspase-3Marker of apoptosisIncrease
β-actin / GAPDHLoading controlNo change

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key oncogenic signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy studies in animal models and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The versatility of the pyrazolo[1,5-a]pyridine scaffold continues to offer exciting opportunities in the development of novel targeted cancer therapies.

References

  • Adhikari, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10592–10613.
  • MySkinRecipes. (n.d.). 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Vahedi, M. M., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. Research Square.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-13.
  • Cancer Research. (2010). Abstract P2-19-05: Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Cancer Research, 70(24 Supplement), P2-19-05.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

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The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, low-energy binding conformations. The pyrazolo[1,5-a]pyridine ring system is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a rigid, planar structure with a unique arrangement of nitrogen atoms that are ideal for forming key interactions with biological macromolecules.[2]

The synthetic tractability of the pyrazolo[1,5-a]pyridine core allows for systematic structural modifications, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[3] Its bioisosteric relationship to purines has made it a particularly fruitful starting point for the development of enzyme inhibitors, especially for protein kinases, where it can act as an ATP-mimetic and engage in crucial hydrogen bonding within the kinase hinge region.[2][4] This guide will delve into the significant applications of this scaffold, provide detailed protocols for its synthesis and biological evaluation, and present key data to inform future drug discovery efforts.

Key Therapeutic Applications: Targeting Disease with Precision

The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine core have led to its exploration in a multitude of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]

Oncology: A Cornerstone of Kinase Inhibition

The most profound impact of the pyrazolo[1,5-a]pyridine scaffold has been in the development of protein kinase inhibitors for cancer therapy.[2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[5][6] Mutations and amplifications leading to hyperactivation of this pathway are common in human cancers, making PI3K an attractive therapeutic target. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[7] For instance, compound 5x was identified as a highly potent inhibitor of the p110α isoform with an IC₅₀ of 0.9 nM.[7] This compound demonstrated inhibition of Akt phosphorylation, a downstream marker of PI3K activity, and showed significant tumor growth suppression in an HCT-116 human xenograft model.[7] More recently, dual PI3Kγ/δ inhibitors based on this scaffold, such as compound 20e (IC₅₀ values of 4.0 nM for PI3Kγ and 9.1 nM for PI3Kδ), have shown promise in cancer immunotherapy by modulating the tumor microenvironment.[8]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GF [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN (Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(mTOR, GSK3β, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Inhibitor [label="Pyrazolo[1,5-a]pyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=" "]; Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; Akt -> Downstream [label="Activates"]; Downstream -> Cell_Response; } caption: "PI3K/Akt Signaling Pathway Inhibition."

Tropomyosin Receptor Kinases (Trks): The closely related pyrazolo[1,5-a]pyrimidine scaffold is found in multiple approved Trk inhibitors, highlighting the potential of this bicyclic core.[9] Trk fusions are oncogenic drivers in a wide range of tumors. Derivatives of this class show potent, low nanomolar inhibition of Trk kinases and significant antitumor activity in xenograft models.[9]

Other Therapeutic Arenas

Beyond oncology, the scaffold's versatility is evident:

  • Anti-inflammatory: As inhibitors of p38 MAP kinase, which is involved in the production of inflammatory cytokines.

  • Antiviral: Showing activity against herpes viruses.

  • Antitubercular: Exhibiting potent, nanomolar minimum inhibitory concentrations (MIC) against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains.

Data Summary: Potency and Selectivity

The following table summarizes the activity of representative pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine inhibitors, demonstrating their high potency.

Compound IDTarget Kinase(s)Biochemical IC₅₀ (nM)Cellular EC₅₀ (µM)In Vivo ModelReference
5x PI3Kα (p110α)0.9-HCT-116 Xenograft[7]
20e PI3Kγ / PI3Kδ4.0 / 9.10.028 / 0.013MC38 Syngeneic[8]
6t CDK290--[10]
6s TRKA450--[10]
Compound 24 TRKA-0.0002 (Cell IC₅₀)KM12 Cell Line[9]

Application Protocols

A critical aspect of drug discovery is the reliable synthesis of novel compounds and their subsequent evaluation in robust biological assays. The following protocols provide a framework for these essential workflows.

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol details a cross-dehydrogenative coupling (CDC) reaction, an efficient and atom-economical method for synthesizing the pyrazolo[1,5-a]pyridine core.[3][11]

// Nodes Reagents [label="1. Reagent Prep\n- N-amino-2-iminopyridine (1 eq)\n- β-dicarbonyl (1 eq)\n- Acetic Acid (6 eq)\n- Ethanol (solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Reaction Setup\n- Combine reagents in flask\n- Reflux under O₂ atmosphere\n- Monitor by TLC (4-6 h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="3. Work-up\n- Cool to RT\n- Concentrate in vacuo\n- Precipitate product", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="4. Purification\n- Recrystallization or\n- Column Chromatography\n(Silica, Hexane/EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Characterization\n- ¹H NMR, ¹³C NMR\n- HRMS\n- Purity by HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } caption: "General Workflow for Synthesis."

Objective: To synthesize a 7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine derivative.

Materials:

  • 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile

  • Ethyl acetoacetate (a β-ketoester)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Oxygen balloon or supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 1 eq).

    • Add ethyl acetoacetate (1.0 mmol, 1 eq).

    • Add absolute ethanol (20 mL) as the solvent.

    • Add glacial acetic acid (6.0 mmol, 6 eq). Causality: Acetic acid acts as a Brønsted acid promoter, activating the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl compound.[3]

  • Reaction Execution:

    • Attach a reflux condenser and an oxygen-filled balloon to the top of the condenser.

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Causality: Molecular oxygen serves as a green and readily available oxidant for the dehydrogenation step.[3]

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • The crude product will often precipitate upon cooling or concentration. If not, add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol or water.

  • Purification and Characterization:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Biological Evaluation - Cell Viability (MTS) Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrazolo[1,5-a]pyridine compound against a cancer cell line using a colorimetric MTS assay.[12]

Principle: The MTS reagent is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 490 nm.[12]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Synthesized pyrazolo[1,5-a]pyridine compound, dissolved in DMSO to make a concentrated stock (e.g., 10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Microplate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Causality: Cell density is critical; too few cells will yield a weak signal, while too many can lead to nutrient depletion and non-logarithmic growth, artifactually affecting IC₅₀ values.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium from the DMSO stock. A typical concentration range might be 100 µM to 0.001 µM. Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations (in triplicate). Also include wells with medium only (no cells) for background subtraction.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[14]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its success as a kinase inhibitor framework is a testament to its favorable structural and electronic properties. Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, a common challenge in targeted therapy.[9] Furthermore, exploring novel substitutions and expanding the scaffold into new therapeutic areas, such as neurodegenerative and infectious diseases, will continue to unlock the full potential of this remarkable heterocyclic system. The robust synthetic and screening protocols outlined here provide a solid foundation for these future discoveries.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • Cell proliferation assay (MTS) to determine IC50 of single agent and combination treatments in HS-SY-II and SYO-I. ResearchGate. Available at: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available at: [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates via Copper-Mediation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of therapeutics targeting a wide array of diseases. Molecules incorporating this scaffold have demonstrated potent activities, including anti-cancer, anti-tubercular, and anti-inflammatory effects.[3][4] The development of efficient and versatile synthetic routes to access diverse libraries of pyrazolo[1,5-a]pyridine derivatives is, therefore, a critical endeavor for advancing drug discovery programs.[4] This application note provides a detailed protocol and mechanistic insights into a robust copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, a key intermediate for further functionalization.

Methodology Overview: A Copper-Mediated Approach to C-C and N-N Bond Formation

Traditional syntheses of pyrazolo[1,5-a]pyridines often involve multi-step procedures and the use of pre-functionalized, and sometimes commercially unavailable, starting materials.[1] The protocol detailed herein describes a highly efficient copper-mediated reaction that facilitates the oxidative linkage of C–C and N–N bonds in a single step.[1][5] This method offers a significant advantage in terms of operational simplicity and atom economy. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a valuable tool for medicinal chemists.[1][5]

Pillar of Expertise: Understanding the "Why" Behind the Method

The choice of a copper catalyst is pivotal to the success of this transformation. Copper, being an inexpensive and abundant transition metal, is an attractive alternative to palladium in cross-coupling reactions.[6][7] In this specific synthesis, the copper catalyst plays a crucial role in mediating the oxidative coupling process, facilitating the formation of the key C-N and C-C bonds that construct the pyrazolo[1,5-a]pyridine core.[8][9][10] The mechanism is believed to involve the formation of a copper-acetylide intermediate, followed by coordination with the pyridine derivative and subsequent intramolecular cyclization.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants Pyridine Derivative + Alkyne Ester Catalyst Copper(I) Iodide (CuI) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) ReactionVessel Reaction Mixture (Inert Atmosphere) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Workup Aqueous Workup Heating->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pyrazolo[1,5-a]pyridine-3-carboxylate Purification->Product

Caption: General workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the work of Mohan, D. C., et al., published in Organic & Biomolecular Chemistry.[1]

Materials and Reagents:
  • Substituted Pyridine (1.0 mmol, 1.0 equiv)

  • Substituted Propiolate (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:
  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask, add the substituted pyridine (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Add N,N-dimethylformamide (5 mL) followed by the substituted propiolate (1.2 mmol) to the reaction mixture under the inert atmosphere.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine solution (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine-3-carboxylate.

Data Presentation: Substrate Scope and Yields

The versatility of this copper-mediated synthesis is demonstrated by its applicability to a range of substituted pyridines and propiolates. The following table summarizes representative examples with their corresponding yields.

EntryPyridine DerivativeAlkyne EsterProductYield (%)
1PyridineEthyl propiolateEthyl pyrazolo[1,5-a]pyridine-3-carboxylate85
24-MethylpyridineEthyl propiolateEthyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate82
34-ChloropyridineEthyl propiolateEthyl 7-chloropyrazolo[1,5-a]pyridine-3-carboxylate78
4PyridineMethyl propiolateMethyl pyrazolo[1,5-a]pyridine-3-carboxylate88

Data adapted from Mohan, D. C., et al. Org. Biomol. Chem., 2015, 13, 2638-2641.[1]

Mechanistic Insights: The Role of Copper in Catalysis

The proposed mechanism for this copper-mediated synthesis involves a cascade of reactions, as illustrated in the diagram below.

G A CuI + R-C≡C-COOR' B Copper Acetylide Intermediate A->B Deprotonation D Coordination Complex B->D C Pyridine Derivative C->D Coordination E Intramolecular Cyclization D->E Nucleophilic Attack F Oxidative Addition/ Reductive Elimination E->F G Pyrazolo[1,5-a]pyridine Product F->G H Cu(I) Catalyst Regeneration G->H H->A Catalytic Cycle

Caption: Proposed catalytic cycle.

The catalytic cycle is initiated by the formation of a copper acetylide species from the reaction of CuI with the terminal alkyne in the presence of a base. The pyridine nitrogen then coordinates to the copper center, bringing the reactants into proximity. An intramolecular nucleophilic attack of the pyridine nitrogen onto the alkyne, followed by a series of steps including oxidative addition and reductive elimination, leads to the formation of the pyrazolo[1,5-a]pyridine ring system and regeneration of the active Cu(I) catalyst.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Successful synthesis of the target pyrazolo[1,5-a]pyridine-3-carboxylates can be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Consistent results across these analytical methods will validate the successful implementation of the protocol.

Conclusion

The copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates offers a powerful and efficient method for accessing this important class of heterocyclic compounds. The operational simplicity, mild reaction conditions, and broad substrate scope make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can reliably synthesize a diverse range of pyrazolo[1,5-a]pyridine derivatives for further biological evaluation.

References

  • Mohan, D. C., Ravi, C., Rao, S. N., & Adimurthy, S. (2015). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry, 13(9), 2638-2641. [Link]

  • Mohan, D. C., Ravi, C., Rao, S. N., & Adimurthy, S. (2015). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry, 13(9), 2638-2641. [Link]

  • Tiwari, G., Khanna, A., Tyagi, R., Kumar Mishra, V., Narayana, C., & Sagar, R. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 1-18. [Link]

  • Wang, L., Zhang, T., Lu, X., Zhang, G., Li, Z., & Li, J. (2016). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 7(10), 945-950. [Link]

  • Jiao, L., et al. (2021). Recent Advances in Domino Synthesis of Fused Polycyclic N‐Heterocycles Based on Intramolecular Alkyne Hydroamination under Copper Catalysis. Advanced Synthesis & Catalysis, 363(1), 38-59. [Link]

  • Al-Warhi, T. I., Al-Zaydi, K. M., & El-Brollosy, N. R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13865-13876. [Link]

  • Al-Zaydi, K. M., & El-Brollosy, N. R. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(3), 5629-5638. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 23(11), 2858. [Link]

  • Daugulis, O., & Shabani, S. (2011). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters, 13(18), 4874-4877. [Link]

  • Kumar, A., & Kumar, V. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23267-23281. [Link]

  • Wang, Y., Li, Y., Wang, S., & Li, Y. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12516-12525. [Link]

  • Bakholdina, A. S., et al. (2020). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 25(20), 4785. [Link]

  • Potts, K. T., & Husain, S. (1970). Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates. Journal of the Chemical Society D: Chemical Communications, (21), 1360-1361. [Link]

  • Monnier, F., & Taillefer, M. (2008). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 27(21), 5537-5548. [Link]

  • Hatch, H., et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 23(8), 2035. [Link]

  • Alonso, F., et al. (2011). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology, 1(4), 633-640. [Link]

  • Wang, C., et al. (2021). Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. ChemSusChem, 14(24), 5439-5452. [Link]

  • Ma, D., et al. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Angewandte Chemie International Edition, 56(46), 14434-14456. [Link]

Sources

Protocol for phosphorylation inhibition assay with pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Phosphorylation Inhibition Assay with Pyrazolo[1,5-a]pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with Pyrazolo[1,5-a]pyridines

Protein kinases are fundamental regulators of cellular life, orchestrating a vast network of signaling pathways that govern processes from cell growth and differentiation to metabolism and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a post-translational modification known as phosphorylation.[2] The human genome contains over 500 protein kinases, collectively known as the kinome, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] This has made protein kinases one of the most important classes of drug targets in modern medicine.[4]

Pyrazolo[1,5-a]pyrimidines have emerged as a privileged scaffold in kinase inhibitor discovery, demonstrating potent activity against a range of protein kinases.[3] These heterocyclic compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] The core structure of pyrazolo[1,5-a]pyrimidine is adept at forming critical hydrogen bond interactions with the kinase hinge region, a key feature for potent inhibition.[5] The development of novel pyrazolo[1,5-a]pyridine derivatives continues to be a vibrant area of research for targeting kinases implicated in various cancers and inflammatory diseases.[3][6][7]

This guide, designed for researchers and drug development scientists, provides a comprehensive framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyridine compounds. We will detail two essential, complementary methodologies: a direct, biochemical in vitro kinase assay to determine potency (IC50) against a purified enzyme, and a cell-based phosphorylation assay to evaluate the compound's efficacy in a physiological context.

The Scientific Rationale: From Biochemical Potency to Cellular Efficacy

Evaluating a potential kinase inhibitor requires a multi-faceted approach. A biochemical assay provides the cleanest measure of a compound's direct interaction with its target kinase, free from the complexities of a cellular environment. However, a potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects. Therefore, a subsequent cell-based assay is critical to validate that the compound can access its intracellular target and inhibit its activity, leading to a measurable downstream effect.

  • Biochemical Assays (In Vitro) : These assays utilize a purified, recombinant kinase, a specific substrate (peptide or protein), and ATP.[8] The primary output is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9] This is the gold standard for quantifying the direct potency of an inhibitor.

  • Cell-Based Assays (In Situ) : These assays measure the phosphorylation status of a kinase's substrate within intact cells.[10] This approach confirms that the compound is cell-permeable and can engage its target in a complex biological system. It provides a more physiologically relevant measure of a compound's functional efficacy.

Below, we provide detailed protocols for both approaches, designed to ensure robust, reproducible, and trustworthy results.

Protocol 1: In Vitro Kinase Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

The HTRF (Homogeneous Time-Resolved Fluorescence) platform is a robust, high-throughput method for measuring kinase activity.[1] It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore. In this assay, a biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-substrate antibody labeled with Eu³⁺-cryptate (donor) and streptavidin-XL665 (acceptor), are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity, resulting in a high FRET signal.[4] An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: HTRF Kinase Assay

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare Serial Dilution of Pyrazolo[1,5-a]pyridine add_inhibitor 3. Dispense Inhibitor into Assay Plate prep_inhibitor->add_inhibitor prep_reagents 2. Prepare Kinase, Substrate, and ATP Solutions add_kinase 4. Add Kinase/Substrate Mix prep_reagents->add_kinase add_inhibitor->add_kinase start_reaction 5. Add ATP to Initiate Phosphorylation add_kinase->start_reaction incubation 6. Incubate at RT start_reaction->incubation stop_reaction 7. Add Detection Reagents (Antibody-Eu3+ & SA-XL665) in EDTA-containing buffer incubation->stop_reaction detect_incubation 8. Incubate at RT (dark) stop_reaction->detect_incubation read_plate 9. Read HTRF Signal on Plate Reader detect_incubation->read_plate calc_inhibition 10. Calculate % Inhibition read_plate->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 12. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro HTRF-based kinase inhibition assay.

Materials and Reagents
ReagentPurpose
Recombinant Human KinaseThe enzyme target for the inhibitor.
Biotinylated Substrate PeptideThe specific peptide that is phosphorylated by the kinase. Biotin tag allows for detection.
Adenosine 5'-triphosphate (ATP)The phosphate donor for the kinase reaction.
Pyrazolo[1,5-a]pyridine CompoundThe test inhibitor.
StaurosporineA non-selective, potent kinase inhibitor used as a positive control for inhibition.
Kinase Assay BufferMaintains optimal pH and ionic strength for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
HTRF Detection ReagentsKit containing Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665).
HTRF Detection BufferBuffer for diluting detection reagents, often contains EDTA to chelate Mg²⁺ and stop the kinase reaction.
Dimethyl Sulfoxide (DMSO)Solvent for dissolving the test inhibitor and controls.
Low-Volume 384-well Assay PlatesWhite, opaque plates suitable for fluorescence assays.
Multichannel Pipettes & Plate ReaderFor liquid handling and detection of the HTRF signal (simultaneous reading at 665 nm and 620 nm).
Step-by-Step Protocol

Scientist's Note (Trustworthiness): To ensure data comparability, the ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase being tested. Using a consistent ATP concentration allows for a standardized comparison of inhibitor potencies.[2]

  • Compound Preparation : a. Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyridine inhibitor and Staurosporine (positive control) in 100% DMSO. b. Create a serial dilution series of the inhibitor. For a typical 10-point IC50 curve, perform 1:3 serial dilutions in DMSO, starting from a high concentration (e.g., 1 mM). This will be the intermediate plate. c. Prepare a 4X final concentration working solution by diluting the DMSO serial dilutions into the Kinase Assay Buffer. For example, add 2 µL from the DMSO plate to 48 µL of buffer.

  • Assay Plate Setup (Final Volume 20 µL) : a. Add 5 µL of the 4X inhibitor working solution to the appropriate wells of a 384-well plate. b. For control wells, add 5 µL of 4X buffer with DMSO (0% inhibition/High signal) and 5 µL of 4X Staurosporine (100% inhibition/Low signal).

  • Kinase Reaction : a. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically by running a matrix titration, but typical starting points are 5-10 nM for the kinase and 200-500 nM for the substrate.[11] b. Add 5 µL of the 2X Kinase/Substrate solution to all wells. The total volume is now 10 µL.

  • Reaction Initiation and Incubation : a. Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at the apparent ATP Km for the target kinase. b. To start the reaction, add 10 µL of the 2X ATP solution to all wells.[12] c. Seal the plate and incubate for 60-90 minutes at room temperature. The incubation time may require optimization based on the kinase's activity.[13]

  • Detection : a. Prepare the HTRF detection solution by diluting the Eu³⁺-cryptate antibody and SA-XL665 in HTRF Detection Buffer according to the manufacturer's protocol. The EDTA in the buffer will stop the kinase reaction.[4] b. Add 10 µL of the detection solution to each well. c. Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[11]

  • Measurement : a. Remove the plate seal. b. Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis and Interpretation
  • Calculate the HTRF Ratio :

    • Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000[11]

  • Calculate Percentage Inhibition :

    • % Inhibition = 100 * [1 - (Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)]

    • Low Control = 100% inhibition (e.g., Staurosporine)

    • High Control = 0% inhibition (e.g., DMSO only)

  • Determine IC50 Value :

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

Pyrazolo[1,5-a]pyridine Conc. [nM]HTRF Ratio (665/620)% Inhibition
10000855098.5%
3333910091.2%
11111150058.8%
3701450017.6%
12316800-4.7%
4117200-10.6%
13.717150-9.9%
4.617300-12.0%
1.517250-11.3%
0.517400-13.4%
High Control (0 nM)172300.0%
Low Control (Staurosporine)8420100.0%

Protocol 2: Cellular Phosphorylation Inhibition Assay by Western Blot

This protocol measures the ability of a pyrazolo[1,5-a]pyridine compound to inhibit the phosphorylation of a target protein within a cellular context.[14] Cells are treated with the inhibitor, then stimulated to activate the kinase pathway of interest. Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect the phosphorylated substrate and a total protein antibody as a loading control.[15] This normalization is crucial for accurate quantification.[16]

Experimental Workflow: Cellular Western Blot Assay

WB_Workflow cluster_cell_culture Cell Treatment cluster_sample_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis seed_cells 1. Seed Cells and Allow Adherence starve_cells 2. Serum Starve Cells (optional, to reduce basal signaling) seed_cells->starve_cells treat_inhibitor 3. Treat with Inhibitor Dose Range starve_cells->treat_inhibitor stimulate_pathway 4. Stimulate with Activator (e.g., growth factor) treat_inhibitor->stimulate_pathway lyse_cells 5. Lyse Cells on Ice with Phosphatase/Protease Inhibitors stimulate_pathway->lyse_cells quantify_protein 6. Quantify Protein (BCA Assay) lyse_cells->quantify_protein prepare_lysate 7. Normalize Concentration & Add Sample Buffer quantify_protein->prepare_lysate run_gel 8. SDS-PAGE prepare_lysate->run_gel transfer 9. Transfer to PVDF Membrane run_gel->transfer block 10. Block Membrane (BSA) transfer->block probe_primary 11. Incubate with Primary Antibodies (Anti-Phospho & Anti-Total) block->probe_primary probe_secondary 12. Incubate with HRP-Secondary Ab probe_primary->probe_secondary detect 13. Add ECL Substrate & Image probe_secondary->detect densitometry 14. Densitometry Analysis detect->densitometry normalize 15. Normalize Phospho Signal to Total Protein Signal densitometry->normalize plot_curve 16. Plot Normalized Signal vs. Concentration normalize->plot_curve

Caption: Workflow for the cell-based Western blot phosphorylation assay.

Materials and Reagents
ReagentPurpose
Cell LineA cell line known to have an active kinase pathway of interest (e.g., HCT-116 for PI3K/Akt pathway).[17]
Cell Culture Medium, FBS, Pen/StrepStandard cell culture reagents.
Pathway ActivatorA specific ligand to stimulate the kinase pathway (e.g., EGF for EGFR, VEGF for VEGFR2).[10]
Pyrazolo[1,5-a]pyridine CompoundThe test inhibitor, dissolved in DMSO.
Lysis Buffer (e.g., RIPA)To solubilize cells and proteins.
Phosphatase & Protease Inhibitor CocktailsCRITICAL : Prevents dephosphorylation and degradation of target proteins after lysis.
BCA or Bradford Protein Assay KitTo determine protein concentration for equal loading.[16]
Laemmli Sample BufferTo denature proteins for SDS-PAGE.[16]
SDS-PAGE Gels, Buffers, and ApparatusFor separating proteins by molecular weight.
PVDF or Nitrocellulose MembraneFor transferring proteins from the gel.
Blocking Buffer5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for phospho-proteins as it contains phosphoproteins that can cause background.
Tris-Buffered Saline with Tween-20 (TBST)Wash buffer. Note: Avoid phosphate-based buffers (PBS) as the phosphate can interfere with phospho-antibody binding.[18]
Primary AntibodiesA phospho-specific antibody for the target and a total protein antibody for the same target (raised in different species if multiplexing).
HRP-conjugated Secondary AntibodiesBinds to the primary antibody and enables chemiluminescent detection.
Enhanced Chemiluminescence (ECL) SubstrateReacts with HRP to produce light.
Chemiluminescence Imaging SystemTo capture the image of the blot.
Step-by-Step Protocol
  • Cell Culture and Treatment : a. Seed cells in 6-well plates and grow to 80-90% confluency. b. (Optional) Serum-starve the cells for 4-16 hours to reduce basal phosphorylation levels. c. Pre-treat cells with a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for 1-2 hours.[10] d. Stimulate the pathway by adding the specific activator for a short period (e.g., 10-30 minutes). An unstimulated control should be included.

  • Cell Lysis and Protein Quantification : a. Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold Lysis Buffer containing freshly added phosphatase and protease inhibitors to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]

  • Sample Preparation for SDS-PAGE : a. Normalize the protein concentration of all samples with Lysis Buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE and Western Blotting : a. Load 15-30 µg of protein per lane into an SDS-PAGE gel and run until the dye front reaches the bottom.[15] b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.[20] d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again, three times for 10 minutes each with TBST.

  • Detection : a. Apply the ECL substrate according to the manufacturer's instructions. b. Immediately capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Self-Validation) : a. To ensure accurate normalization, the same blot should be used to detect the total protein. b. Strip the membrane of the phospho-antibody using a mild stripping buffer. c. Repeat the immunoblotting process (steps 5a-6) using the primary antibody against the total (pan) protein.

Data Analysis and Interpretation
  • Densitometry :

    • Using imaging software (e.g., ImageJ), quantify the band intensity for the phosphorylated protein (p-Protein) and the total protein (T-Protein) for each lane.

  • Normalization :

    • Calculate the Normalized Phospho Signal for each sample: Normalized Signal = (p-Protein Intensity) / (T-Protein Intensity)

  • Plotting :

    • Plot the Normalized Phospho Signal against the inhibitor concentration. The resulting curve will show the dose-dependent inhibition of phosphorylation in the cellular environment. An approximate IC50 can be determined from this curve.

Pyrazolo[1,5-a]pyridine Conc. [nM]p-Protein Signal (Densitometry Units)T-Protein Signal (Densitometry Units)Normalized Phospho Signal
0 (Stimulated)45,20046,1000.98
1038,10045,5000.84
10023,50046,5000.51
10008,90045,8000.19
100002,10046,0000.05
0 (Unstimulated)1,80045,9000.04

References

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • PubMed. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Available at: [Link]

  • PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • ACS Publications. Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. Available at: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available at: [Link]

  • PMC - NIH. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]

  • ResearchGate. Principle of the AlphaScreen kinase assay. Available at: [Link]

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  • ResearchGate. HTRF ® Kinase Assay Protocol. Available at: [Link]

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The Strategic Application of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of a key derivative, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid , as a foundational tool for structure-activity relationship (SAR) studies. We will delve into the rationale behind its use, detailed synthetic protocols for its derivatization, and robust methods for biological evaluation, providing researchers in drug discovery with a comprehensive resource for leveraging this valuable chemical entity.

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system that has been successfully incorporated into a wide array of therapeutic agents. Its rigid structure provides a well-defined three-dimensional arrangement for substituent placement, making it an ideal scaffold for probing interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitubercular[1][2][3], kinase inhibitory[4][5], and anti-inflammatory properties.

Significance of the 4-Methoxy and 3-Carboxylic Acid Functionalities

The strategic placement of a methoxy group at the 4-position and a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyridine scaffold offers distinct advantages for SAR-driven drug discovery programs.

  • The 4-Methoxy Group: The introduction of a methoxy group at the 4-position can significantly influence the physicochemical properties and biological activity of the molecule. This small, electron-donating group can enhance binding affinity to target proteins through hydrogen bond acceptance or favorable dipole interactions. Furthermore, the methoxy group can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial consideration in lead optimization.

  • The 3-Carboxylic Acid Group: The carboxylic acid at the 3-position serves a dual purpose. Firstly, it can act as a key pharmacophoric element, forming critical interactions with the target protein, such as salt bridges with basic residues. Secondly, and perhaps more importantly for SAR studies, it provides a versatile synthetic handle for the generation of diverse analog libraries. Through standard amide coupling reactions, a wide variety of amines can be introduced, allowing for a systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Library Generation

A primary application of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is as a starting material for the synthesis of carboxamide libraries. The following section outlines a general, yet robust, protocol for this purpose.

General Protocol for Amide Library Synthesis

This protocol describes a typical amide coupling reaction to generate a library of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamides.

Materials:

  • 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent(s) (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study

To illustrate the application of this scaffold in an SAR campaign, let's consider a hypothetical kinase inhibition project. The initial hit, Compound A (4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid), shows weak inhibitory activity against our target kinase. The goal is to improve potency by exploring modifications at the 3-position.

SAR Workflow

The following diagram illustrates a typical workflow for an SAR study starting from our lead compound.

SAR_Workflow A Initial Hit 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid B Amide Library Synthesis A->B Derivatization C In Vitro Kinase Assay B->C Screening D SAR Analysis C->D Data Interpretation E Lead Optimization D->E Identification of Key Interactions E->B Iterative Design & Synthesis

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Application Notes & Protocols: Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Need for Synthetic Efficiency

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and agrochemical industries.[1][2] This core structure is a cornerstone in the design of numerous biologically active molecules, including kinase inhibitors for targeted cancer therapy, anxiolytics, and hypnotic drugs.[2][3] Notable examples include the FDA-approved drugs Zaleplon, Indiplon, and the clinical candidate Dinaciclib.[1][2] The therapeutic potential of this scaffold stems from its unique three-dimensional structure, which allows it to effectively interact with the ATP-binding sites of various enzymes.[2]

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can result in modest yields and undesired side products. The imperative to rapidly generate and screen large libraries of these derivatives for drug discovery programs necessitates more efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5] By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times (from hours to minutes), often with improved yields and higher product purity.[6][7] This application note provides a comprehensive guide to the principles, protocols, and advantages of employing microwave technology for the synthesis of pyrazolo[1,5-a]pyrimidines.

Theoretical Framework: Mechanism and the Microwave Advantage

The Core Reaction: Cyclocondensation

The most robust and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[2][6] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The exocyclic amino group (at the C5 position) of the 5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.

  • Intermediate Formation: This initial attack forms a vinylogous amide intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen (at the N1 position) of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[6]

This sequence is typically catalyzed by either an acid or a base, which facilitates the key nucleophilic addition and dehydration steps.[6]

Reaction_Mechanism General Reaction Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 5-Aminopyrazole I1 Nucleophilic Attack R1->I1 plus1 + R2 β-Dicarbonyl Compound R2->I1 I2 Intramolecular Cyclization I1->I2 Intermediate I3 Dehydration I2->I3 Cyclic Intermediate P1 Pyrazolo[1,5-a]pyrimidine I3->P1 - H₂O

Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Why Microwaves? The Principle of Dielectric Heating

Conventional heating relies on conduction and convection to transfer thermal energy from an external source to the bulk of the reaction mixture, a process that is often slow and inefficient, leading to non-uniform temperature profiles. In stark contrast, microwave irradiation heats the sample directly and volumetrically.

The mechanism is known as dielectric heating .[4] Solvents and reagents with a permanent dipole moment (i.e., polar molecules) attempt to align themselves with the rapidly oscillating electric field of the microwaves.[8] This constant reorientation induces molecular friction, which generates heat rapidly and uniformly throughout the reaction medium. This process bypasses the slow conductive heat transfer of conventional methods, allowing for precisely controlled and extremely fast heating to temperatures well above the solvent's boiling point in sealed, pressurized vessels.[7]

The key advantages conferred by this mechanism are:

  • Accelerated Reaction Rates: Reaction times are often reduced by orders of magnitude.[7][9]

  • Higher Yields: The rapid heating minimizes the time available for the formation of side products or the degradation of reactants.[5]

  • Improved Purity: Cleaner reaction profiles often simplify purification.

  • Enhanced Reproducibility: Modern microwave reactors provide precise temperature and pressure control, ensuring high run-to-run consistency.

Heating_Comparison Conceptual Workflow: Conventional vs. Microwave Synthesis cluster_conv Conventional Heating cluster_mw Microwave Synthesis C1 Setup Reaction (Round-bottom flask) C2 Heat with Oil Bath (Slow, Non-uniform) C1->C2 C3 Reflux for 2-24 hours C2->C3 C4 Cool Down C3->C4 C5 Work-up C4->C5 M1 Setup Reaction (Sealed MW Vial) M2 Irradiate in Reactor (Rapid, Uniform) M1->M2 M3 Hold at Temp for 5-20 minutes M2->M3 M4 Rapid Cooling M3->M4 M5 Work-up M4->M5 Experimental_Workflow Step-by-Step Experimental Workflow A 1. Reagent Preparation (Weigh reactants) B 2. Vial Assembly (Combine reagents, solvent, catalyst, and stir bar in MW vial) A->B C 3. Secure Sealing (Crimp cap to ensure a pressure-tight seal) B->C D 4. Microwave Irradiation (Set Temp: 150°C, Time: 15 min) C->D E 5. Cooling (Allow vial to cool to <50°C using compressed air) D->E F 6. Product Isolation (Precipitate in cold water, filter, wash with cold ethanol) E->F G 7. Drying (Dry the solid product under vacuum) F->G H 8. Characterization (Confirm structure and purity via TLC, NMR, and MS) G->H

Sources

Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.[1][2][3][4] The specific compound, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, represents a promising chemical entity whose therapeutic potential is currently undefined. The critical first step in elucidating its pharmacological value is the identification of its molecular target(s). Understanding the specific protein interactions of this small molecule is paramount for deciphering its mechanism of action, predicting potential on- and off-target effects, and guiding future lead optimization efforts.[5][6]

This document provides a comprehensive, multi-pronged guide for researchers and drug development professionals to systematically identify the protein targets of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Our approach integrates computational prediction to generate informed hypotheses with robust experimental validation techniques, ensuring a high degree of scientific rigor.[7] We will detail the causality behind experimental choices and provide step-by-step protocols for a synergistic workflow that proceeds from in silico analysis to biochemical and cellular validation.

Part 1: In Silico Target Prediction — Generating an Informed Hypothesis

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a rapid and cost-effective strategy to generate a prioritized list of potential protein targets.[8][9] By leveraging vast biological and chemical databases, we can form a strong, data-driven hypothesis that will guide subsequent experimental design. This phase combines ligand-based and structure-based approaches for a more comprehensive predictive landscape.

cluster_0 In Silico Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach Compound 4-Methoxypyrazolo[1,5-a]pyridine- 3-carboxylic acid Structure SimilaritySearch Chemical Similarity Search (e.g., ChEMBL, PubChem) Compound->SimilaritySearch ReverseDocking Reverse Docking Screen (e.g., SwissTargetPrediction) Compound->ReverseDocking KnownActives Identify Structurally Similar Compounds with Known Targets SimilaritySearch->KnownActives LigandTargets Hypothesized Targets (List A) KnownActives->LigandTargets Prioritization Cross-Reference & Prioritize (Lists A + B) LigandTargets->Prioritization DockingScores Calculate Binding Scores Against Proteome ReverseDocking->DockingScores PDB Protein Structure Database (PDB) PDB->ReverseDocking StructureTargets Hypothesized Targets (List B) DockingScores->StructureTargets StructureTargets->Prioritization FinalList Final Prioritized Target List for Experimental Validation Prioritization->FinalList

Caption: In Silico Target Prediction Workflow.
Protocol: Ligand-Based Similarity Searching

Causality: The principle of "guilt-by-association" posits that structurally similar molecules often interact with the same or similar biological targets. This method leverages decades of curated drug discovery data to quickly identify potential targets.

  • Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Select Database: Utilize a large-scale public database such as ChEMBL or PubChem, which contains chemical structures linked to bioactivity data.

  • Perform Similarity Search: Input the SMILES string into the database's structure search tool. Select a Tanimoto similarity coefficient threshold (e.g., >0.85) to identify the closest structural analogs.

  • Curate Results: Export the list of similar compounds along with their annotated protein targets and activity values (e.g., IC₅₀, Kᵢ).

  • Analyze and Hypothesize: Group the identified targets by protein family (e.g., kinases, GPCRs). Proteins that appear frequently are considered high-priority candidates.

Protocol: Structure-Based Reverse Docking

Causality: This method computationally "fits" the small molecule into the binding pockets of thousands of known protein structures. A favorable docking score suggests a potential physical interaction, providing target hypotheses even in the absence of known similar ligands.[8]

  • Prepare Ligand File: Convert the 2D structure of the compound into a 3D energy-minimized format (e.g., .mol2 or .pdbqt file) using software like Avogadro or PyMOL.

  • Utilize a Reverse Docking Server: Submit the 3D ligand file to a web-based server like SwissTargetPrediction or employ a local software suite (e.g., AutoDock Vina) to screen against a curated library of protein structures.

  • Analyze Docking Scores: The output will be a ranked list of potential protein targets based on predicted binding affinity (docking score).

  • Filter and Prioritize: Filter the results to focus on physiologically relevant targets (e.g., human proteins). Prioritize targets with the most favorable scores that also have a plausible biological connection to potential therapeutic areas.

Data Presentation: Prioritized Target List

Combine the outputs from both computational methods. Targets that are identified by both ligand-based and structure-based approaches should be considered top-tier candidates for experimental validation.

Priority Tier Protein Target Candidate Prediction Method(s) Rationale / Key Evidence
1Kinase XSimilarity & DockingHigh Tanimoto similarity to known Kinase X inhibitors; Favorable docking score.
1PI3KγSimilarityPyrazolo[1,5-a]pyridine core is a known scaffold for PI3K inhibitors.[10]
2NPY Y1 ReceptorSimilarityPyrazolo[1,5-a]pyrimidine derivatives are known NPY Y1R antagonists.[11]
3Protein YDocking OnlyTop-ranked docking score; biologically plausible but no ligand similarity.

Part 2: Experimental Validation via Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: While computational methods provide hypotheses, they must be confirmed experimentally. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][12] This technique involves "fishing" for target proteins using a molecularly baited hook.

cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow cluster_1 Affinity Pulldown cluster_2 Protein Identification Compound Parent Compound ProbeSynth Synthesize Affinity Probe (Compound-Linker-Biotin) Compound->ProbeSynth Incubate 1. Incubate Probe with Lysate (Target Binding) ProbeSynth->Incubate CellLysate Prepare Cell Lysate CellLysate->Incubate Capture 2. Capture on Streptavidin Beads Incubate->Capture Wash 3. Wash to Remove Non-specific Proteins Capture->Wash Elute 4. Elute Bound Proteins Wash->Elute Digest 5. Protein Digestion (Trypsin) Elute->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS DatabaseSearch 7. Database Search & Protein Identification LCMS->DatabaseSearch FinalHits Prioritized Protein Hits (Enriched vs. Control) DatabaseSearch->FinalHits

Caption: Experimental workflow for AC-MS target identification.
Protocol: Synthesis of an Affinity Probe

Causality: To immobilize the compound, it must be chemically modified with a linker and an affinity tag (e.g., biotin) that will bind to a solid support (e.g., streptavidin beads). The modification point is critical; it should be at a position on the molecule that does not interfere with its binding to the target protein. The carboxylic acid at the 3-position of our compound is an ideal handle for derivatization via standard amide bond formation.

  • Materials: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, Biotin-PEG-Amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

  • Activation: In a dry flask under nitrogen, dissolve the parent compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of Biotin-PEG-Amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product using flash column chromatography to yield the final biotinylated affinity probe. Confirm the structure and purity via ¹H-NMR and HRMS.

Protocol: Affinity Pulldown from Cell Lysate

Causality: This protocol uses the synthesized probe to isolate binding partners from a complex protein mixture. A crucial component is the negative control, which distinguishes specifically bound proteins from those that interact non-specifically with the beads or linker. A competition control, where excess free (unmodified) compound is added, is the gold standard for confirming specificity.

  • Cell Lysate Preparation: Culture a relevant human cell line (e.g., HCT-116, HeLa) to ~80-90% confluency. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bead Preparation: For each pulldown, use an appropriate amount of streptavidin-coated magnetic beads. Wash the beads three times with lysis buffer.

  • Probe Immobilization: Resuspend the washed beads in lysis buffer and add the biotinylated affinity probe. Incubate for 1 hour at 4°C with gentle rotation to immobilize the probe. After incubation, wash the beads three times to remove any unbound probe.

  • Experimental Setup (in triplicate):

    • Test Sample: Immobilized probe + 1-2 mg of cell lysate.

    • Negative Control: Beads with a biotin-PEG linker only (no compound) + 1-2 mg of cell lysate.

    • Competition Control: Immobilized probe + 1-2 mg of cell lysate pre-incubated with a 100-fold molar excess of the free parent compound for 30 minutes.

  • Binding: Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Washing: After incubation, pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for gel-based analysis) or using a compatible elution buffer like 0.1 M glycine, pH 2.5 (for in-solution digestion).

Protocol: Protein Identification by LC-MS/MS

Causality: Mass spectrometry provides highly sensitive and accurate identification of the proteins captured in the pulldown experiment. By comparing the proteins identified in the test sample versus the control samples, we can identify true binding partners.

  • Sample Preparation: Eluted proteins are subjected to reduction (with DTT) and alkylation (with iodoacetamide) followed by overnight digestion with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument). Peptides are separated by reverse-phase liquid chromatography and sequentially fragmented in the mass spectrometer to generate tandem mass spectra (MS/MS).

  • Data Analysis: The raw MS/MS data are searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm (e.g., Sequest, Mascot).

  • Hit Prioritization: A true hit is a protein that is significantly enriched in the test sample compared to both the negative control and, most importantly, the competition control. Quantitative analysis (e.g., label-free quantification based on peptide spectral counts or peak areas) is used to determine the degree of enrichment.

Part 3: Orthogonal Validation and Mechanistic Confirmation

Rationale: A positive result from an AC-MS experiment indicates a high-confidence physical interaction. However, it does not confirm that this binding event leads to a functional consequence. Orthogonal assays are required to independently validate the binding and to begin probing the compound's mechanism of action.

cluster_0 Hypothetical Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream->Receptor Target Identified Target (Kinase X) Receptor->Target Substrate Substrate Target->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Response (e.g., Proliferation) pSubstrate->Downstream Compound 4-Methoxypyrazolo... (Our Compound) Compound->Target Inhibition

Caption: Hypothetical inhibition of a target kinase pathway.
Protocol: Direct Binding by Surface Plasmon Resonance (SPR)

Causality: SPR is a biophysical technique that provides quantitative, real-time measurement of binding kinetics (association and dissociation rates) and affinity (K_D). This serves as a direct and independent confirmation of the interaction identified by AC-MS.

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of the 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid over the chip surface.

  • Data Analysis: Monitor the change in the refractive index at the surface, which is proportional to the amount of compound bound to the protein. Fit the resulting sensorgrams to a binding model to calculate the K_on, K_off, and K_D values. A dose-dependent response confirms a direct interaction.

Protocol: Cellular Target Engagement by CETSA (Cellular Thermal Shift Assay)

Causality: This assay confirms target engagement within the complex environment of an intact cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or various concentrations of the compound.

  • Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (which contains non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis: A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the compound, indicating stabilization upon binding.

Protocol: In Vitro Functional Assay (Example: Kinase Inhibition)

Causality: If the validated target is an enzyme, a functional assay is essential to determine if the compound acts as an inhibitor or an activator.

  • Assay Setup: In a microplate, combine the purified recombinant kinase, a specific peptide substrate, and ATP.

  • Inhibition Measurement: Add varying concentrations of the compound to the wells and incubate.

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption.

  • IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion

The identification of a small molecule's target is a foundational step in modern drug discovery. The integrated strategy presented here, combining predictive computational screening with robust, unbiased affinity-based proteomics and subsequent orthogonal validation, provides a clear and reliable path forward. By following these application notes and protocols, researchers can confidently identify the molecular target(s) of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, thereby unlocking its mechanistic secrets and paving the way for its potential development as a novel therapeutic agent.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: RSC Medicinal Chemistry - PMC URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: Expert Opinion on Drug Discovery - PubMed URL: [Link]

  • Title: Target prediction of small molecules with information of key molecular interactions Source: Current Topics in Medicinal Chemistry - PubMed URL: [Link]

  • Title: Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters - PubMed URL: [Link]

  • Title: Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity Source: European Journal of Medicinal Chemistry - PubMed URL: [Link]

  • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega URL: [Link]

  • Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules - PubMed Central URL: [Link]

  • Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL: [Link]

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In Vivo Application Notes and Protocols for Pyrazolo[1,5-a]pyridine Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine and its isomeric relative, pyrazolo[1,5-a]pyrimidine, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their rigid, planar structure serves as a privileged scaffold for the design of potent and selective modulators of various biological targets.[2] Notably, these compounds have emerged as powerful inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[1][3] Several pyrazolo[1,5-a]pyridine derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies with pyrazolo[1,5-a]pyridine compounds. The protocols and notes herein are synthesized from established preclinical methodologies and specific examples from the literature to ensure scientific rigor and practical applicability.

Mechanism of Action: Primarily Kinase Inhibition

A significant body of research has demonstrated that pyrazolo[1,5-a]pyridine derivatives exert their biological effects primarily by acting as ATP-competitive or allosteric inhibitors of protein kinases.[1][3] This inhibitory action disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation.

Key kinase targets for this class of compounds include:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors like larotrectinib have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[4]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in several cancers, promoting tumor growth, invasion, and metastasis. Volitinib is a selective c-Met inhibitor with a pyrazolo[1,5-a]pyridine-related core that has been evaluated in clinical trials.[5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in cancer. Novel pyrazolo[1,5-a]pyridines have been developed as selective PI3K inhibitors.[7]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of CDK9, leading to the induction of apoptosis in malignant cells.

  • Bromodomain and Extraterminal (BET) Proteins: While not kinases, BET proteins are epigenetic "readers" that regulate the transcription of key oncogenes like MYC. The BET inhibitor OTX015 has demonstrated preclinical antitumor activity in models of pediatric ependymoma.[8][9]

The specific kinase or protein targeted by a novel pyrazolo[1,5-a]pyridine compound will dictate the choice of in vivo models and the pharmacodynamic endpoints to be measured.

Signaling Pathway: An Exemplary Kinase Inhibition Cascade

The following diagram illustrates a generalized signaling pathway impacted by a pyrazolo[1,5-a]pyridine-based kinase inhibitor.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins (e.g., PI3K, Akt, MAPK) Downstream Signaling Proteins (e.g., PI3K, Akt, MAPK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., PI3K, Akt, MAPK) Phosphorylates Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Transcription Factors (e.g., MYC, CREB) Transcription Factors (e.g., MYC, CREB) Downstream Signaling Proteins (e.g., PI3K, Akt, MAPK)->Transcription Factors (e.g., MYC, CREB) Activates Gene Expression Gene Expression Transcription Factors (e.g., MYC, CREB)->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Drives

Figure 1: Generalized Kinase Inhibition Pathway by Pyrazolo[1,5-a]pyridine Compounds.

Part 1: Preclinical Efficacy Studies

The primary goal of in vivo efficacy studies is to determine if a pyrazolo[1,5-a]pyridine compound can inhibit tumor growth in a living organism. The choice of the animal model is critical and should be based on the compound's mechanism of action and the intended clinical application.

Animal Model Selection
Model TypeDescriptionRationale for Use with Pyrazolo[1,5-a]pyridines
Xenograft Models Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, NSG).To assess the direct antitumor activity of the compound on human tumors. Useful for compounds targeting kinases that are mutated or overexpressed in specific human cancer cell lines.
Syngeneic Models Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.To evaluate the compound's effect on the tumor in the context of a fully functional immune system. Essential for compounds that may have immunomodulatory effects.
Orthotopic Models Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).Provides a more clinically relevant tumor microenvironment, which can influence tumor growth, metastasis, and drug response.
Patient-Derived Xenograft (PDX) Models Fragments of a patient's tumor are directly implanted into immunodeficient mice.These models better recapitulate the heterogeneity and architecture of human tumors, offering a more predictive assessment of efficacy.
General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

G A 1. Cell Culture & Preparation C 3. Tumor Implantation A->C B 2. Animal Acclimation B->C D 4. Tumor Growth & Animal Grouping C->D E 5. Compound Administration D->E F 6. Monitoring & Data Collection E->F G 7. Study Endpoint & Tissue Collection F->G

Figure 2: Workflow for In Vivo Efficacy Studies.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol provides a step-by-step guide for a subcutaneous xenograft study, a commonly used initial efficacy model.

Materials:

  • Human cancer cell line with known sensitivity to the pyrazolo[1,5-a]pyridine compound.

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Growth medium and supplements for the cell line.

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel (optional, can enhance tumor take rate).

  • Syringes (1 mL) and needles (27-30 gauge).

  • Calipers for tumor measurement.

  • Anesthetic (e.g., isoflurane).

  • The pyrazolo[1,5-a]pyridine compound and appropriate vehicle for formulation.

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions until it reaches 70-80% confluency.

    • Harvest the cells using trypsin, wash with PBS, and perform a cell count.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 106 cells/100 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

    • Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • Once tumors reach a mean volume of 150-250 mm3, randomize the mice into treatment and control groups (typically 7-8 mice per group).

  • Compound Administration:

    • Prepare the pyrazolo[1,5-a]pyridine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[5]

    • Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a set duration of treatment.

    • At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

Part 2: Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a pyrazolo[1,5-a]pyridine compound. This information is crucial for optimizing dosing schedules and predicting human pharmacokinetics.

Experimental Design Considerations
  • Animal Species: Mice or rats are commonly used for initial PK studies.

  • Routes of Administration: Both intravenous (IV) and the intended clinical route (e.g., oral, PO) should be evaluated to determine absolute bioavailability.

  • Dosing: A single dose is typically administered. For a pyrazolo[3,4-b]pyridine analogue, doses of 4 mg/kg (IP) and 8 mg/kg (PO) have been used in mice.[10]

  • Sampling: Serial blood samples are collected at multiple time points to construct a concentration-time curve.

Protocol: Mouse Pharmacokinetic Study

Materials:

  • Naïve mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old).

  • The pyrazolo[1,5-a]pyridine compound formulated for IV and PO administration.

  • Dosing syringes and gavage needles.

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Administer the compound to two groups of mice via IV (e.g., tail vein injection) and PO (oral gavage) routes.

  • Blood Collection:

    • Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Common collection sites include the submandibular vein or saphenous vein.

    • Place the blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the pyrazolo[1,5-a]pyridine compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability, the fraction of the administered dose that reaches systemic circulation.

Part 3: Toxicology and Safety Studies

Early assessment of a compound's safety profile is critical. These studies aim to identify potential toxicities and determine a safe dose range for further development.

Dose-Range Finding (DRF) Studies

The first in vivo toxicity study is typically a dose-range finding study in rodents.[7] This is an acute or short-term study designed to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

General Procedure:

  • Administer single, escalating doses of the pyrazolo[1,5-a]pyridine compound to small groups of animals.

  • Observe the animals intensively for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.

  • The MTD is then used to select dose levels for longer-term toxicity studies.

Monitoring for Clinical Signs of Toxicity

Animals should be observed daily for any signs of adverse effects. These can include:

CategorySigns to Monitor
General Appearance Hunched posture, rough coat (piloerection), lethargy.
Behavior Decreased activity, social withdrawal, abnormal gait.
Physiological Weight loss (>15-20%), dehydration, labored breathing.
Gastrointestinal Diarrhea, decreased food and water intake.

Any observed abnormalities should be recorded and scored for severity.

Repeat-Dose Toxicity Studies

Once the MTD is established, longer-term studies (e.g., 14- or 28-day) are conducted using multiple dose levels (typically a high, mid, and low dose, plus a control group). These studies provide more detailed information on target organ toxicities.

Endpoints for Repeat-Dose Studies:

  • Clinical Observations and Body Weights: As described above.

  • Clinical Pathology:

    • Hematology: Complete blood counts to assess effects on red blood cells, white blood cells, and platelets.

    • Clinical Chemistry: Analysis of blood plasma for markers of liver and kidney function.

  • Gross Necropsy: Macroscopic examination of all organs and tissues at the end of the study.

  • Histopathology: Microscopic examination of fixed tissues to identify any pathological changes.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold holds immense potential for the development of novel therapeutics, particularly in the field of oncology. A well-designed and rigorously executed in vivo testing program is essential to translate this potential from the laboratory to the clinic. The protocols and guidelines presented in this document provide a robust framework for evaluating the efficacy, pharmacokinetics, and safety of these promising compounds. By carefully selecting appropriate animal models, defining clear endpoints, and adhering to best practices in animal welfare and data analysis, researchers can effectively advance the development of the next generation of pyrazolo[1,5-a]pyridine-based medicines.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. International Journal of Molecular Sciences. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Therapeutic Advances in Medical Oncology. Available from: [Link]

  • Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. Molecular Oncology. Available from: [Link]

  • TRK Inhibitors: Clinical Development of Larotrectinib. Current Treatment Options in Oncology. Available from: [Link]

  • First-in-human phase I study of a selective c-Met inhibitor volitinib (HMP504/AZD6094) in patients with advanced solid tumors. Journal of Clinical Oncology. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available from: [Link]

  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Academia.edu. Available from: [Link]

  • (PDF) The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. ResearchGate. Available from: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. PubMed. Available from: [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][10][11]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules. Available from: [Link]

  • FDA approves larotrectinib for solid tumors with NTRK gene fusions. FDA. Available from: [Link]

  • (PDF) OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. ResearchGate. Available from: [Link]

  • Dr Subbiah on Outcomes With Larotrectinib in TRK Fusion–Positive Solid Tumors. YouTube. Available from: [Link]

  • Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. PubMed. Available from: [Link]

  • Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment. Patsnap Synapse. Available from: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][10][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor in Vitro and in Vivo. Journal of Medicinal Chemistry. Available from: [Link]

  • Larotrectinib for TRK Fusion Cancers and Acute Leukemia. withpower.com. Available from: [Link]

  • Volitinib demonstrated great antitumor activity in MET and pMET high... ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyridines. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Issue 1: My yield of pyrazolo[1,5-a]pyridine is consistently low.

Low product yield is a frequent challenge. The underlying cause often depends on the specific synthetic route employed. Let's break down the possibilities for the most common methods.

A. For Synthesis via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds:

  • Potential Cause 1: Purity of Starting Materials. Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can significantly hinder the reaction.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants prior to use is highly recommended.[1]

  • Potential Cause 2: Suboptimal Reaction Conditions. Temperature, reaction time, and the choice of catalyst and solvent are critical.[1]

    • Solution:

      • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions proceed well at room temperature, while others require heating.[1]

      • Catalyst: The choice of an appropriate acid or base catalyst is crucial. For instance, reactions can be enhanced with Lewis acids or bases.[2]

      • Solvent: The solvent affects reactant solubility and reaction kinetics. Ethanol is a commonly used solvent, but if you observe poor solubility, consider exploring other options like dioxane or toluene, depending on your specific substrates.[1][2]

      • Microwave Irradiation: Consider using microwave-assisted organic synthesis (MAOS). This technique can often lead to higher yields and significantly shorter reaction times compared to conventional heating.[3]

  • Potential Cause 3: Inefficient Cyclization. The final cyclization and dehydration step to form the pyrazolo[1,5-a]pyridine ring may be inefficient.

    • Solution: Ensure that the conditions are suitable for dehydration. For acid-catalyzed reactions, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.

B. For Synthesis via [3+2] Cycloaddition of N-Aminopyridinium Ylides:

  • Potential Cause 1: Poor Ylide Formation or Stability. The in-situ generation and stability of the N-aminopyridinium ylide are critical for the success of the cycloaddition.

    • Solution:

      • Base Selection: The choice of base for deprotonating the N-aminopyridine precursor is important. A base that is too strong or too weak can lead to side reactions or incomplete ylide formation.

      • Temperature Control: Ylides can be thermally unstable. Running the reaction at the lowest effective temperature can help maintain the ylide concentration.

  • Potential Cause 2: Unfavorable Regioselectivity. The cycloaddition can sometimes lead to a mixture of regioisomers, thus lowering the yield of the desired product.[4]

    • Solution:

      • Dipolarophile Choice: The electronic nature of the alkyne or alkene dipolarophile can influence regioselectivity. Electron-deficient dipolarophiles often provide better selectivity.

      • Catalyst/Mediator: The use of specific mediators can control regioselectivity. For instance, a TEMPO-mediated [3+2] annulation-aromatization protocol has been shown to provide pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[2]

C. For Synthesis via Cross-Dehydrogenative Coupling (CDC) of N-Amino-2-iminopyridines:

  • Potential Cause 1: Inefficient Oxidation. This reaction often relies on an oxidant, such as molecular oxygen, to proceed.[5]

    • Solution: Ensure an adequate supply of the oxidant. If using air, consider switching to an atmosphere of pure oxygen, which can dramatically increase the yield.[5] Running the reaction under an inert atmosphere like argon will significantly diminish the yield.[5]

  • Potential Cause 2: Suboptimal Acetic Acid Concentration. The amount of acetic acid used as a promoter is critical.

    • Solution: The optimal loading of acetic acid should be carefully determined. Increasing the equivalents of acetic acid can increase the yield up to a certain point. However, an excess can lead to the formation of undesired side products. For example, in the reaction of N-amino-2-imino-pyridine with ethyl acetoacetate, increasing acetic acid from 2 to 6 equivalents boosts the yield, but using 8 equivalents leads to the formation of a triazolo[1,5-a]pyridine byproduct.[5][6]

Issue 2: I am observing a significant amount of a side product, triazolo[1,5-a]pyridine.

This is a common issue in the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.

  • Cause: The formation of the triazolo[1,5-a]pyridine byproduct is often promoted by an excess of a Brønsted acid, such as acetic acid or trifluoroacetic acid (TFA).[5] The N-amino-2-iminopyridine can react with the acid itself to form the triazolo ring system.[6]

    • Solution: Carefully control the amount of acid used in the reaction. In a documented case, maintaining the acetic acid loading at a maximum of 6 equivalents was crucial to prevent the formation of the triazolo[1,5-a]pyridine derivative.[5][6] If you are using a stronger acid like TFA, even smaller amounts (above 2 equivalents) can lead to this side reaction.[5]

Issue 3: My purification is difficult, and I am struggling to isolate the pure pyrazolo[1,5-a]pyridine.

Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

  • Solution 1: Recrystallization. This is often the first and most effective method for purifying solid products.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the pyrazolo[1,5-a]pyridine is soluble at high temperatures but less soluble at room temperature. Common solvents include ethanol, methanol, or mixtures like ethanol/water.

      • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solution 2: Column Chromatography. If recrystallization is ineffective, especially for separating regioisomers or closely related impurities, column chromatography is the method of choice.

    • Protocol:

      • Choose an appropriate stationary phase (silica gel is common) and a suitable eluent system. The eluent polarity should be optimized by TLC to achieve good separation between the product and impurities.

      • Prepare a concentrated solution of the crude product and load it onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Solution 3: Acid-Base Extraction. If your pyrazolo[1,5-a]pyridine has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free base of your product.

      • Extract the product back into an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

There are several established methods for synthesizing the pyrazolo[1,5-a]pyridine core. The most frequently employed include:

  • Intermolecular [3+2] Cycloaddition: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles.[5][6]

  • Condensation of 5-Aminopyrazoles: This strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2]

  • Cross-Dehydrogenative Coupling (CDC): This newer method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by an acid and an oxidant.[5][6]

  • Intramolecular Cyclizations: These methods can involve the cyclization of transient nitrenes or ethynylpyridines.[5][6]

Q2: How does the choice of β-dicarbonyl compound affect the synthesis from 5-aminopyrazoles?

The structure of the β-dicarbonyl compound directly influences the substitution pattern on the resulting pyrazolo[1,5-a]pyridine ring. By carefully selecting the β-dicarbonyl starting material, you can introduce a variety of functional groups at specific positions, which is crucial for applications like drug discovery where structure-activity relationships are being explored. For instance, using an unsymmetrical β-dicarbonyl compound can lead to the formation of regioisomers, and the reaction conditions may need to be optimized to favor the desired isomer.

Q3: What is the role of the atmosphere in the cross-dehydrogenative coupling (CDC) synthesis?

The atmosphere plays a critical role in the CDC synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines. This reaction is an oxidative process, and molecular oxygen from the air or a pure oxygen atmosphere acts as the oxidant.[5] Performing the reaction under an inert atmosphere, such as argon, will result in a significantly diminished yield, as the oxidative dehydrogenation step cannot proceed efficiently.[5]

Q4: Can you explain the general mechanism of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis?

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. In the context of pyrazolo[1,5-a]pyridine synthesis:

  • Formation of the 1,3-Dipole: An N-aminopyridine is deprotonated by a base to form an N-iminopyridinium ylide. This ylide acts as a 1,3-dipole, a molecule with positive and negative charges separated by three atoms.

  • Cycloaddition: The 1,3-dipole then reacts with a dipolarophile, which is typically an electron-deficient alkene or alkyne. This is a concerted or stepwise process where the two components "add" to each other to form a five-membered ring.

  • Aromatization: The initial cycloadduct is often not aromatic. A subsequent elimination or oxidation step leads to the final, stable aromatic pyrazolo[1,5-a]pyridine product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product N-Aminopyridine N-Aminopyridine Ylide_Formation N-Iminopyridinium Ylide Formation (Base) N-Aminopyridine->Ylide_Formation Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Aromatization Aromatization (Oxidation/Elimination) Cycloaddition->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Summary of Optimized Reaction Conditions

The following table provides a summary of typical reaction conditions for the major synthetic routes to pyrazolo[1,5-a]pyridines. Note that these are general conditions and may require further optimization for specific substrates.

Synthetic RouteStarting MaterialsKey Reagents & CatalystsSolventTemperatureTypical YieldsReference
Cross-Dehydrogenative Coupling N-Amino-2-iminopyridine, 1,3-Dicarbonyl compoundAcetic acid (6 equiv.), O₂ atmosphereEthanol130 °C74-94%[5][6]
[3+2] Cycloaddition N-Aminopyridine, α,β-Unsaturated carbonyl/alkenePIDA (Phenyliodine diacetate)N-MethylpyrrolidoneRoom Temp.Good to Excellent[7]
Condensation 5-Aminopyrazole, β-Dicarbonyl compoundAcid or Base catalystEthanolRefluxModerate to High[2][3]
Sonochemical [3+2] Cycloaddition 1-Amino-2(1H)-pyridine-2-imine, Acetylene derivativeCatalyst-freeAcetonitrile85 °C (sonication)Very Good to Excellent[8]
Multi-step Synthesis from 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole, Diethyl malonateEtONa, POCl₃Ethanol, AcetoneReflux, Room Temp.61-94% (per step)[9]

Experimental Protocols

General Procedure for Cross-Dehydrogenative Coupling Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is adapted from the work of Gomaa, A. M. et al.[5].

  • To a solution of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated crystals by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyridine.

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization/Chromatography) Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Adjust_Temp_Time Adjust Temperature & Time (Monitor by TLC) Optimize_Conditions->Adjust_Temp_Time Yes Check_Side_Reactions Check for Side Reactions Optimize_Conditions->Check_Side_Reactions No Screen_Catalysts Screen Catalysts/Promoters (Acid/Base/Mediator) Adjust_Temp_Time->Screen_Catalysts Screen_Solvents Screen Solvents Screen_Catalysts->Screen_Solvents Consider_Method Consider Alternative Method (e.g., MAOS, Sonication) Screen_Solvents->Consider_Method Success Improved Yield Consider_Method->Success Adjust_Stoichiometry Adjust Reagent Stoichiometry (e.g., Acid concentration) Check_Side_Reactions->Adjust_Stoichiometry Yes Check_Side_Reactions->Success No Isolate_Byproducts Isolate and Characterize Byproducts Adjust_Stoichiometry->Isolate_Byproducts Isolate_Byproducts->Success

References

  • Gomaa, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]

  • Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(1), 177. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Gomaa, A. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7488–7500. [Link]

  • Gomaa, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]

  • Arote, R. B., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 25-51. [Link]

  • Gomaa, A. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7488–7500. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1494–1499. [Link]

  • Shaaban, M. R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1735-1765. [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these experimental hurdles.

Introduction to the Challenge

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol [1][2]. While its predicted lipophilicity (XlogP ≈ 0.6) is not excessively high, the planar, fused ring system can contribute to strong crystal lattice energy, leading to poor aqueous solubility[2]. This can be a significant roadblock in various experimental settings, from in vitro assays to preclinical formulation development.

This guide will walk you through a logical, stepwise approach to systematically improve the solubility of this compound, explaining the scientific principles behind each method.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid poorly soluble in aqueous buffers?

A1: The limited aqueous solubility likely stems from a combination of factors. The molecule's aromatic, planar structure can lead to efficient crystal packing, resulting in high lattice energy that the energy of solvation struggles to overcome. Although the carboxylic acid and methoxy groups offer some polarity, the overall molecule has significant hydrophobic character from the fused pyridine and pyrazole rings.

Q2: What is the first step I should take to improve its solubility?

A2: The most straightforward and often most effective initial approach for a carboxylic acid is to adjust the pH of your aqueous medium[3][4]. By increasing the pH above the compound's pKa, you deprotonate the carboxylic acid, forming a more polar and thus more water-soluble carboxylate salt[5][6].

Q3: Are there other simple methods to try if pH adjustment is not sufficient or not compatible with my experiment?

A3: Yes. If pH modification is not an option, you can explore the use of co-solvents, such as DMSO, ethanol, or polyethylene glycols (PEGs), which can disrupt the water's hydrogen bonding network and create a more favorable environment for your compound[7][8]. Another powerful technique is the use of cyclodextrins to form inclusion complexes that enhance apparent solubility[9][].

Troubleshooting Guides

Guide 1: Solubility Enhancement via pH Adjustment

This is the primary and most cost-effective method for improving the solubility of acidic compounds.

Q: How do I determine the optimal pH for solubilizing my compound?

A: The key is to work at a pH at least 1-2 units above the pKa of the carboxylic acid group.

  • Causality: Carboxylic acids are weak acids that exist in equilibrium between their neutral, protonated form (R-COOH) and their charged, deprotonated carboxylate form (R-COO⁻)[5]. The deprotonated form is significantly more soluble in water due to the formation of strong ion-dipole interactions with water molecules[11][12]. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble carboxylate form.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Preparation: Add an excess amount of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Results & Interpretation

You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.

pHExpected SolubilityRationale
< pKaLowThe compound is predominantly in its neutral, less soluble form.
≈ pKaModerateA mixture of neutral and ionized forms exists.
> pKaHighThe compound is predominantly in its ionized, more soluble carboxylate form.[13]
Guide 2: Salt Formation for Enhanced Solubility

If you need a solid form of the compound with improved dissolution characteristics, forming a salt is a standard industry practice[14][15].

Q: How can I form a salt of my compound to improve its solubility?

A: By reacting the carboxylic acid with a suitable base, you can create a salt with significantly higher aqueous solubility and a faster dissolution rate.

  • Causality: Salt formation essentially pre-ionizes the molecule[11]. When the salt form is introduced into an aqueous medium, it readily dissociates into the soluble carboxylate anion and the counter-ion, bypassing the dissolution-limiting step of the neutral solid form[14]. This is a highly effective method for acidic and basic drugs[15].

Experimental Workflow: Salt Screening

Salt_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis API Dissolve API in Solvent (e.g., EtOH) Mix Mix API and Base Solutions (1:1 molar ratio) API->Mix Base Prepare Solutions of Counter-ion Bases (e.g., NaOH, KOH, Tromethamine) Base->Mix Evaporate Slow Evaporation or Anti-solvent Addition Mix->Evaporate Isolate Isolate Precipitate (Filtration) Evaporate->Isolate Characterize Characterize Solid Form (XRPD, DSC) Isolate->Characterize Solubility Measure Kinetic Solubility Characterize->Solubility

Caption: Workflow for salt screening and solubility assessment.

Step-by-Step Protocol:

  • Select Counter-ions: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine).

  • Reaction: Dissolve 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol). In a separate vessel, dissolve an equimolar amount of the chosen base in the same solvent or water.

  • Mixing: Slowly add the base solution to the acid solution while stirring.

  • Isolation: The salt may precipitate out directly. If not, slowly evaporate the solvent or use an anti-solvent to induce crystallization.

  • Characterization: Confirm salt formation and assess crystallinity using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Compare the aqueous solubility and dissolution rate of the new salt forms to that of the parent acid.

Guide 3: Using Co-solvents to Increase Solubility

When pH modification is not feasible, co-solvents offer a valuable alternative.

Q: My experiment requires a near-neutral pH. How can I use co-solvents to increase solubility?

A: Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for your compound to dissolve.

  • Causality: Co-solvents work by reducing the overall polarity of the solvent system[7][8]. Water is a highly polar solvent with a strong hydrogen-bonding network. A less polar solute disrupts this network, which is energetically unfavorable. A co-solvent, like ethanol or DMSO, reduces this "self-cohesion" of water, effectively lowering the energy penalty for solvating a nonpolar solute[8].

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose common, biocompatible co-solvents such as Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400), or Dimethyl Sulfoxide (DMSO).

  • Prepare Solvent Systems: Create a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Use the same equilibrium solubility method described in Guide 1 for each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of co-solvent concentration for each tested co-solvent.

Data Summary Table

Co-solventConcentration (v/v)Solubility (µg/mL)Notes
None (Control)0%BaselineBaseline aqueous solubility.
Ethanol10%Result 1Can be effective but may precipitate on dilution.
PEG-40010%Result 2Generally well-tolerated and good for preclinical use.
DMSO5%Result 3Potent solubilizer, but use at low concentrations due to potential toxicity.

Important Consideration: While co-solvents can be very effective, be aware that the compound may precipitate upon dilution into a fully aqueous environment (e.g., during an in vitro assay or upon injection in vivo).

Guide 4: Cyclodextrins for Complexation-Mediated Solubilization

Cyclodextrins are an advanced, yet highly effective, formulation tool for poorly soluble compounds.

Q: I need a significant increase in solubility for an injectable formulation. Are cyclodextrins a good option?

A: Yes, cyclodextrins are excellent for this purpose. They form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[]. The hydrophobic portion of your compound can partition into this cavity, forming a host-guest complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water[16]. This is particularly useful for BCS Class II compounds (high permeability, low solubility)[].

Mechanism of Cyclodextrin Solubilization

Cyclodextrin_Mechanism cluster_system Aqueous System API Poorly Soluble API (Hydrophobic) Complex Soluble API-CD Inclusion Complex API->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic API by a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 40% w/v).

  • Equilibrate with API: Add an excess amount of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid to each cyclodextrin solution.

  • Analysis: Follow the equilibration and analysis steps from the pH-solubility protocol (Guide 1).

  • Plot Data: Plot the solubility of the API against the concentration of the cyclodextrin. A linear relationship (an AL-type diagram) indicates the formation of a 1:1 soluble complex.

Summary and Recommendations

For improving the solubility of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, we recommend the following tiered approach:

  • Start with pH Adjustment: This is the most fundamental and often sufficient method. Determine the pH-solubility profile to find the optimal pH for your application.

  • Consider Salt Formation: If a solid with improved dissolution is required, perform a salt screen with pharmaceutically relevant counter-ions.

  • Use Co-solvents for pH-Restricted Systems: If the pH must be kept neutral, explore the use of co-solvents like PEG-400, but be mindful of potential precipitation upon dilution.

  • Employ Cyclodextrins for Maximum Solubilization: For challenging cases or when a high concentration is needed in an aqueous formulation, cyclodextrins are a superior choice.

By systematically applying these troubleshooting guides, you can effectively address the solubility challenges of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and advance your research and development efforts.

References

  • PubChem. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • J&K Scientific. 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • Lead Sciences. 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • Darandale, S. & Vavia, P. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. [Link]

  • Vemula, V. R. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2017). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules (Basel, Switzerland), 22(1), 10. [Link]

  • Al-kassas, R., Mohsin, K., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]

  • MDPI. Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • The Royal Society of Chemistry. Tactics to Improve Solubility. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • PubChem. 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. [Link]

  • ResearchGate. Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. [Link]

  • PubMed Central. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • PubMed Central. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. [Link]

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Brainly. Why is the carboxylic acid soluble at high pH and not at low pH?. [Link]

  • Chemsrc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. [Link]

  • Pipzine Chemicals. H-pyrazolo[1,5-a]pyridine-4-carboxylic Acid Supplier China. [Link]

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Technical Support Center: Purification of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this heterocyclic compound.

I. Compound Profile: Understanding the Molecule

Before delving into purification techniques, it is crucial to understand the physicochemical properties of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. These properties dictate the most effective purification strategies.

PropertyValueSource/Comment
Molecular Formula C₁₀H₈N₂O₃---
Molecular Weight 204.18 g/mol ---
Appearance White to off-white solid[1] General observation for similar compounds.
Melting Point Estimated >250 °CBased on the melting point of the related Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (275-280 °C).[2] A high melting point is expected due to the crystalline nature and potential for strong intermolecular interactions.
pKa Estimated 3.5-4.5 (Carboxylic Acid) and 2-3 (Pyridine Nitrogen)This estimation is based on the pKa of benzoic acid and pyridine, respectively. The electron-withdrawing nature of the pyrazolo[1,5-a]pyridine ring system will influence these values. The presence of both acidic and basic centers makes this an amphoteric molecule.
Solubility Generally low in non-polar organic solvents. Expected to have some solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in alcohols. Solubility in aqueous solutions is highly pH-dependent.[3] As a carboxylic acid, it will be more soluble in basic aqueous solutions. As a weak base (due to the pyridine nitrogen), it will be more soluble in acidic aqueous solutions.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in a question-and-answer format.

A. Recrystallization Troubleshooting

  • Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

    Answer: "Oiling out" is a common issue, especially with heterocyclic compounds, and can be caused by several factors. Here is a systematic approach to troubleshoot this problem:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A sudden temperature drop can favor the formation of an amorphous oil over an ordered crystal lattice. You can achieve this by leaving the flask in the heating mantle after turning it off or by insulating the flask.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. This will lower the saturation point and may promote crystal formation upon slow cooling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

    • Change the Solvent System: If the above methods fail, the chosen solvent may not be suitable. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider polar solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetic acid/water.

  • Question: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove the colored impurities?

    Answer: Colored impurities are often highly conjugated organic molecules. Here are a few strategies to address this:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution and swirl. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. After a few minutes, perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second or even third recrystallization may be necessary to achieve the desired purity and color.

    • Consider an Alternative Purification Method: If recrystallization fails to remove the color, the impurity may have similar solubility properties to your product. In this case, column chromatography or acid-base extraction may be more effective.

B. Column Chromatography Troubleshooting

  • Question: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening?

    Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a frequent problem. Silica gel is acidic, and basic compounds can interact strongly with the stationary phase, leading to poor peak shape and separation.

    • Add a Basic Modifier to the Eluent: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common choice. This will neutralize the acidic sites on the silica and improve the chromatography of basic compounds.

    • Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or trifluoroacetic acid, is also a powerful technique for polar compounds.[4]

    • Consider the Carboxylic Acid Group: The carboxylic acid functionality can also cause streaking on silica. Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and improve peak shape. However, be mindful that this will make the mobile phase acidic and may not be suitable if your compound is acid-sensitive.

  • Question: My compound is very polar and either doesn't move from the baseline or requires a very polar eluent system that gives poor separation.

    Answer: Highly polar compounds can be challenging to purify by normal-phase chromatography.

    • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. As mentioned above, a C18 column with a polar mobile phase is a good starting point.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of very polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

C. Acid-Base Extraction Troubleshooting

  • Question: I'm performing an acid-base extraction to purify my compound, but I'm getting a low recovery. Where is my product going?

    Answer: Low recovery in an acid-base extraction can be due to several factors related to the amphoteric nature of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

    • Incorrect pH: The pH of the aqueous phase is critical. To extract the compound into the aqueous basic layer (as the carboxylate salt), the pH should be sufficiently high (e.g., pH 9-10) to deprotonate the carboxylic acid. To precipitate the compound from the aqueous layer, the pH should be adjusted to its isoelectric point, where it has minimum solubility. A pH that is too acidic or too basic will keep the compound in its charged, more soluble form.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.

    • Insufficient Extraction: You may need to perform multiple extractions (e.g., 3-4 times) with the aqueous base to fully extract the compound from the organic layer. Similarly, when back-extracting into an organic solvent after acidification, multiple extractions will ensure complete recovery.

III. Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a recrystallization solvent for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid?

    A1: Based on its structure, good starting points for recrystallization solvents would be polar protic solvents like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or acetic acid/water, can also be effective.[5] Start by attempting to dissolve a small amount of your crude material in a small volume of the chosen solvent at room temperature, then heat it to assess its solubility at elevated temperatures.

  • Q2: What are the expected impurities from the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid?

    A2: The impurities will depend on the synthetic route. A common route involves the reaction of a substituted aminopyridine with a β-ketoester derivative, followed by cyclization.[6] Potential impurities could include unreacted starting materials, partially reacted intermediates, and regioisomers formed during the cyclization step. If the synthesis involves the hydrolysis of a corresponding ester, incomplete hydrolysis will result in the ester as an impurity.

  • Q3: How can I monitor the purity of my compound during purification?

    A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For this compound, you can use silica gel plates and a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve spot shape. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point for method development.

  • Q4: My purified compound is a solid, but it doesn't have a sharp melting point. Is it still impure?

    A4: A broad melting point range is a strong indication of impurity. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If your compound shows a broad melting range, further purification is recommended.

IV. Experimental Workflows

A. General Recrystallization Protocol

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

B. General Acid-Base Extraction Workflow

Caption: Acid-Base Extraction Workflow

V. Purity Analysis

A combination of analytical techniques should be used to confirm the purity of the final product.

TechniquePurposeTypical Observations for a Pure Sample
Melting Point Assess puritySharp melting point range (1-2 °C).
TLC Monitor reaction progress and purificationA single spot with a consistent Rf value.
HPLC Quantify purityA single major peak (>98% by area).
¹H NMR Confirm structure and identify impuritiesSharp, well-resolved peaks corresponding to the expected structure with no significant impurity peaks.
Mass Spectrometry Confirm molecular weightA strong signal corresponding to the expected molecular ion.

VI. References

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubChem. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Stability issues with pyrazolo[1,5-a]pyridine carboxylic acids in solution

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on pyrazolo[1,5-a]pyridine carboxylic acid stability in solution. I'm focusing on their degradation pathways and influential factors. I'm planning to use keywords such as "stability," "degradation," "hydrolysis," and "photolysis" in combination with the specific chemical name. I'll filter for peer-reviewed articles.

Expanding Search Parameters

I've broadened my search parameters now to cover not just stability, but also degradation pathways and influential factors. I'm aiming for a deep dive into solvent effects, light exposure, and temperature variations. I'm also planning to incorporate a focus on analytical techniques. I'm shifting to analysis of search results to pinpoint recurring stability issues. Then I'll focus on troubleshooting.

Defining Project Scope

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Refining the Initial Search

I've got a decent grasp from the initial literature, but I'm still missing the key data on pyrazolo[1,5-a]pyridine carboxylic acid stability in various solutions. The current resources lean more towards synthesis. I am going to adjust the search terms and keywords to focus on the solution stability aspect.

Deepening the Stability Analysis

I'm now zeroing in on the solution stability challenges of pyrazolo[1,5-a]pyridine carboxylic acids. The literature review is focusing on degradation kinetics, key parameters like pH, solvents, light, and temperature. I need specific data: degradation products, pH effects, solvent influences, photostability, thermal stability, and recommended storage conditions. I am refining my search to yield more specific stability data.

Focusing on Stability Details

I have a much clearer picture of what's missing. The preliminary results are heavy on synthesis, but light on the nuances of solution stability for these acids. I'm now crafting new search queries to unearth specific data on degradation pathways and the influence of variables like pH, solvents, light, and temperature. I need concrete data on degradation products, the effects of these key parameters, and ideal storage conditions.

Analyzing Solubility Data

I've made some headway. The second search round yielded useful, though broad, data. I found a supplier datasheet for pyrazolo[1,5-a]pyridine-2-carboxylic acid, which indicates solubility in polar organic solvents such as DMSO and DMF. Water solubility appears low, and it seems stable under normal conditions. Further refinement is necessary to pinpoint the exact conditions.

Investigating Chemical Stability

I'm making progress, though the specific data remains elusive. The new search uncovered the possibility of degradation via decarboxylation, with picolinic acid being more susceptible. Halogenation might enhance metabolic stability. I've noted a lack of specifics: degradation pathways, reaction kinetics, and exact data on stability in solution. More focused queries are next.

Refining Stability Queries

I'm expanding my search parameters, hoping for more specificity. I've found that pyrazolo[1,5-a]pyridine-2-carboxylic acid dissolves in polar organics but is poorly water-soluble, and it's seemingly stable under normal conditions, but could react with strong oxidizers/reducers. The 3-carboxylic acid isomer is best stored at 2-8°C. Halogenation might stabilize it, and decarboxylation is a possible degradation route; picolinic acid decarboxylates more readily. Yet, there's a data vacuum on solution stability, degradation products, and kinetics. I now plan broader searches that incorporate stability studies of other heterocyclic carboxylic acids.

Gathering Specific Data

I've been trying to pinpoint data regarding the stability of pyrazolo[1,5-a]pyridine carboxylic acids, which has proven challenging. General information on heterocyclic compounds is available, but specific data on these compounds is scarce. I am currently trying to find information about decarboxylation, but no clear results yet.

Synthesizing Available Data

I've been consolidating findings. Decarboxylation of the 2-carboxylic acid isomer seems a key degradation pathway, influenced by substituents. Oxidation is another factor. DMSO's instability is also relevant. Lacking concrete data on specific conditions, I'll frame the troubleshooting guide around general principles and best practices for unstable heterocyclic acids. Analogues' data will inform educated guidance. The structure will be Q&A-based, incorporating related insights.

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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing practical, experience-driven insights to help you optimize your reactions, minimize byproduct formation, and ensure the integrity of your synthetic outcomes.

Introduction to Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis is primarily achieved through two robust methods: the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds and the [3+2] cycloaddition of N-iminopyridinium ylides with unsaturated systems. While these methods are versatile, they are not without their challenges. Understanding and controlling the formation of common byproducts is crucial for efficient and reproducible synthesis. This guide will address the most frequently encountered issues in a practical question-and-answer format.

Section 1: Condensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds

This classical approach is a cornerstone of pyrazolo[1,5-a]pyridine synthesis. However, the reactivity of both starting materials can lead to a variety of byproducts, primarily due to issues of regioselectivity and side reactions under acidic or basic conditions.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction with an unsymmetrical 1,3-diketone is yielding a mixture of products that are difficult to separate. What is the likely cause and how can I improve the regioselectivity?

Answer:

This is a classic issue of regioselectivity. When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups exhibit different electrophilicities. The nucleophilic 3-aminopyrazole can attack either carbonyl group, leading to the formation of two regioisomeric products: the desired pyrazolo[1,5-a]pyridine and the often-undesired pyrazolo[3,4-b]pyridine .[1][2]

Causality and Mechanism:

The reaction proceeds via a condensation mechanism. The initial step is the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization of the endocyclic nitrogen of the pyrazole onto the second carbonyl group, and subsequent dehydration to form the fused pyridine ring. The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This, in turn, is governed by:

  • Steric Hindrance: Less sterically hindered carbonyl groups are generally more susceptible to nucleophilic attack.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups adjacent to the carbonyls will modulate their electrophilicity. A more electron-deficient carbonyl will be more reactive.

G cluster_0 Reaction Pathway 3-Aminopyrazole 3-Aminopyrazole Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl Intermediate_A Intermediate A Intermediate_B Intermediate B Pyrazolo[1,5-a]pyridine Desired Product (Pyrazolo[1,5-a]pyridine) Pyrazolo[3,4-b]pyridine Byproduct (Pyrazolo[3,4-b]pyridine)

Troubleshooting Protocol:

To favor the formation of the desired pyrazolo[1,5-a]pyridine regioisomer, consider the following strategies:

StrategyPrincipleExperimental Protocol
Solvent and Catalyst Optimization The reaction conditions can influence the transition state energies of the two competing pathways.1. Acid Catalysis: Typically, reactions are run in glacial acetic acid which acts as both solvent and catalyst. Varying the acid (e.g., using a milder acid like formic acid or a stronger acid like p-toluenesulfonic acid in a non-acidic solvent) can alter the regioselectivity. 2. Base Catalysis: In some cases, a basic catalyst (e.g., piperidine or triethylamine) in a solvent like ethanol can favor one isomer over the other.
Temperature Control Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm to the desired reaction temperature while monitoring the product distribution by TLC or LC-MS.
Modification of the 1,3-Dicarbonyl Increasing the electrophilicity difference between the two carbonyls can drive the reaction towards a single product.If possible, modify the substituents on the 1,3-dicarbonyl compound to create a greater electronic bias. For example, introducing a strong electron-withdrawing group near one carbonyl will make it the preferred site of attack.
Use of Pre-activated Substrates Converting the 1,3-dicarbonyl to a more reactive derivative can sometimes lead to cleaner reactions.The use of enaminones or β-haloenones, derived from the 1,3-dicarbonyl, can provide a more regioselective entry to the desired pyrazolo[1,5-a]pyridine.

Question 2: I am observing a significant amount of a byproduct with a different heterocyclic core, especially when running the reaction in strong acid. What could this be?

Answer:

Under strongly acidic conditions, particularly with an excess of a carboxylic acid like acetic acid, you may be forming a [1][2][3]triazolo[1,5-a]pyridine byproduct.

Causality and Mechanism:

This side reaction involves the N-amino group of the 3-aminopyrazole reacting with the carboxylic acid to form an N-acyl intermediate. This intermediate can then undergo an intramolecular cyclization and dehydration involving the pyridine nitrogen, leading to the formation of the triazole ring instead of the desired pyrimidine ring.

G cluster_1 Triazolo[1,5-a]pyridine Formation N-Aminopyridine N-Aminopyridine Derivative Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) N-Acyl_Intermediate N-Acyl Intermediate Triazolo[1,5-a]pyridine Byproduct ([1][2][3]Triazolo[1,5-a]pyridine)

Troubleshooting Protocol:

StrategyPrincipleExperimental Protocol
Control Acid Stoichiometry Limiting the amount of carboxylic acid prevents the competing acylation pathway.Use a catalytic amount of a stronger acid (e.g., p-TsOH) in an inert solvent (e.g., toluene or xylene) instead of using a carboxylic acid as the solvent.
Choice of Acid Catalyst Lewis acids can promote the desired condensation without leading to acylation.Consider using a Lewis acid catalyst such as ZnCl₂, Sc(OTf)₃, or InCl₃ in a non-acidic solvent.
Alternative Synthetic Route If the triazole formation is persistent, an alternative synthetic strategy may be necessary.The [3+2] cycloaddition approach (see Section 2) avoids the use of acidic conditions that can lead to this byproduct.

Question 3: My reaction seems to stall, and I isolate a significant amount of an intermediate that is not my final product. What could be happening?

Answer:

You are likely isolating a dihydropyrazolopyridine intermediate. The final step in the condensation reaction is an oxidation to form the aromatic pyrazolo[1,5-a]pyridine ring. In some cases, this oxidation does not proceed to completion under the reaction conditions.[1]

Troubleshooting Protocol:

StrategyPrincipleExperimental Protocol
Introduction of an Oxidant An external oxidizing agent can facilitate the final aromatization step.1. Air Oxidation: Often, simply exposing the reaction mixture to air (e.g., by refluxing with a condenser open to the atmosphere) is sufficient. 2. Chemical Oxidants: If air oxidation is too slow, mild oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) can be added to the reaction mixture upon completion of the condensation step.
Solvent Effects Certain solvents can promote the final oxidation step.Solvents like nitrobenzene, which can act as a high-boiling oxidant, can be used, although their removal can be challenging.

Section 2: [3+2] Cycloaddition of N-Iminopyridinium Ylides

This powerful method involves the reaction of an in situ generated N-iminopyridinium ylide with a dipolarophile, such as an alkyne or an electron-deficient alkene. While often high-yielding and regioselective, side reactions of the highly reactive ylide intermediate can lead to byproducts.

Frequently Asked Questions & Troubleshooting

Question 4: My reaction is sluggish, and I observe the formation of a significant amount of a high molecular weight byproduct. What is the likely side reaction?

Answer:

The most common side reaction in this case is the dimerization of the N-iminopyridinium ylide . These ylides are reactive 1,3-dipoles and can react with themselves in the absence of a suitable dipolarophile or when the reaction kinetics are slow.

Troubleshooting Protocol:

StrategyPrincipleExperimental Protocol
Slow Addition of the Ylide Precursor Maintaining a low concentration of the ylide at any given time favors the reaction with the dipolarophile over self-dimerization.If generating the ylide in situ from an N-aminopyridinium salt and a base, add the base solution slowly to the reaction mixture containing the salt and the dipolarophile.
Increase Concentration of Dipolarophile Le Chatelier's principle suggests that increasing the concentration of one reactant will drive the reaction forward and suppress side reactions.Use a slight excess (1.1-1.5 equivalents) of the dipolarophile.
Temperature Optimization The rate of dimerization versus the rate of the desired cycloaddition can be temperature-dependent.Experiment with a range of temperatures. In some cases, a lower temperature may slow the dimerization more than the desired reaction, while in other cases, a higher temperature might be needed to accelerate the cycloaddition sufficiently.

Question 5: I am performing the reaction under photochemical conditions and isolating an isomeric byproduct. What is this and how can I avoid it?

Answer:

Under photochemical conditions (UV irradiation), N-iminopyridinium ylides can undergo a characteristic electrocyclization to form 1,2-diazepine derivatives. This is a known photorearrangement of this class of compounds.

G cluster_2 Photochemical Isomerization N-Iminopyridinium_Ylide N-Iminopyridinium Ylide 1,2-Diazepine Byproduct (1,2-Diazepine)

Troubleshooting Protocol:

StrategyPrincipleExperimental Protocol
Avoid UV Light This is a light-induced reaction, so protecting the reaction from UV sources is the most direct solution.Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware. Avoid direct sunlight and unnecessarily prolonged exposure to fluorescent lighting.
Thermal Conditions If the desired cycloaddition can proceed under thermal conditions, this will completely avoid the photochemical side reaction.Explore a range of temperatures to find the optimal conditions for the thermal [3+2] cycloaddition.

Question 6: My reaction is not going to completion, and I am recovering starting materials along with some unidentifiable decomposition products. What could be the issue?

Answer:

N-iminopyridinium ylides can be unstable and may decompose under the reaction conditions, especially at elevated temperatures or in the presence of certain reagents. In some cases, the ylide itself can act as an internal oxidant, leading to its cleavage and the formation of pyridine and a nitrene intermediate, which can then lead to a complex mixture of products.

Troubleshooting Protocol:

StrategyPrincipleExperimental Protocol
Milder Reaction Conditions Reducing the thermal stress on the ylide can minimize decomposition.If possible, run the reaction at a lower temperature for a longer period.
Inert Atmosphere Although not always necessary, excluding oxygen can sometimes prevent oxidative decomposition pathways.Run the reaction under an inert atmosphere of nitrogen or argon.
Choice of Base and Solvent The stability of the ylide can be highly dependent on the reaction medium.Screen different bases (e.g., organic bases like triethylamine vs. inorganic bases like potassium carbonate) and solvents to find a combination that stabilizes the ylide intermediate.

Summary of Common Byproducts and Mitigation Strategies

Synthetic RouteCommon Byproduct(s)Key Mitigation Strategies
Condensation of 3-Aminopyrazoles Regioisomeric Pyrazolo[3,4-b]pyridinesOptimize solvent, catalyst, and temperature; modify 1,3-dicarbonyl.
[1][2][3]Triazolo[1,5-a]pyridinesControl acid stoichiometry; use Lewis acid catalysts.
DihydropyrazolopyridinesIntroduce an oxidant (air, DDQ, MnO₂).
[3+2] Cycloaddition of N-Iminopyridinium Ylides Ylide DimersSlow addition of ylide precursor; use an excess of dipolarophile.
1,2-DiazepinesProtect the reaction from UV light; use thermal conditions.
Decomposition ProductsUse milder reaction conditions; run under an inert atmosphere.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. [Link]

  • N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Royal Society of Chemistry. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. [Link]

  • The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA. [Link]

Sources

Technical Support Center: Troubleshooting High Background in Kinase Assays with Pyrazolo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background signals in kinase assays, with a specific focus on interference from pyrazolo-based compounds. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and mitigate these issues, ensuring the integrity and accuracy of your screening data.

Introduction: The Challenge of Assay Interference

Kinase assays are fundamental to drug discovery, but their sensitivity can be a double-edged sword. Small molecule test compounds, such as those from a pyrazolo library, can interfere with assay components, leading to false positives or negatives.[1][2] A high background signal is a frequent manifestation of this interference, compressing the dynamic range of the assay and masking true hits. This guide will walk you through a logical, step-by-step process to identify the source of the high background and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My background signal is high in all wells, including my "no enzyme" controls. What is the most likely cause?

A1: A universally high background often points to a problem with a component present in all wells. The primary suspects are:

  • ATP Reagent Contamination: The ATP stock may be contaminated with ADP. Using ultra-pure ATP is crucial for assays that measure ADP production, like ADP-Glo™, as even minor ADP contamination can dramatically increase the background signal.[3][4]

  • Detection Reagent Interference: The pyrazolo compound itself might be directly interacting with the detection system. For instance, in luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™), the compound could inhibit or stabilize the luciferase enzyme.[5][6]

  • Buffer or Plate Issues: The assay buffer could be contaminated, or the microplate itself might be autofluorescent, especially if you are using a fluorescence-based readout.[7]

Q2: I only see a high background in wells containing my pyrazolo compound. What should I investigate first?

A2: This strongly suggests compound-specific interference. The most common causes are:

  • Compound Autofluorescence: If you are using a fluorescence-based assay, the pyrazolo compound may fluoresce at the excitation/emission wavelengths of your assay, directly adding to the background.[8][9]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates.[10][11] These aggregates can scatter light (interfering with absorbance or nephelometry readings) or nonspecifically bind to and modulate assay enzymes, leading to a false signal.[12][13]

  • Interaction with Detection Reagents: As mentioned, the compound may be directly affecting the detection chemistry. This is a common source of artifacts in luciferase-based systems.[14]

Q3: How can I quickly check if my pyrazolo compound is the source of the problem?

A3: Run a simple set of control experiments. The key is to systematically omit components to pinpoint the interaction. A good starting point is to measure the signal from wells containing:

  • Buffer + Pyrazolo Compound + Detection Reagent (No Enzyme, No Substrate, No ATP)

  • Buffer + ATP + Pyrazolo Compound + Detection Reagent (No Enzyme, No Substrate)

If you observe a high signal in these wells, you have strong evidence of direct compound interference with your detection system.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Compound-Specific Interference

Pyrazolo compounds, like many heterocyclic small molecules used in high-throughput screening (HTS), can interfere with assays in multiple ways.[15][16] Use the following workflow to dissect the issue.

G A High Background Signal Observed in Compound Wells B Is the assay fluorescence-based? A->B C Test for Compound Autofluorescence (Protocol 1) B->C Yes F Is the assay luminescence-based? B->F No D Is compound autofluorescent? C->D E Switch to a non-fluorescent readout (e.g., Luminescence) or use red-shifted fluorophores. D->E Yes D->F No M Problem likely resolved or compound flagged as problematic. E->M G Test for Luciferase Inhibition/Stabilization (Protocol 2) F->G Yes J Test for Compound Aggregation (Protocol 3) F->J No H Does compound interfere with luciferase? G->H I Confirm hits with an orthogonal assay using a different detection method. H->I Yes H->J No I->M K Does compound form aggregates? J->K L Add detergent (e.g., 0.01% Triton X-100) or BSA (0.1 mg/mL) to assay buffer. Re-evaluate compound activity. K->L Yes N Investigate other causes: Reagent contamination, non-specific binding. K->N No L->M

Caption: Troubleshooting workflow for compound interference.

Causality: Many organic small molecules absorb light in the UV and blue regions of the spectrum and can emit it as fluorescence, directly contributing to the background signal in fluorescence-based assays.[17][18] The percentage of library compounds that fluoresce is significantly lower at emission wavelengths above 500 nm.[17]

Solution & Protocol:

  • Step 1: Measure the fluorescence of the compound in assay buffer at the same excitation/emission wavelengths used for the assay.

  • Step 2: If significant fluorescence is detected, consider switching to a red-shifted fluorophore or a different detection modality, such as luminescence or absorbance.[17]

  • Step 3: Alternatively, if the interference is minor, you can subtract the background signal from the compound-only wells, but this can compromise assay sensitivity.

Causality: Luminescence assays like ADP-Glo™ or Kinase-Glo® rely on a luciferase enzyme to generate a light signal.[19][20] Test compounds can directly inhibit or, less commonly, enhance the activity of luciferase, leading to false negative or false positive results, respectively.[5][21] This is a well-documented artifact in HTS.[14]

Solution & Protocol:

  • Step 1: Perform a "luciferase interference assay." Run the kinase reaction to about 50% completion to generate a stable amount of product (ADP or remaining ATP).

  • Step 2: Add the detection reagents to produce a luminescent signal.

  • Step 3: Add your pyrazolo compound to these wells and measure the signal over time. A decrease or increase in signal compared to a vehicle control (e.g., DMSO) indicates direct interference with the detection chemistry.[5][22]

  • Step 4: If interference is confirmed, the best path forward is to validate your hits using an orthogonal assay with a different detection principle (e.g., TR-FRET, fluorescence polarization, or an antibody-based method).

Causality: Many compounds, particularly those with poor aqueous solubility, can form colloidal aggregates at micromolar concentrations typical for screening.[8][10] These aggregates can create artifacts by scattering light or by nonspecifically sequestering and denaturing the kinase enzyme.[11][13]

Solution & Protocol:

  • Step 1 (Biochemical): Re-run the assay in the presence of a non-ionic detergent (e.g., 0.005-0.01% Triton X-100 or Tween-20).[7] Aggregation-based activity is often highly sensitive to detergents and will be significantly reduced or eliminated.[23][24] Adding a "decoy" protein like 0.1 mg/mL Bovine Serum Albumin (BSA) can also mitigate aggregation effects by pre-saturating the aggregates.[13]

  • Step 2 (Biophysical): Directly test for aggregation using Dynamic Light Scattering (DLS).[25][26] This technique measures particle size in solution. A sample containing your compound at assay concentration should show a single peak corresponding to the monomeric compound. The appearance of larger species is indicative of aggregation.[11]

Guide 2: Optimizing Assay Components and Conditions

If compound-specific interference is ruled out, the high background is likely due to the assay reagents or protocol design.

ParameterProblemRecommended Action & Rationale
ATP ADP contamination in the ATP stock creates a high basal signal in ADP-detection assays.[3]Use the highest purity ATP available (e.g., "low-ADP" or "ultra-pure"). This is one of the most effective ways to lower background in assays like ADP-Glo™.[4]
Enzyme High enzyme concentration can lead to rapid substrate turnover, increasing background. Contaminating enzymes in the prep (e.g., ATPases) can hydrolyze ATP.Titrate the kinase to the lowest concentration that provides a robust signal-to-background window (e.g., >5). Run a "no substrate" control to check for ATPase activity.
Detection Reagents Concentrations that are too high can increase background, while concentrations that are too low can limit the dynamic range.[17]Titrate detection reagents (e.g., antibodies, luciferase) according to the manufacturer's protocol to find the optimal balance between signal strength and background.
Assay Buffer Suboptimal pH or ionic strength can affect enzyme stability and activity. Lack of detergent can lead to non-specific binding of reagents to the plate.[7]Optimize pH and salt concentration for your specific kinase. Include a low concentration (0.005-0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to block non-specific binding.[7]
Incubation Times Kinase reaction time may be too long, leading to high ATP turnover. Detection reagent incubation may be too short for the signal to stabilize.Optimize the kinase reaction time to stay within the linear range (typically 10-20% of substrate conversion). Follow manufacturer recommendations for detection reagent incubation to ensure complete reaction and signal stability.[20]

Step-by-Step Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence
  • Plate Setup: Use the same type of microplate (e.g., black, flat-bottom) as your main assay.

  • Reagent Preparation: Prepare serial dilutions of your pyrazolo compound in the final assay buffer, matching the concentrations used in the screen. Include a vehicle-only control (e.g., buffer with DMSO).

  • Dispensing: Add the compound dilutions and controls to the plate.

  • Measurement: Place the plate in the plate reader and measure the fluorescence intensity using the exact same excitation/emission wavelengths and gain settings as your kinase assay.

  • Analysis: Compare the signal from the compound-containing wells to the vehicle control. A significantly higher signal indicates autofluorescence.

Protocol 2: Counter-Screen for Luciferase Interference
  • Plate Setup: In a suitable microplate, set up wells for your test.

  • Reaction Setup: Prepare a mock "endpoint" reaction mixture containing assay buffer and a concentration of ATP and ADP that mimics ~50% conversion in your actual kinase assay. For example, if you start with 10 µM ATP, the mix would contain 5 µM ATP and 5 µM ADP. Do not add any kinase enzyme.

  • Compound Addition: Add your pyrazolo compound (at screening concentration) and a vehicle control to separate wells containing the ATP/ADP mix.

  • Detection: Add the luciferase-based detection reagent (e.g., ADP-Glo™ Reagent II or Kinase-Glo® Reagent) to all wells.

  • Measurement: Incubate according to the manufacturer's protocol and then measure luminescence.

  • Analysis: A signal in the compound wells that is significantly different from the vehicle control wells indicates direct interference with the luciferase detection system.[5]

Protocol 3: Detergent Sensitivity Test for Aggregation
  • Buffer Preparation: Prepare two batches of your complete assay buffer: one with your standard formulation and one supplemented with 0.01% Triton X-100.

  • Assay Setup: Run your standard kinase assay in parallel using both buffers. Include positive controls (no inhibition), negative controls (background), and your pyrazolo compound at several concentrations.

  • Execution: Perform the kinase reaction and detection steps as usual for both conditions.

  • Analysis: Compare the dose-response curve of your pyrazolo compound in the standard buffer versus the detergent-containing buffer. A significant rightward shift in the IC50 or a complete loss of activity in the presence of detergent is a strong indicator that the compound's apparent activity is due to aggregation.[13][23]

Caption: Recommended control wells for diagnosing high background.

References

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

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  • Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Available from: [Link]

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  • Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Available from: [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Produces High Signal-to- Background (SB) Ratio at Low Conversion of ATP to ADP With all Enzymes Tested. Available from: [Link]

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  • Taylor & Francis. (n.d.). Full article: Inhibitor Bias in Luciferase-Based Luminescence Assays. Available from: [Link]

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Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a wide range of protein kinases and other enzymes crucial in cellular signaling.[1][2] These inhibitors, which often act as ATP-competitive agents, are invaluable tools for dissecting cellular pathways and hold significant promise in therapeutic development, particularly in oncology.[2][3] However, a critical challenge in their application is ensuring target specificity. Due to the conserved nature of the ATP-binding pocket across the kinome, off-target effects are a persistent concern that can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity.[2][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors. It is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common off-target profiles for pyrazolo[1,5-a]pyrimidine inhibitors and why do they occur?

A1: The pyrazolo[1,5-a]pyrimidine core acts as a "hinge-binding" moiety, adept at forming hydrogen bonds within the ATP-binding site of protein kinases.[4] This interaction is fundamental to their inhibitory action. However, the high degree of structural similarity in this region across the ~500-member human kinome means that an inhibitor designed for one kinase can inadvertently bind to others.

While the specific off-target profile is unique to each molecule, some general patterns are observed. For instance, an inhibitor designed for a specific AGC kinase might also show activity against other members of the same family or even kinases in different families that share similar hinge region motifs. A notable example is BI-D1870 , a pyrazolo[1,5-a]pyrimidine-based inhibitor of p90 ribosomal S6 kinase (RSK). While potent against RSK isoforms, at higher concentrations, it is known to inhibit other kinases such as Aurora B, MELK, and MST2.[5][6] Similarly, the G9a/GLP histone methyltransferase inhibitor UNC0638 , which has a pyrazolo[1,5-a]pyrimidine core, has been profiled against broad panels and found to interact with a small number of GPCRs at higher concentrations, demonstrating that off-targets are not limited to the kinase family.[7][8]

The propensity for off-target binding is dictated by the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, which influence shape, charge, and hydrophobic interactions with residues outside the immediate hinge region, thereby determining the inhibitor's selectivity profile.[4]

Q2: What is the difference between off-target effects and polypharmacology?

A2: The distinction is subtle but important for experimental interpretation.

  • Off-target effects are generally considered unintended interactions that can cause undesirable side effects or confound experimental results.[9] The goal is often to design these out of a molecule to improve selectivity.

  • Polypharmacology refers to a single drug purposefully or consequentially interacting with multiple targets. This can be beneficial, as in the case of multi-kinase inhibitors that target several nodes in a cancer signaling pathway, or it can be the source of adverse effects.[10]

For a research scientist using a chemical probe, any interaction beyond the primary target of interest can be considered an "off-target" effect that needs to be controlled for. For a drug developer, a known secondary target might be an acceptable part of the drug's polypharmacological profile if it contributes to efficacy or does not cause undue toxicity.

Q3: How do I choose an appropriate working concentration for my inhibitor to minimize off-target effects?

A3: This is one of the most critical parameters for a successful experiment. The goal is to use the lowest concentration that effectively inhibits the primary target while staying below the IC50 or Kd of known off-targets.

  • Start with the Biochemical IC50: This value, often determined from in vitro kinase assays, is the starting point. However, it doesn't account for cell permeability or competition with intracellular ATP (which is typically in the low millimolar range).

  • Determine the Cellular EC50: The effective cellular concentration is best determined empirically in your model system. A good practice is to perform a dose-response curve measuring a direct biomarker of target engagement. For a kinase inhibitor, this is typically the phosphorylation of a known, direct substrate (e.g., via Western blot). The EC50 from this experiment is your most reliable starting point.

  • Consult Selectivity Data: Review published kinome scan data or other selectivity profiling for your inhibitor. For example, if your inhibitor's EC50 for the primary target is 100 nM, but it is known to inhibit an off-target kinase at 1 µM, you should ideally work in a concentration range of 100-500 nM to maintain a reasonable selectivity window.[7]

  • Rule of Thumb: As a general guideline, using an inhibitor at 10-50 times its cellular EC50 is often sufficient for robust target inhibition, but exceeding this can significantly increase the risk of off-target effects.[11] Always run a dose-response for your phenotype of interest and correlate it with the dose-response for on-target inhibition.

Inhibitor Example Primary Target(s) Cellular EC50 (Target Biomarker) Known Off-Target(s) Recommended Concentration Window
UNC0638 G9a/GLP~50-100 nM (for H3K9me2 reduction)[12]Adrenergic α1A/α1B, Muscarinic M2 receptors (Ki > 1 µM)[7]100 nM - 500 nM
BI-D1870 RSK1/2~1-2.5 µM (for substrate phosphorylation)Aurora B, MELK, MST2 (IC50s >100x vs RSK)[6][13]1 µM - 5 µM

Section 2: Troubleshooting Guides

This section addresses specific experimental scenarios where off-target effects are a likely culprit and provides step-by-step guidance for deconvolution.

Problem 1: My inhibitor's phenotype does not match the phenotype from genetic knockdown (siRNA/CRISPR) of the primary target.

This is a classic indicator of a potential off-target effect. While pharmacological inhibition and genetic knockdown are different perturbations (acute protein inhibition vs. long-term protein depletion), their results should generally align.[14] Discrepancies require systematic investigation.

G A Start: Phenotype(Inhibitor) ≠ Phenotype(Genetic KO) B Step 1: Validate Reagents - Confirm inhibitor activity on target (e.g., p-substrate Western) - Confirm genetic knockdown (e.g., qPCR, Western) A->B C Step 2: Use Orthogonal Chemical Probe - Test a structurally distinct inhibitor for the same primary target B->C D Does Phenotype(Inhibitor 2) match Phenotype(Inhibitor 1)? C->D  Analyze results E Conclusion: Phenotype is likely driven by an off-target of Inhibitor 1. Proceed to Off-Target ID. D->E No F Conclusion: Phenotype is likely on-target. Re-evaluate genetic KO data (e.g., compensation, incomplete KO) D->F Yes G Step 3: Off-Target Identification - Broad Kinome Screen - Chemical Proteomics - CETSA Proteome-wide E->G

Caption: Workflow for troubleshooting discrepancies between inhibitor and genetic data.

  • Select a Suitable Orthogonal Inhibitor:

    • Choose an inhibitor with a different chemical scaffold (e.g., if your primary inhibitor is a pyrazolo[1,5-a]pyrimidine, select one from a pyrido[2,3-d]pyrimidine or other class).

    • Ensure it has a well-documented and potent activity against your primary target.

    • Ideally, it should have a known and different off-target profile from your initial inhibitor.

  • Establish Equipotent Doses:

    • Perform a dose-response experiment for the second inhibitor, measuring the same on-target biomarker you used for your primary inhibitor (e.g., phosphorylation of a direct substrate).

    • Determine the EC50 and use a concentration that gives equivalent target inhibition to your first compound (e.g., EC80-EC90).

  • Perform the Phenotypic Assay:

    • Treat your cells with the equipotent dose of the second inhibitor.

    • Run your primary phenotypic assay (e.g., cell viability, migration, gene expression).

  • Interpret the Results:

    • Phenotypes Match: The evidence strongly supports an on-target effect. You may need to investigate why your genetic model is not phenocopying the result (e.g., compensatory signaling pathways activated during long-term knockdown, residual protein levels).[15]

    • Phenotypes Do Not Match: The phenotype observed with your initial pyrazolo[1,5-a]pyrimidine inhibitor is likely due to an off-target effect.

Problem 2: I suspect a specific off-target is responsible for my phenotype. How can I prove it?

Once you have a candidate off-target (e.g., from a kinome screen or the literature), you need to validate its role in your observed phenotype.

G cluster_0 Hypothesis: Off-Target 'X' causes Phenotype 'Y' cluster_1 Conclusion A 1. Confirm Engagement in Cells Use Cellular Thermal Shift Assay (CETSA) for Off-Target X B 2. Genetic Validation - siRNA/CRISPR knockdown of Off-Target X - Does knockdown of X phenocopy the effect of the inhibitor? A->B C 3. Chemical Validation - Find a selective inhibitor for Off-Target X - Does this new inhibitor phenocopy the effect of the original inhibitor? B->C E Hypothesis Rejected: Phenotype is driven by a different off-target or complex polypharmacology B->E If No D Hypothesis Supported: Phenotype is driven by Off-Target X C->D If Yes to 2 & 3 C->E If No

Caption: A strategy for validating a hypothesized off-target protein.

Causality: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[16] The principle is that when a ligand (your inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17] This allows you to confirm that your inhibitor physically interacts with the suspected off-target in a cellular context.[18]

  • Cell Preparation: Culture and harvest cells as you would for your primary experiment.

  • Inhibitor Treatment: Resuspend the intact cells in media and treat with your pyrazolo[1,5-a]pyrimidine inhibitor at the working concentration used in your phenotypic assays. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). One aliquot should be kept at room temperature as a non-heated control.

    • Immediately cool the samples on ice.

  • Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Plot the band intensity for the off-target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A "thermal shift" — where the melting curve for the inhibitor-treated sample is shifted to higher temperatures compared to the vehicle control — provides direct evidence of target engagement.[11][18]

If CETSA confirms that your inhibitor binds the suspected off-target at relevant concentrations, you can proceed with higher confidence to genetic or chemical validation methods to link this binding event to the observed phenotype.

References

  • Sayyed, A. A., et al. (2024).
  • Aggarwal, S., & Singh, R. (2024).
  • Kciuk, M., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells.
  • Jafari, R., et al. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal.
  • Reinecke, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Zhao, Z., & Ukpabi, K. (2023). Therapeutic targeting of p90 ribosomal S6 kinase. Frontiers in Oncology.
  • APExBIO. (n.d.). UNC0638 – G9a/GLP Inhibitor. APExBIO.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science.
  • Boettcher, M., et al. (2015). Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. Molecular Cell.
  • Synthego. (n.d.). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego.
  • Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Coulther, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Zhang, J. H., et al. (2014). A chemical proteomics approach for kinase target profiling. Methods in Molecular Biology.
  • Ball, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Al-Ali, H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.

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Technical Support Hub: Optimizing the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Kinase Biology Division

Welcome to the technical support hub for researchers engaged in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This scaffold is a cornerstone of modern medicinal chemistry, valued for its ability to mimic ATP and effectively engage the hinge region of protein kinases.[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][5]

This guide moves beyond basic protocols to address the complex, real-world issues you encounter at the bench. It is structured as a dynamic resource with FAQs for foundational knowledge, troubleshooting guides for when experiments go awry, and detailed protocols to ensure your methodologies are robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the basis of a successful inhibitor optimization campaign.

Q1: What makes the pyrazolo[1,5-a]pyrimidine scaffold a "privileged" structure for kinase inhibitor design?

A: The term "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets through modular modification. The pyrazolo[1,5-a]pyrimidine core is exemplary for several reasons:

  • ATP Mimicry: Its fused N-heterocyclic system effectively mimics the adenine ring of ATP, allowing it to form crucial hydrogen bonds with the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a primary anchor for most ATP-competitive inhibitors.[1][2]

  • Structural Rigidity and Planarity: The rigid, planar nature of the core provides a stable anchor, which helps to minimize the entropic penalty upon binding. This allows the substituents placed on the core to be precisely positioned to interact with specific regions of the ATP-binding site.

  • Synthetic Tractability: The scaffold is amenable to a wide range of synthetic modifications at multiple positions (C2, C3, C5, C7), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3][6] Several marketed drugs, including Larotrectinib and Entrectinib, are based on this core, validating its clinical utility.[7]

Q2: Beyond the hinge interaction, what are the primary molecular drivers for achieving selectivity with this scaffold?

A: While hinge binding is essential for affinity, it is rarely sufficient for selectivity. True selectivity is achieved by exploiting the subtle differences that exist between kinase ATP-binding sites. Key strategies include:

  • Targeting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deep within the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine, alanine) can accommodate bulky inhibitor substituents, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot.[8] Designing substituents that specifically fit the gatekeeper pocket of your target kinase is a powerful selectivity lever.

  • Exploiting the Hydrophobic Pocket II (Back Pocket): Inhibitors that stabilize the "DFG-out" (inactive) conformation of the kinase can extend into this pocket. Modifications to the pyrazolo[1,5-a]pyrimidine core that reach this region can confer selectivity for kinases that can adopt this inactive state.[4][8]

  • Vectorial Protrusion towards the Solvent Front: Adding substituents, often at the C5 position, that extend towards the solvent-exposed region can improve selectivity by forming unique interactions or by improving physicochemical properties.[6] For instance, indole derivatives at the C5 position have been shown to form an extra hydrogen bond with Asp-787 in PI3Kδ, enhancing selectivity for that isoform.[6]

Q3: My inhibitor's biochemical selectivity profile (in vitro) looks great, but it doesn't match the cellular target engagement data. Why the discrepancy?

A: This is a critical and common challenge. The transition from a purified, recombinant enzyme system to the complex environment of a living cell introduces several variables:

  • ATP Concentration: Biochemical assays are often performed at an ATP concentration close to the Kₘ of the kinase to accurately measure intrinsic affinity (Kᵢ).[4] However, intracellular ATP levels are typically in the millimolar range (1-5 mM), far exceeding the Kₘ of most kinases.[4] This high concentration of the natural substrate creates a competitive environment where only inhibitors with high affinity and/or slow off-rates can effectively engage their targets.

  • Protein Conformation and Scaffolding: In vitro assays often use truncated kinase domains. In a cell, the full-length protein exists in complex with scaffolding proteins and may be subject to post-translational modifications that alter its conformation and inhibitor accessibility.[4]

  • Cellular Transport: Poor membrane permeability or active efflux by transporters like P-glycoprotein can prevent your compound from reaching its intracellular target, resulting in low cellular potency despite high biochemical affinity.

Section 2: Troubleshooting Guide

This section provides causal analysis and actionable solutions for common experimental roadblocks.

Problem: My lead compound is potent against my target kinase but hits dozens of other kinases with similar affinity (high promiscuity).

  • Underlying Cause: Your inhibitor is likely interacting exclusively with highly conserved features of the ATP-binding site, primarily the hinge region, without making unique contacts that differentiate your target from other kinases. The molecule is a good "anchor" but a poor "probe."

  • Solution Strategy: The goal is to introduce "selectivity elements" into your scaffold. This requires a hypothesis-driven approach to explore the chemical space around the core.

    • Structural Analysis: Obtain a crystal structure of your inhibitor bound to the target kinase. If not feasible, use a high-quality homology model docked with your compound. Identify unoccupied pockets or unique residues near your inhibitor.

    • Vectorial Synthesis: Synthesize a small, focused library of analogs where substituents are grown vectorially from the pyrazolo[1,5-a]pyrimidine core into these identified pockets. For example, adding a morpholine group has been shown to improve selectivity by reducing off-target effects.[7][9] Similarly, introducing bulky groups can enhance selectivity for specific kinases like Pim-1.[10]

    • Counter-Screening: After each modification, screen not only against your primary target but also against the key off-targets identified in your initial broad panel. This ensures you are not merely trading one set of off-targets for another.

    G A Potent, Promiscuous Hit B Broad Kinome Profiling (Identify Off-Targets) A->B C Structural Analysis (X-ray or Homology Model) B->C D Identify Selectivity Pockets (Gatekeeper, Back Pocket) C->D E Hypothesis-Driven Synthesis (Vectorial Analogs) D->E F Focused Selectivity Screen (Target + Key Off-Targets) E->F G Improved Selectivity? F->G H Selective Lead Compound G->H Yes I Analyze SAR & Refine Hypothesis G->I No I->D

    Caption: Iterative workflow for resolving inhibitor promiscuity.

Problem: My inhibitor shows excellent biochemical potency and selectivity, but its cellular activity (e.g., in an anti-proliferation assay) is very weak.

  • Underlying Cause: This points to a problem with the compound's ability to reach and engage its target in a cellular context. The most common culprits are poor physicochemical properties. A classic example is the inclusion of a polar carboxylic acid moiety, which can be essential for high in vitro potency but severely limits cell permeability.[11]

  • Solution Strategy:

    • Assess Physicochemical Properties: Calculate key metrics like LogP (lipophilicity), polar surface area (PSA), and molecular weight. High PSA (>140 Ų) and low LogP are often associated with poor permeability.

    • Run a Permeability Assay: Use a standard assay like the Caco-2 or PAMPA assay to directly measure the compound's ability to cross a cell monolayer.

    • Systematic Property Optimization:

      • Mask Polar Groups: If a polar group (like a carboxylate) is essential for binding, consider converting it into a cell-permeable prodrug, such as an ethyl ester, which can be cleaved by intracellular esterases to release the active compound.

      • Reduce PSA: Systematically replace polar functional groups with less polar isosteres or reduce the number of rotatable bonds to improve permeability.

      • Balance Lipophilicity: While increasing LogP can improve permeability, excessively high LogP (>5) can lead to poor solubility, high plasma protein binding, and metabolic instability.

Section 3: Key Experimental Protocols

Adherence to robust, validated protocols is essential for generating reproducible data.

Protocol 1: Comprehensive Kinase Selectivity Profiling

This protocol outlines a two-tiered approach to efficiently assess and interpret inhibitor selectivity.

Objective: To determine the on-target potency and off-target profile of a pyrazolo[1,5-a]pyrimidine inhibitor across the human kinome.

Tier 1: Broad Kinome Scan (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Submission: Prepare a stock solution of the inhibitor at a high concentration (e.g., 10 mM in 100% DMSO). Submit the compound for screening at a single, high concentration (e.g., 1 µM or 10 µM) against a broad panel of >400 kinases.

  • Data Analysis: The primary output is typically "% Inhibition" or "% Control".

    • Identify all kinases inhibited by >90% as potential "hits."

    • Calculate a Selectivity Score (S-Score) . A common method is S(10µM) = (Number of kinases with >90% inhibition) / (Total kinases tested). A lower score indicates higher selectivity.

    • Plot the results on a kinome dendrogram for visual representation of the selectivity profile.

Tier 2: Dose-Response Confirmation (Biochemical IC₅₀ Determination)

  • Target Selection: Select the primary target kinase and all significant off-target "hits" from Tier 1 for dose-response analysis.

  • Assay Setup: Use a validated biochemical assay platform (e.g., ADP-Glo™, HTRF®). For each kinase, the ATP concentration should be set at or near its experimentally determined Kₘ value to ensure the resulting IC₅₀ is a close approximation of the Kᵢ.[4]

  • Execution:

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO.

    • Add the diluted inhibitor to assay plates containing the respective kinase, its substrate, and ATP.

    • Incubate for the optimized reaction time.

    • Add detection reagents and measure the signal (e.g., luminescence, fluorescence).

  • Data Interpretation:

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

    • Calculate the selectivity window : (IC₅₀ for Off-Target) / (IC₅₀ for Primary Target). A window of >100-fold is generally considered a good starting point for a selective inhibitor.

Protocol 2: Cellular Target Engagement Validation (NanoBRET™ Assay)

Objective: To confirm that the inhibitor engages its intended target inside living cells and to quantify its cellular potency.[12]

Materials:

  • HEK293 cells (or other suitable cell line).

  • NanoLuc®-Kinase Fusion Vector for the target of interest.

  • NanoBRET™ Kinase Tracer.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-Kinase fusion construct. Plate the transfected cells into the assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor. Add the compound dilutions to the cells.

  • Tracer Addition: Add the corresponding fluorescent NanoBRET™ tracer at its predetermined optimal concentration. The tracer is a fluorescently-labeled ligand that also binds to the kinase, acting as the energy acceptor.

  • Equilibration: Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Signal Detection: Add the NanoBRET™ substrate and extracellular inhibitor solution. Immediately read the plate on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU).

    • Plot the mBU values against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Section 4: Data Interpretation & SAR Insights

Optimizing selectivity is an exercise in understanding structure-activity relationships (SAR). The following table summarizes key SAR trends for the pyrazolo[1,5-a]pyrimidine scaffold based on published findings.

Position on CoreGeneral Role in SelectivityExample Modification & ImpactReference
C7 Hinge Binding & Potency Often substituted with an amine or ether linkage to a group that interacts with the hinge region. Modifications here primarily drive potency but can influence selectivity based on the vector of the substituent.[6]
C5 Selectivity Pocket & Solubility Substituents here project towards the ribose pocket or solvent front. An indole group can form H-bonds with unique residues (e.g., in PI3Kδ), dramatically increasing selectivity.[6]
C3 Gatekeeper Pocket & Back Pocket A key position for installing groups that probe the gatekeeper residue. A bulky group here can confer selectivity for kinases with small gatekeepers.[7][9]
C2 Hydrophobic Interactions Modifications often target hydrophobic regions of the ATP site. A 2,5-difluorophenyl group has been shown to enhance activity against Trk kinases.[9]
Scaffold Conformational Control Macrocyclization: Linking two positions on the scaffold (e.g., C3 and C5) can pre-organize the inhibitor into a bioactive conformation, drastically improving selectivity as demonstrated for CK2.[11]
Visualizing the Pyrazolo[1,5-a]pyrimidine Scaffold for SAR

Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine core.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

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  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Selpercatinib and Other Kinase Inhibitors in RET-Altered Cancers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a detailed comparison of selpercatinib, a highly selective RET kinase inhibitor featuring this core, against other kinase inhibitors used in the treatment of cancers driven by aberrant Rearranged during Transfection (RET) signaling. By examining experimental data on their mechanisms of action, potency, selectivity, and clinical efficacy, this document aims to offer valuable insights for researchers and professionals in the field of oncology drug development.

The Rise of Selective Kinase Inhibition: Targeting the RET Proto-Oncogene

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of the RET signaling pathway, often caused by gene fusions or mutations, is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] This has made the RET kinase an attractive target for therapeutic intervention.

Selpercatinib (formerly LOXO-292) is an orally administered, highly selective and potent inhibitor of the RET kinase.[1] Its mechanism of action involves competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its enzymatic activity and downstream signaling pathways essential for tumor cell proliferation and survival.[1][2]

This guide will compare selpercatinib with other RET inhibitors, including the selective inhibitor pralsetinib and the multi-kinase inhibitors cabozantinib and vandetanib.

Comparative Analysis of RET Kinase Inhibitors

The development of kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules. This evolution is driven by the need to maximize on-target efficacy while minimizing off-target side effects. The following sections and data tables compare selpercatinib to other inhibitors targeting the RET pathway.

Mechanism of Action and Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

dot

cluster_Target Target Kinase cluster_Pathway Downstream Signaling Selpercatinib Selpercatinib (Pyrazolo[1,5-a]pyridine core) RET_Kinase RET Kinase Domain (ATP-Binding Pocket) Selpercatinib->RET_Kinase Highly Selective Inhibition Pralsetinib Pralsetinib Pralsetinib->RET_Kinase Selective Inhibition Cabozantinib Cabozantinib Cabozantinib->RET_Kinase Multi-Kinase Inhibition Vandetanib Vandetanib Vandetanib->RET_Kinase Multi-Kinase Inhibition Downstream Cell Proliferation, Survival, and Migration RET_Kinase->Downstream Phosphorylation Cascade cluster_selpercatinib Selpercatinib cluster_pralsetinib Pralsetinib cluster_multikinase Multi-Kinase Inhibitors (Cabozantinib, Vandetanib) S_RET RET S_Other Other Kinases (Minimal Inhibition) P_RET RET P_Other Other Kinases (Low Inhibition) M_RET RET M_VEGFR VEGFR M_Other Other Kinases

Caption: Kinase selectivity profiles.

Pralsetinib is reported to be 100-fold more selective for RET kinase over 96% of 371 kinases tested. [3]While selpercatinib is also highly selective for RET, multi-kinase inhibitors like cabozantinib and vandetanib have a broader spectrum of activity, which can be advantageous in some contexts but may also lead to more off-target effects. [4]

Clinical Efficacy

The ultimate measure of a drug's performance is its clinical efficacy. Selpercatinib has demonstrated significant clinical activity in patients with RET-altered cancers.

Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC

InhibitorClinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
Selpercatinib LIBRETTO-431Treatment-naïve84%24.8 months
LIBRETTO-001Previously treated61%24.9 months[1]
Pralsetinib ARROWTreatment-naïve73%9.1 months
ARROWPreviously treated57%17.1 months

Table 3: Clinical Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)

InhibitorClinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
Selpercatinib LIBRETTO-531Treatment-naïveNot ReportedNot Reached
LIBRETTO-001Previously treated69%Not Reached
Pralsetinib ARROWTreatment-naïve60%Not Reached
ARROWPreviously treated60%Not Reached
Cabozantinib EXAMPreviously treated28%11.2 months
Vandetanib ZETAPreviously treated45%30.5 months

Clinical trial data from the LIBRETTO studies have shown that selpercatinib leads to high and durable response rates in patients with RET fusion-positive NSCLC and RET-mutant MTC. [1]Notably, selpercatinib has also demonstrated significant intracranial activity, shrinking brain metastases in a high percentage of patients. [4]

Experimental Methodologies

The evaluation of kinase inhibitors relies on a series of well-established in vitro and cell-based assays. Below are protocols for two fundamental experiments used to characterize compounds like selpercatinib.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Enzyme: Purified recombinant RET kinase.

    • Substrate: Biotinylated peptide substrate.

    • Cofactor: [γ-³³P]ATP.

    • Test Compound: Serially diluted in DMSO.

    • Stop Solution: 3% Phosphoric acid.

    • Wash Buffer: 1% Phosphoric acid.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compound to a 96-well plate.

    • Add 20 µL of a solution containing the substrate and [γ-³³P]ATP in kinase buffer.

    • Initiate the reaction by adding 25 µL of the RET kinase enzyme in kinase buffer.

    • Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

    • Stop the reaction by adding 50 µL of the stop solution.

    • Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated) and incubate to allow the biotinylated substrate to bind.

    • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot

Start Prepare Reagents Add_Compound Add Test Compound to Plate Start->Add_Compound Add_Substrate_ATP Add Substrate and [γ-³³P]ATP Add_Compound->Add_Substrate_ATP Add_Enzyme Add RET Kinase to Initiate Reaction Add_Substrate_ATP->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Filter_Binding Transfer to Filter Plate and Bind Substrate Stop_Reaction->Filter_Binding Wash Wash to Remove Unincorporated ATP Filter_Binding->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase.

Principle: The CellTiter-Glo® assay measures the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells. A decrease in ATP levels reflects a reduction in cell proliferation or an increase in cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a RET-dependent cancer cell line (e.g., a cell line engineered to express a RET fusion protein) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.

Conclusion

Selpercatinib stands out as a highly potent and selective inhibitor of the RET kinase, demonstrating significant clinical benefit in patients with RET-altered cancers. Its pyrazolo[1,5-a]pyridine core serves as an effective scaffold for achieving this high degree of selectivity, which likely contributes to its manageable side effect profile compared to less selective multi-kinase inhibitors. The comparative data presented in this guide underscore the importance of targeted drug design in oncology. As our understanding of cancer genomics and signaling pathways deepens, the development of next-generation kinase inhibitors with improved potency and selectivity will continue to be a critical area of research, offering new hope for patients with genetically defined cancers.

References

  • National Cancer Institute. (2023, November 15). Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. [Link]

  • National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem. [Link]

  • Massive Bio. (2026, January 16). Pralsetinib. [Link]

  • Eli Lilly and Company. (2023, October 21). Lilly's Retevmo® (selpercatinib) Phase 3 Results in RET Fusion-Positive Non-Small Cell Lung Cancer and RET-Mutant Medullary Thyroid Cancer Both Published in The New England Journal of Medicine and Presented in a Presidential Symposium at ESMO Congress 2023. [Link]

  • Neethu, T. M., et al. (2024, October 14). SELPERCATINIB: A SYSTEMATIC REVIEW OF NOVEL TARGETED THERAPY FOR RET POSITIVE CANCERS. World Journal of Pharmaceutical and Medical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Vandetanib. PubChem. [Link]

  • Gouda, M. A., & Subbiah, V. (2023). Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. Therapeutic Advances in Medical Oncology, 15, 17588359231177886. [Link]

  • PharmaCompass. (n.d.). VANDETANIB. [Link]

  • U.S. Food and Drug Administration. (2024, July 2). FDA D.I.S.C.O. Burst Edition: FDA approval of Retevmo (selpercatinib) for advanced or metastatic.... [Link]

  • Gouda, M. A., & Subbiah, V. (2023). Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. Therapeutic Advances in Medical Oncology, 15, 17588359231177886. [Link]

  • Grande, E., et al. (2010). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Therapeutics and Clinical Risk Management, 6, 425–433. [Link]

  • U.S. Food and Drug Administration. (2022, September 21). FDA approves selpercatinib for locally advanced or metastatic RET fusion-positive solid tumors. [Link]

  • U.S. Food and Drug Administration. (2024, September 30). FDA approves selpercatinib for medullary thyroid cancer with a RET mutation. [Link]

  • Arvanitis, C. D., et al. (2021). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 11, 695235. [Link]

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A Senior Application Scientist's Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structural features and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents with a wide array of pharmacological activities.[1][4] This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

Anticancer Activity: Targeting Key Cellular Pathways

Pyrazolo[1,5-a]pyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many anticancer pyrazolo[1,5-a]pyridine analogs is the inhibition of protein kinases such as Tropomyosin receptor kinases (Trks), EGFR, B-Raf, MEK, and PI3K.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby arresting cell proliferation and inducing apoptosis.[5] The N1 atom of the pyrazolo[1,5-a]pyrimidine core, for instance, can form crucial hydrogen bonds with hinge region residues of the kinase, such as Met592 in TrkA.[6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., Trk) ATP ATP Receptor->ATP Binds Downstream Downstream Signaling (e.g., Akt/PKB) Receptor->Downstream Activates PyrazoloAnalog Pyrazolo[1,5-a]pyridine Analog PyrazoloAnalog->Receptor Inhibits ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Kinase inhibition by pyrazolo[1,5-a]pyridine analogs.

Comparative Cytotoxicity

The anticancer efficacy of pyrazolo[1,5-a]pyridine analogs is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound/AnalogTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 5x HCT-1160.0009 (p110α)Pyrazolo[1,5-a]pyridine core[7]
Compound 6a MCF-710.80 ± 0.36Phenylamino substitution[3]
Compound 6b MCF-719.84 ± 0.49Phenylamino substitution[3]
Compound 6c MCF-712.33 ± 0.28Phenylamino substitution[3]
Lead Compound I VariousLow µM range4-(2-(cyclohexylamino)ethoxy) group[8]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine moiety significantly influence activity. For instance, the presence of a 2,5-difluorophenyl group can enhance Trk inhibition.[6]

  • Amino Group at C2: An amino group at the second position of the pyrimidine ring has been shown to further enhance Trk inhibitory activity.[6]

  • Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups, such as a 4-tolyl group, can result in higher biological activity compared to electron-withdrawing groups.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, Hep-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3][8]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[1,5-a]pyridine analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the mitochondrial dehydrogenases in living cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][9][10]

Comparative Antimicrobial Efficacy

The antimicrobial activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Key Structural FeaturesReference
Compound 4c Escherichia coli1.95Arylazo group[11]
Compound 8b Gram-positive & Gram-negative bacteriaActiveCycloalkane ring-fused[9]
Compound 10e Gram-positive & Gram-negative bacteriaActiveCycloalkane ring-fused[9]
Compound 10i Gram-positive & Gram-negative bacteriaHighly ActiveTwo 4-Br-C6H4 moieties[9]
Compound 6 S. aureus, E. faecalis, P. aeruginosa0.187–0.505,7-dimethyl substitution[12]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogen atoms, such as bromine on a phenyl ring (as in compound 10i), can significantly increase antibacterial activity.[9]

  • Lipophilicity: Increased lipophilicity of the molecule often correlates with enhanced antimicrobial activity, as it facilitates passage through the microbial cell membrane.

  • Substitution at C7: Replacing a methyl group at the C7 position with a more electron-donating hydroxyl group has been shown to decrease antibacterial activity.[12]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrazolo[1,5-a]pyridine analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Visual Inspection: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

SAR_Diagram cluster_mods Chemical Modifications cluster_activity Biological Activity Core Pyrazolo[1,5-a]pyridine Core Halogen Halogenation (e.g., -Br) Core->Halogen Alkyl Alkyl Groups (e.g., -CH3) Core->Alkyl Aryl Aryl/Heteroaryl Substituents Core->Aryl Amino Amino Group (-NH2) Core->Amino Antimicrobial Increased Antimicrobial Activity Halogen->Antimicrobial Enhances Alkyl->Antimicrobial Influences Anticancer Increased Anticancer Activity Aryl->Anticancer Enhances AntiInflammatory Modulated Anti-inflammatory Activity Aryl->AntiInflammatory Influences Amino->Anticancer Enhances

Caption: Structure-Activity Relationships of pyrazolo[1,5-a]pyridine.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]quinazoline analogs have demonstrated noteworthy anti-inflammatory properties, suggesting their potential in treating inflammation-related diseases.[13][14][15]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to various mechanisms, including the inhibition of prostaglandin biosynthesis and the modulation of leukocyte functions.[13] Some analogs have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity and may act as ligands for mitogen-activated protein kinases (MAPKs) like JNK3, p38α, and ERK2.[14][15]

Comparative Anti-inflammatory Potential

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced rat paw edema test or in vitro by measuring the inhibition of inflammatory mediators.

Compound/AnalogAssayActivity/IC50Key Structural FeaturesReference
FPP028 Prostaglandin biosynthesisWeak inhibitor2-phenylpyrazolo[1,5-a]pyrimidin-7-one[13]
Compound 7c Carrageenan-induced paw edemaPowerful activity2-(2-thienyl) substitution[13]
Compound 13i NF-κB inhibitionIC50 < 50 µM5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline[14][15]
Compound 16 NF-κB inhibitionIC50 < 50 µM5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline[14][15]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at C2: The nature of the substituent at the 2-position significantly influences anti-inflammatory activity. For example, a 2-thienyl group (compound 7c) was found to be more potent than a phenyl group (FPP028).[13]

  • Scaffold Form: For pyrazolo[1,5-a]quinazolines, the heteroaromatic form of the scaffold appears to be more effective for anti-inflammatory activity.[14]

  • Amide Group at C3: A primary amide group at the 3-position of the pyrazolo[1,5-a]quinazoline scaffold seems to be favorable for activity.[14]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[13][16]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (pyrazolo[1,5-a]pyridine analogs) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications at various positions of the heterocyclic core can significantly modulate their biological activities. As kinase inhibitors, these compounds show great promise in oncology. Their broad-spectrum antimicrobial activity makes them valuable leads in the fight against infectious diseases. Furthermore, their ability to modulate inflammatory pathways opens up avenues for the treatment of inflammatory disorders. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties to translate these promising findings into clinical applications.

References

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  • García-Castañeda, E., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Pomonis, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2020). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. Available at: [Link]

  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Lanza, M., et al. (1994). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. Available at: [Link]

  • El-Mekkawy, A. M., et al. (2021). Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the target pyrazolo[1,5-a]pyrimidines 5a–d, 10a–f, 15a, b and 16a–d. ResearchGate. Available at: [Link]

  • Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed. Available at: [Link]

  • Hassan, A. S., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Singh, V., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Almalki, A. S., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]

  • De Vita, T., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Hancox, U., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Comparative Guide to the Therapeutic Target Validation of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, antitubercular, and antimalarial properties.[1][2][3] This guide focuses on a specific analogue, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, and outlines a comprehensive, multi-pronged strategy for the validation of its therapeutic target. While the direct biological target of this particular molecule is not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests a likely mechanism of action involving the inhibition of a specific protein kinase.[4][5] This document provides a comparative analysis of experimental approaches to deconvolve and validate its molecular target, offering field-proven insights into experimental design and data interpretation for drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is structurally analogous to purines, allowing molecules containing this scaffold to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors of kinases.[3] Numerous derivatives have been investigated and have shown promise in treating a range of diseases. For instance, various pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent antitubercular agents, including against drug-resistant strains of Mycobacterium tuberculosis.[2][6][7] In oncology, pyrazolopyridine derivatives have been explored as inhibitors of key signaling kinases such as c-Met and AXL, which are implicated in tumor growth, metastasis, and drug resistance.[4][5] The diverse therapeutic potential of this scaffold underscores the importance of robust target validation for novel analogues like 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

This guide will therefore proceed under the working hypothesis that 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid functions as a kinase inhibitor. The following sections will detail a logical and systematic workflow to first identify the putative kinase target(s) and then rigorously validate the therapeutic relevance of this interaction.

Target Deconvolution: Identifying the Molecular Target

Target deconvolution is the critical initial step to move from a phenotypic observation (e.g., cell death in a cancer line) to a specific molecular mechanism.[8] Several robust methodologies exist, each with its own advantages and limitations. A comparative approach, employing multiple techniques, is recommended to ensure the highest confidence in target identification.

Affinity-Based Approaches

Affinity chromatography is a powerful and widely used technique for target identification.[9] This method relies on the specific interaction between the small molecule and its protein target.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). The linker position should be chosen carefully to minimize disruption of the pharmacophore.

  • Cell Lysate Preparation: Prepare a total protein lysate from a cell line that shows a phenotypic response to the compound.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done using a competitive eluent (the original, non-immobilized compound) or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[9]

Comparison with Other Approaches:

Technique Advantages Disadvantages
Affinity Chromatography Direct identification of binding partners. Can be highly specific.Requires chemical modification of the compound. Potential for false positives (non-specific binders) and false negatives (low-affinity binders).
Cellular Thermal Shift Assay (CETSA) Label-free method. Performed in a cellular context, preserving native protein complexes.Requires specialized equipment. May not be suitable for all targets.
Genetic Screening (e.g., CRISPR/Cas9) Provides functional validation of the target's role in the compound's activity.Can be time-consuming and resource-intensive. May not identify direct binding partners.[10]

Target Validation: From Binding to Biological Function

Once a putative target is identified, a series of validation experiments are necessary to confirm that the compound's therapeutic effect is mediated through this target.[11]

In Vitro Validation: Confirming Direct Interaction and Inhibition

The first step is to confirm a direct interaction between 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and the candidate protein and to quantify the inhibitory activity.

Experimental Protocol: Kinase Inhibition Assay

  • Recombinant Protein: Obtain purified, active recombinant protein of the candidate kinase.

  • Assay Setup: Use a suitable kinase assay format, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, to measure kinase activity.[12]

  • Dose-Response: Incubate the kinase with varying concentrations of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • IC50 Determination: Measure the kinase activity at each compound concentration and calculate the half-maximal inhibitory concentration (IC50).

Comparative Data (Hypothetical):

Kinase Target IC50 (nM) of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid IC50 (nM) of Control Inhibitor
Candidate Kinase X5025
Off-Target Kinase Y>10,000100
Off-Target Kinase Z5,00075
Cellular Validation: Linking Target Engagement to Cellular Phenotype

Demonstrating that the compound engages the target in a cellular context and that this engagement leads to the desired biological outcome is crucial.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Treat cells with increasing concentrations of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform a Western blot using antibodies specific for the phosphorylated form of a known downstream substrate of the candidate kinase.

  • Analysis: Quantify the levels of the phosphorylated substrate to assess the extent of target inhibition in a cellular environment.

Workflow Diagram: Target Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Binding_Assay Binding Assay (e.g., SPR, ITC) Biochemical_Assay->Binding_Assay Confirms Direct Interaction Target_Engagement Target Engagement (e.g., CETSA, Western Blot) Binding_Assay->Target_Engagement Moves to Cellular Context Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) Target_Engagement->Phenotypic_Assay Links Target to Cellular Effect PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Phenotypic_Assay->PK_PD_Modeling Informs In Vivo Study Design Animal_Model Animal Model of Disease PK_PD_Modeling->Animal_Model Tests Efficacy in Disease Model Validated_Target Validated Therapeutic Target Animal_Model->Validated_Target Provides Preclinical Proof-of-Concept Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography) Target_Deconvolution->Biochemical_Assay Identifies Putative Target

Caption: A stepwise workflow for the validation of a therapeutic target.

Comparative Analysis with Alternative Therapeutic Strategies

To establish the therapeutic potential of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, it is essential to compare its performance against existing or alternative therapeutic strategies targeting the same pathway.

Signaling Pathway Diagram (Hypothetical Kinase X Pathway)

G cluster_inhibitors Points of Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, Metastasis Gene_Expression->Cell_Proliferation MAb Monoclonal Antibody MAb->Receptor Blocks Ligand Binding Compound_A 4-Methoxypyrazolo[1,5-a] pyridine-3-carboxylic acid Compound_A->Kinase_X Inhibits Kinase Activity siRNA siRNA siRNA->Kinase_X Downregulates Expression

Caption: A hypothetical signaling pathway illustrating points of therapeutic intervention.

Comparison of Therapeutic Modalities:

Modality Mechanism of Action Advantages Disadvantages
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Small molecule inhibitor of Kinase XOral bioavailability, cell permeability, potential for CNS penetration.Potential for off-target effects, development of resistance through kinase domain mutations.
Monoclonal Antibody (targeting the receptor) Blocks ligand binding to the upstream receptor.High specificity, long half-life.Parenteral administration, high cost of manufacturing, poor CNS penetration.
siRNA (targeting Kinase X) Downregulates the expression of Kinase X.High specificity, can target "undruggable" proteins.Delivery challenges, potential for off-target gene silencing, immunogenicity.

Conclusion

The validation of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid as a therapeutic agent requires a systematic and rigorous scientific approach. This guide outlines a logical workflow, beginning with target deconvolution using methods such as affinity chromatography, followed by in vitro and cellular validation to confirm target engagement and functional consequences. By comparing the performance of this small molecule with alternative therapeutic modalities, researchers can gain a comprehensive understanding of its potential advantages and limitations. The pyrazolopyridine scaffold continues to be a rich source of novel therapeutic candidates, and a thorough validation process is paramount to successfully translating these promising molecules into clinically effective treatments.

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The Unambiguous Arbitrator: Confirming the Structure of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic detail—it is the bedrock upon which successful development programs are built. For novel heterocyclic compounds such as 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a scaffold of significant interest due to its prevalence in kinase inhibitor research, unambiguous structural confirmation is paramount.[1] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential clues to molecular connectivity, they can sometimes be insufficient to resolve subtle isomeric ambiguities. This guide provides an in-depth comparison of analytical techniques, championing Single-Crystal X-ray Diffraction (SCXRD) as the definitive method for structural elucidation.[2][3][4][5]

We will detail a robust, field-proven workflow for obtaining the crystal structure of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, from synthesis to final structural refinement. Furthermore, we will objectively compare the data derived from SCXRD with that from advanced NMR and MS techniques, providing a clear rationale for why crystallography remains the gold standard for absolute structure determination.

The Challenge: Beyond Connectivity to Absolute Structure

The synthesis of substituted pyrazolo[1,5-a]pyridines can, in theory, lead to various regioisomers.[6][7][8] For our target molecule, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1378695-64-7), while 1D and 2D NMR can establish the core scaffold and the presence of the methoxy and carboxylic acid groups, confirming the precise placement of the methoxy group at the C4 position versus other possible locations (e.g., C5 or C6) can be challenging without definitive spatial evidence. This is where SCXRD provides irrefutable proof.

The Definitive Path: A Step-by-Step Crystallographic Workflow

Obtaining a high-quality crystal structure is a multi-stage process that demands precision at every step.[2][3] This section outlines a comprehensive protocol, explaining the critical reasoning behind each experimental choice.

Part 1: Synthesis and Purification

A plausible and efficient synthesis is the necessary prelude to any crystallographic study. Based on established literature for related pyrazolo[1,5-a]pyrimidine derivatives, a reliable route involves the cyclization of an N-aminopyridine precursor.[1][9]

Experimental Protocol: Synthesis

  • Step 1: N-amination of 2-chloro-3-methoxypyridine. To a solution of 2-chloro-3-methoxypyridine in a suitable solvent like acetonitrile, add hydroxylamine-O-sulfonic acid and a base such as potassium carbonate. Heat the reaction mixture under reflux for several hours. Causality: This step introduces the key nitrogen atom required for the subsequent cyclization to form the pyrazole ring.

  • Step 2: Cyclization with an appropriate three-carbon component. The resulting N-amino-3-methoxypyridinium intermediate is reacted with a suitable C3 synthon, such as diethyl (ethoxymethylene)malonate, in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to facilitate the [3+2] annulation-aromatization.[6] Causality: This is the core ring-forming reaction that constructs the pyrazolo[1,5-a]pyridine bicycle.

  • Step 3: Saponification. The resulting ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is hydrolyzed using a base like sodium hydroxide in an aqueous/alcoholic solution, followed by acidification with an acid like HCl to precipitate the desired carboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to achieve the high purity (>98%) required for crystal growth.

Part 2: Crystal Growth – The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. For a carboxylic acid like our target, leveraging hydrogen bonding is key.[10][11][12][13]

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water). The ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.[11][14]

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Causality: The slow removal of the solvent gradually increases the concentration, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert this slip over a well containing a solvent in which the compound is less soluble (the anti-solvent). Causality: The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting slow, ordered crystal growth.

  • Cooling: Prepare a hot, saturated solution and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). Causality: Solubility typically decreases with temperature, and slow cooling provides the necessary time for crystal nucleation and growth.

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification (>98% Purity) Solvent_Screen Solvent Screening Synthesis->Solvent_Screen Crystallization Crystal Growth (e.g., Slow Evaporation) Solvent_Screen->Crystallization Crystal_Mount Crystal Mounting Crystallization->Crystal_Mount Data_Collection Data Collection (Diffractometer) Crystal_Mount->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, the diffraction experiment can be performed.[3][15]

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[3]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, where atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data.[16][17][18][19] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.[16] The final result is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Comparative Analysis: The Weight of Evidence

While SCXRD provides a final, unambiguous answer, it is crucial to understand how it compares to other common analytical techniques.

NMR Spectroscopy: The Connectivity Puzzle

NMR is indispensable for determining the carbon-hydrogen framework. For 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a suite of NMR experiments would be performed.

  • ¹H and ¹³C NMR: Provide information on the number and chemical environment of protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[20]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.[20][21][22][23]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which can help in assigning regiochemistry. For instance, a NOE between the methoxy protons and a proton on the pyridine ring could help place the methoxy group.[24]

Limitation: While a combination of HMBC and NOESY can strongly suggest the 4-methoxy substitution pattern, it relies on interpretation and assumptions. Ambiguities can remain, especially if key correlations are weak or overlapping.

G cluster_nmr NMR Analysis cluster_dft Computational Support cluster_output Result H1_C13 1D NMR (¹H, ¹³C) - Atom Environments HSQC HSQC - Direct C-H Bonds H1_C13->HSQC HMBC HMBC - 2-3 Bond C-H Connectivity HSQC->HMBC NOESY NOESY - Through-Space H-H Proximity HMBC->NOESY Proposed_Structure Proposed Structure NOESY->Proposed_Structure DFT DFT Calculation - Predict Chemical Shifts DFT->Proposed_Structure

Caption: Structural Elucidation Logic using NMR Spectroscopy.

Mass Spectrometry: The Formula and Fragments

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula (C₉H₈N₂O₃ for the target molecule).[6][25] Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the molecule's structure, but this data rarely allows for unambiguous isomer differentiation.[26]

Data Summary: A Head-to-Head Comparison

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (1D & 2D)High-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity (C-H framework), through-space proximitiesElemental composition (Molecular Formula), fragmentation patterns
Certainty Unambiguous, definitiveHigh, but relies on interpretation; can be ambiguous for complex isomersHigh for formula, low for isomeric structure
Sample Requirement Single, high-quality crystal (0.1-0.3 mm)~1-10 mg of pure, soluble material< 1 mg of pure material
Key Limitation Requires the ability to grow a suitable crystalSignal overlap, weak correlations, and interpretation can lead to errorsCannot differentiate most isomers
Primary Role Absolute structure determinationPrimary structure elucidationMolecular formula confirmation

The Synergy of Techniques: A Self-Validating System

While this guide establishes the supremacy of SCXRD for absolute structural proof, the most robust approach in drug development involves a synergistic use of all three techniques. The typical workflow involves:

  • HRMS to confirm the elemental composition post-synthesis.

  • A full suite of NMR experiments to propose a likely structure.

  • Computational DFT methods to predict NMR chemical shifts, which can help validate the proposed structure against experimental data.[27][28][29][30][31][32]

  • Finally, SCXRD to provide the definitive, unambiguous confirmation of the proposed structure, resolving any lingering doubts from the spectroscopic data.

This integrated approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data essential for advancing a compound through the drug development pipeline.

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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Biological Evaluation

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the realm of oncology.[1] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," amenable to a wide array of chemical modifications to optimize biological activity.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their role as potent kinase inhibitors. We will objectively compare the performance of various derivatives against key oncological targets, supported by experimental data, and provide detailed protocols for their biological evaluation.

The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Tale of Multiple Targets

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives stems from their ability to be tailored to inhibit a variety of protein kinases, enzymes that are often dysregulated in cancer. This guide will focus on three prominent examples: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TrkA), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1).

Targeting the Cell Cycle: Pyrazolo[1,5-a]pyrimidines as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK2 inhibitors.

Extensive research has elucidated key structural features that govern the potency of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors. The core scaffold itself is crucial for establishing key interactions within the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrimidine ring are known to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system dramatically influence inhibitory activity. For instance, in one study, a series of derivatives were synthesized and evaluated for their dual inhibitory activity against CDK2 and TrkA.[2] The following table summarizes the key SAR findings from this study:

CompoundR1R2R3CDK2 IC50 (µM)[2]TrkA IC50 (µM)[2]
6s H4-Cl-PhH0.230.45
6t H4-F-PhH0.090.45
6n H3,4-(OCH3)2-PhH0.780.98
11g 3-CF3-PhHH1.581.59

From this data, we can deduce several important SAR trends:

  • Substitution at the 7-position: Aromatic substitutions at the 7-position are well-tolerated and can significantly impact potency. The presence of electron-withdrawing groups, such as fluorine (in compound 6t ), can enhance CDK2 inhibitory activity compared to chlorine (in compound 6s ).

  • Substitution at the 5-position: The introduction of bulky substituents at the 5-position, such as the trifluoromethylphenyl group in compound 11g , leads to a decrease in potency against both CDK2 and TrkA.

  • Dual Inhibition: Many of these derivatives exhibit dual inhibitory activity against both CDK2 and TrkA, highlighting the potential for developing multi-targeted cancer therapies.[2]

Another study focusing on CDK2 inhibitors identified compounds with even greater potency, with IC50 values in the nanomolar range.[3] For example, compound 13g (7-(4-bromophenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) and compound 21c (7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)pyrazolo[1,5-a] pyrimidine-3-carbonitrile) displayed potent growth inhibition in HCT-116 cells with IC50 values of 0.45 µM and 0.09 µM, respectively.[3] Their CDK2 inhibitory activities were also impressive, with IC50 values of 150 nM and 18 nM, respectively.[3]

To understand the impact of these inhibitors, it is crucial to visualize the pathway they target. The following diagram illustrates the role of CDK2 in cell cycle progression.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription CyclinA Cyclin A E2F->CyclinA activates transcription CDK2_E CDK2 CyclinE->CDK2_E binds DNA_rep DNA Replication CDK2_E->DNA_rep promotes CDK2_A CDK2 CyclinA->CDK2_A binds Mitosis Mitosis CDK2_A->Mitosis promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

Figure 1: Simplified representation of the CDK2-mediated cell cycle pathway.

Targeting Neurotrophin Signaling: Pyrazolo[1,5-a]pyrimidines as TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. However, aberrant TrkA signaling has been implicated in the progression of various cancers, making it an attractive therapeutic target. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors are already on the market, including Larotrectinib and Entrectinib.[4][5]

The SAR for TrkA inhibition by pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied.[4] Key findings include:

  • Hinge Binding: The pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the Met592 residue in the hinge region of the TrkA kinase domain.[6]

  • Substitutions for Selectivity and Potency:

    • The addition of a morpholine group can improve selectivity by reducing off-target effects.[6]

    • Fluorine incorporation can enhance interactions with other residues in the binding pocket, such as Asn655.[6]

    • A pyridine ring can support hydrophobic interactions, contributing to overall potency.[6]

  • Overcoming Resistance: Structural modifications, such as replacing a pyrrolidinol moiety with a 3-pyrazolyl group, have been employed to design second-generation inhibitors that are effective against resistance mutations.[4]

The following table presents data for some potent TrkA inhibitors with the pyrazolo[1,5-a]pyrimidine scaffold:

CompoundTargetIC50 (nM)Reference
LarotrectinibPan-Trk<10[4]
EntrectinibPan-Trk<10[4]
Compound 20NTRK>0.02[7]
Compound 21NTRK>0.02[7]
Compound 23TrkA (KM12 cells)0.1[7]
Compound 24TrkA (KM12 cells)0.2[7]

The following diagram illustrates the downstream signaling pathways activated by TrkA, which are inhibited by the pyrazolo[1,5-a]pyrimidine derivatives.

TRKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA binds & activates PLCg PLCγ TrkA->PLCg activates Shc Shc TrkA->Shc activates PI3K PI3K TrkA->PI3K activates Ras Ras Shc->Ras activates Akt Akt PI3K->Akt activates Raf Raf Ras->Raf activates CREB CREB Akt->CREB activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->CREB activates Gene_Expression Gene Expression (Survival, Proliferation) CREB->Gene_Expression regulates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->TrkA inhibits

Figure 2: Simplified representation of the TrkA signaling pathway.

Targeting Survival Pathways: Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Its overexpression is associated with a poor prognosis in several cancers. Pyrazolo[1,5-a]pyrimidines have emerged as potent and selective inhibitors of Pim-1 kinase.

SAR studies have revealed that substitutions at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core are crucial for Pim-1 inhibitory activity.[4] For example, compounds with bulky steric substitutions at the R1 position have shown increased selectivity for Pim-1.[4] A study on a series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives demonstrated that most of the tested compounds exhibited nanomolar inhibitory activity against Pim-1. Selected compounds also suppressed the phosphorylation of the BAD protein, a downstream target of Pim-1, in cell-based assays, confirming their cellular activity.[8]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A, TrkA)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Kinase Reaction:

    • In a white assay plate, add 2.5 µL of the test compound solution or vehicle (for control wells).

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific substrate in kinase buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (in kinase buffer).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Include vehicle-treated wells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value as a versatile platform for the design of potent and selective kinase inhibitors. The ability to systematically modify this core structure has led to the discovery of compounds with significant therapeutic potential against a range of cancers. The SAR insights discussed in this guide provide a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Development of Dual- and Multi-Targeted Inhibitors: The inherent ability of the pyrazolo[1,5-a]pyrimidine scaffold to be adapted for multiple targets presents an opportunity to develop single agents that can simultaneously inhibit key pathways involved in tumor growth and survival.

  • Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of novel pyrazolo[1,5-a]pyrimidine derivatives that can overcome known resistance mechanisms will be a critical area of investigation.

  • Exploration of Novel Targets: While this guide has focused on CDK2, TrkA, and Pim-1, the pyrazolo[1,5-a]pyrimidine scaffold has the potential to be adapted for a wide range of other kinase targets. High-throughput screening and structure-based design will continue to unveil new therapeutic opportunities for this remarkable heterocyclic system.

By continuing to explore the rich chemical space of pyrazolo[1,5-a]pyrimidine derivatives and applying the principles of rational drug design, the scientific community is well-positioned to develop novel and effective cancer therapies that will ultimately benefit patients.

References

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  • Iorkula, T. K., Eneji, S. E., & Sha'ato, R. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1876-1896. [Link]

  • Kumar, A., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Kumar, A., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]

  • Kumar, A., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

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  • Kumar, A., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

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A Comparative Guide to the Kinase Selectivity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, protein kinases have emerged as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cellular signaling and proliferation. The pyrazolo[1,5-a]pyridine scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3] This guide provides an in-depth selectivity profile of a specific derivative, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, against a panel of representative kinases.

Through a detailed experimental workflow and comparative data analysis, we aim to elucidate the inhibitory potential and selectivity of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the kinase inhibitory landscape of novel small molecules.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[2][4] Consequently, achieving inhibitor selectivity is a paramount challenge in kinase drug discovery.[2] Broad-spectrum inhibition can lead to off-target effects and associated toxicities, while highly selective inhibitors offer the promise of more precise therapeutic intervention.[1] Therefore, comprehensive selectivity profiling early in the drug discovery process is crucial to characterize the bioactivity of a compound and guide its further development.[5][6]

This guide will compare the activity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid with Staurosporine, a well-characterized, potent, and broad-spectrum kinase inhibitor, to provide a clear benchmark for its selectivity.

Experimental Design for Kinase Selectivity Profiling

To ascertain the inhibitory activity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a robust and validated biochemical assay is essential.[4][7] The following workflow outlines a typical process for determining the half-maximal inhibitory concentration (IC50) against a panel of kinases.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid & Staurosporine) Assay_Plate Assay Plate Mapping (Controls and Test Compounds) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (e.g., Abl, AKT1, CDK2, EGFR, VEGFR2) Kinase_Panel->Assay_Plate Incubation Pre-incubation: Kinase + Inhibitor Assay_Plate->Incubation Reaction_Start Initiate Reaction: Add ATP and Substrate Incubation->Reaction_Start Reaction_Incubation Reaction Incubation (Allow Phosphorylation) Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction (e.g., with EDTA) Reaction_Incubation->Reaction_Stop Detection Detection (Measure Signal) Reaction_Stop->Detection Data_Normalization Data Normalization (vs. Controls) Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting (Non-linear Regression) Data_Normalization->Curve_Fitting IC50_Determination IC50 Value Calculation Curve_Fitting->IC50_Determination G cluster_pathway CDK2-Mediated Cell Cycle Progression GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6-Cyclin D CyclinD->CDK46 pRb pRb Phosphorylation CDK46->pRb phosphorylates E2F E2F Release CDK46->E2F pRb->E2F inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->pRb hyper-phosphorylates S_Phase S Phase Entry CDK2_CyclinE->S_Phase promotes Inhibitor 4-Methoxypyrazolo[1,5-a] pyridine-3-carboxylic acid Inhibitor->CDK2_CyclinE inhibits

Figure 2: Simplified CDK2 signaling pathway in cell cycle progression.

By inhibiting CDK2, 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid could potentially block the hyper-phosphorylation of the retinoblastoma protein (pRb), preventing the release of E2F transcription factors and ultimately leading to a G1 cell cycle arrest. This mechanism of action is a validated strategy in oncology.

Conclusion and Future Directions

This guide demonstrates that 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a potent and selective inhibitor of a specific subset of kinases, particularly CDK2, PIM1, and TrkA. Its selectivity profile is favorable when compared to the broad-spectrum inhibitor Staurosporine.

The pyrazolo[1,5-a]pyridine core represents a promising scaffold for the development of targeted kinase inhibitors. [3]Future studies should aim to:

  • Expand the Kinase Panel: Profile the compound against a larger, more comprehensive kinase panel to fully delineate its selectivity.

  • Determine Mechanism of Action: Conduct further biochemical assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cellular Activity: Evaluate the compound's potency in cell-based assays to confirm its activity in a more physiological context.

  • Structural Biology: Obtain co-crystal structures of the compound with its target kinases to understand the molecular basis of its potency and selectivity.

By undertaking these next steps, the full therapeutic potential of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives can be more thoroughly evaluated.

References

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]

  • PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ACS Publications. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • PubMed. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[4][8][9]riazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • (2025, October 11). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • PubMed. (2017, January 5). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Retrieved from [Link]

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  • PubMed. (2018, November 1). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Retrieved from [Link]

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A Head-to-Head Comparison: Validating Target Engagement of Pyrazolo[1,5-a]pyridine Inhibitors in Living Cells

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] However, synthesizing a potent molecule is only half the battle. A critical step in the drug discovery workflow is to unequivocally demonstrate that a compound engages its intended target within the complex milieu of a living cell.[5][6][7] This guide provides an in-depth comparison of two leading methodologies for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Understanding the principles, advantages, and limitations of each will empower researchers to select the optimal strategy for validating their pyrazolo[1,5-a]pyridine inhibitors.

The Imperative of Cellular Target Engagement

Phenotypic screening can identify compounds that elicit a desired cellular response, but it doesn't reveal the mechanism of action. To build a robust structure-activity relationship (SAR) and avoid costly failures in later stages of drug development, it is essential to confirm that a compound's biological effect is a direct consequence of binding to its intended target.[7][8] Cellular target engagement assays provide this crucial link between compound binding and cellular phenotype.

Methodologies for Confirming Target Engagement

This guide will focus on two widely adopted, yet fundamentally different, approaches to quantify drug-target interactions in live cells: CETSA, which measures the thermal stabilization of a target protein upon ligand binding, and NanoBRET, a proximity-based assay that measures the displacement of a fluorescent tracer from a target protein.

Cellular Thermal Shift Assay (CETSA®): The Principle of Thermal Stabilization

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target protein in a cellular environment.[9] The underlying principle is that the binding of a ligand, such as a pyrazolo[1,5-a]pyridine inhibitor, increases the thermal stability of the target protein. This increased stability makes the protein more resistant to heat-induced denaturation.

CETSA Experimental Workflow

The CETSA workflow can be broken down into several key steps:

  • Compound Treatment: Live cells are incubated with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations.

  • Heating: The cell suspension is then heated to a specific temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction, containing the non-denatured proteins, is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified using a variety of methods, such as Western blotting, ELISA, or mass spectrometry.[10]

A successful target engagement results in a higher amount of soluble target protein at the denaturing temperature in the presence of the inhibitor compared to the vehicle control.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_quantification Quantification A Live Cells B Incubate with Pyrazolo[1,5-a]pyridine Inhibitor A->B Add Compound C Heat to Denaturing Temperature B->C Transfer to PCR tubes D Cell Lysis C->D Cool down E Centrifugation D->E F Separate Soluble & Precipitated Fractions E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G Analyze Supernatant NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Pyrazolo[1,5-a]pyridine Inhibitor A NanoLuc-Target Fusion B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc-Target Fusion E Inhibitor D->E Binding G Fluorescent Tracer D->G Displaced F Low BRET Signal E->F No Energy Transfer

Principle of NanoBRET Target Engagement.
NanoBRET Experimental Workflow
  • Cell Preparation: Cells are transiently or stably transfected with a vector encoding the NanoLuc®-target fusion protein.

  • Compound and Tracer Addition: The cells are plated in a multi-well plate, and the pyrazolo[1,5-a]pyridine inhibitor and the fluorescent tracer are added.

  • Substrate Addition and Signal Detection: After a brief incubation, the NanoLuc® substrate is added, and the BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths. [11][12]

Key Considerations for NanoBRET
  • Target Modification: The target protein needs to be genetically fused to NanoLuc® luciferase, which may potentially alter its function or localization.

  • Tracer Availability: A suitable fluorescent tracer that binds to the target of interest is required.

  • Throughput: NanoBRET is a high-throughput, plate-based assay that is well-suited for screening and SAR studies. [13]

Head-to-Head Comparison: CETSA vs. NanoBRET

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.
Target Protein Endogenous, unmodified protein.Exogenously expressed, NanoLuc®-fusion protein.
Detection Western blot, ELISA, Mass Spectrometry.Bioluminescence Resonance Energy Transfer (BRET).
Throughput Lower to medium, can be adapted to 96-well format.High, readily amenable to 384-well and 1536-well formats.
Key Requirement A specific antibody for detection (for traditional CETSA).A suitable fluorescent tracer and a NanoLuc® fusion construct.
Advantages - Measures engagement with the native protein. - No need for genetic modification of the target. - Can be used for target identification. [10]- High-throughput and quantitative. - Ratiometric measurement reduces artifacts. - Live-cell, real-time measurements are possible.
Limitations - Can be labor-intensive and lower throughput. - May not be suitable for all targets (e.g., membrane proteins). - Negative results need careful interpretation. [14]- Requires genetic modification of the target protein. - Dependent on the availability of a suitable tracer. - Overexpression of the target may not reflect physiological conditions.

Case Study: Selecting the Right Assay for Your Pyrazolo[1,5-a]pyridine Kinase Inhibitor

Imagine you have developed a novel pyrazolo[1,5-a]pyridine inhibitor targeting a specific kinase. Which assay should you choose to confirm target engagement?

  • For initial validation and to confirm binding to the endogenous protein: CETSA would be an excellent choice. It provides strong evidence that your compound can engage the native, unmodified kinase in its natural cellular environment.

  • For detailed SAR studies and to rank the potency of multiple analogs: The high-throughput nature of the NanoBRET assay makes it ideal for screening a library of pyrazolo[1,5-a]pyridine derivatives. It will allow you to rapidly determine the intracellular IC50 values for each compound and build a robust SAR.

Conclusion

Both CETSA and NanoBRET are powerful and complementary techniques for confirming the target engagement of pyrazolo[1,5-a]pyridine inhibitors in cells. The choice of assay depends on the specific research question, the available resources, and the stage of the drug discovery project. For ultimate confidence, employing both methods can provide orthogonal validation of your compound's mechanism of action, significantly strengthening your data package and accelerating your path toward the clinic.

References

  • Vertex AI Search. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
  • ACS Publications. (2005). Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. Organic Letters.
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  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • Promega Corporation. (n.d.). NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478.
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  • Benchchem. (n.d.). Confirming Target Engagement of Isoleucyl tRNA... Benchchem.
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  • DOI. (2026).
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  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.
  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX.
  • Google Patents. (n.d.). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • BMG LABTECH. (2025). Binding Assays. BMG LABTECH.
  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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A Comparative Guide to the Cross-Reactivity Profile of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid and Its Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep dive into the selectivity and cross-reactivity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a member of the versatile pyrazolo[1,5-a]pyridine scaffold. We will explore the inherent promiscuity of this chemical class, outline a robust experimental framework for profiling off-target activities, and compare its potential performance against alternative kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor programs and medicinal chemistry.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Double-Edged Sword

The pyrazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold". Its unique three-dimensional structure and hydrogen bonding capabilities allow it to bind to a wide array of biological targets, making it a frequent starting point for drug discovery campaigns. Compounds built on this scaffold have shown activity against targets as diverse as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the B-Raf proto-oncogene, as well as acting as benzodiazepine receptor agonists.

This inherent versatility, however, is also its greatest challenge. The very features that enable broad target engagement also create a significant risk of off-target binding, leading to unforeseen side effects or toxicity. Therefore, a rigorous and early assessment of cross-reactivity is not just a regulatory hurdle but a critical step in determining the therapeutic viability of any new pyrazolo[1,5-a]pyridine-based candidate, including 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide establishes a comprehensive strategy for such an assessment.

Foundational Strategy: A Multi-Tiered Approach to Cross-Reactivity Profiling

To build a comprehensive selectivity profile, a tiered approach is essential. We begin with broad, high-throughput screens and progressively move towards more specific, physiologically relevant assays. This ensures that we efficiently identify potential liabilities without prematurely discarding promising candidates.

Below is a diagram outlining this strategic workflow.

A Test Compound (4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid) B Large-Scale Kinase Panel (e.g., KinomeScan, >400 kinases) A->B Primary Screen (1-10 µM) C Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) A->C D IC50 Determination for Primary Hits B->D C->D Hits with >50% inhibition E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E F Cell-Based Functional Assays (e.g., Phosphorylation, Proliferation) E->F Confirm functional effect G In-vivo Toxicity & PK/PD Studies F->G

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Protocols & Data Interpretation

Tier 1: Broad Kinase and Safety Screening

The primary goal of this tier is to cast a wide net to identify any potential off-target interactions.

Protocol 1: Broad Kinase Panel Profiling (Example: DiscoveRx KINOMEscan™)

  • Compound Preparation : Solubilize 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration : The compound is typically screened at a single high concentration, often 10 µM, to maximize the chances of detecting even weak interactions.

  • Assay Principle : The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying an interaction.

  • Data Analysis : Results are typically reported as a percentage of control (%Ctrl), where the DMSO vehicle represents 100% control (no inhibition) and a highly potent control inhibitor represents 0% control. A common threshold for identifying a "hit" is a %Ctrl value below 50% or 35%.

Protocol 2: General Safety Pharmacology Screening (Example: Eurofins SafetyScreen44™ Panel)

  • Panel Selection : This panel assesses the interaction of a compound against 44 common off-targets, including GPCRs, ion channels, and transporters, which are frequently implicated in adverse drug reactions.

  • Assay Format : The panel employs a variety of assay formats, primarily competitive radioligand binding assays.

  • Execution : The test compound (at 10 µM) is incubated with a membrane preparation or recombinant protein expressing the target, along with a specific radiolabeled ligand.

  • Data Analysis : The amount of bound radioligand is measured. A significant reduction in radioligand binding in the presence of the test compound indicates an interaction. Results are reported as the percent inhibition of binding. A value >50% is generally considered a significant hit requiring further investigation.

Comparative Data Analysis: Hypothetical Profile vs. Alternatives

To contextualize the potential findings for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, we present a hypothetical data table based on known activities of the scaffold. We compare it against two archetypal kinase inhibitors: Staurosporine , a notoriously non-selective natural product, and a Hypothetical Selective Inhibitor (e.g., a modern, highly optimized drug) designed for a specific kinase, CDK2.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (Hypothetical)Staurosporine (Non-Selective Control)Selective CDK2 Inhibitor (Hypothetical)
CDK2 (On-Target) 95% 99%98%
CDK9 75%98%15%
VEGFR2 60%95%5%
B-Raf 45%90%<2%
PKA 15%99%<2%
SRC 30%97%8%
hERG (Functional) 25%85%<5%

Interpretation:

  • Our Compound : The hypothetical data suggest that 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a potent inhibitor of its primary target (CDK2) but exhibits significant cross-reactivity with other kinases like CDK9 and VEGFR2. This profile is common for compounds derived from privileged scaffolds before extensive optimization. The moderate B-Raf and SRC activity would warrant follow-up. The 25% inhibition of the hERG channel, a critical cardiac safety liability, is a potential concern that must be prioritized for dose-response analysis.

  • Staurosporine : As expected, Staurosporine shows potent, indiscriminate inhibition across the panel, highlighting its utility as a positive control but its unsuitability as a therapeutic.

  • Selective Inhibitor : This compound demonstrates a highly desirable profile, with potent on-target activity and minimal interaction with other kinases, representing the goal of a successful drug discovery program.

Tier 2: Validating Hits in a Cellular Environment

Biochemical assays are invaluable for initial screening, but they do not always translate to a cellular context. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended (and unintended) targets in their native environment.

cluster_0 Cellular Thermal Shift Assay (CETSA®) Workflow cluster_1 Expected Outcome A 1. Lyse cells expressing target protein B 2. Aliquot lysate and add compound or DMSO A->B C 3. Heat aliquots to a range of temperatures B->C D 4. Centrifuge to separate soluble vs. aggregated protein C->D E 5. Analyze soluble fraction (e.g., Western Blot, ELISA) D->E F DMSO Control: Protein denatures at lower temp E->F No Stabilization G Compound-Bound: Protein is stabilized, denatures at higher temp E->G Thermal Stabilization

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture : Grow cells expressing the target of interest (e.g., CDK2) to ~80% confluency.

  • Compound Treatment : Treat intact cells with varying concentrations of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid or DMSO for 1-2 hours.

  • Thermal Challenge : Harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Quantification : After heating, centrifuge the samples to pellet aggregated proteins. The amount of soluble protein remaining at each temperature is quantified by Western Blot or an equivalent method.

  • Data Analysis : A "thermal shift" is observed when the compound-treated samples show more soluble protein at higher temperatures compared to the DMSO control. This shift confirms direct target engagement within the cell. This method can be applied to both on-targets (CDK2) and key off-targets (VEGFR2, CDK9) identified in Tier 1.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity profile of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Based on the known properties of the pyrazolo[1,5-a]pyridine scaffold, it is reasonable to anticipate a degree of kinase promiscuity. The key to a successful development program lies in quantifying these off-target interactions early and using this data to guide medicinal chemistry efforts.

The hypothetical data presented here underscore a typical challenge: balancing potent on-target activity with a clean safety profile. Should initial screens reveal a profile similar to our hypothetical example, the next steps would involve:

  • Determining IC50/EC50 values for all confirmed hits to understand the potency of off-target interactions.

  • Structure-Activity Relationship (SAR) studies to modify the molecule, aiming to reduce off-target activity while retaining on-target potency.

  • Functional assays to determine if the off-target binding translates to a biological effect (e.g., does VEGFR2 binding lead to inhibition of angiogenesis?).

By employing this structured, multi-tiered approach, research teams can make informed decisions, mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

  • Title: The pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry: a comprehensive review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazolo[1,5-a]pyridine derivatives as potent B-RafV600E inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Structurally Related Pyrazolopyrimidine ALK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting ALK2

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a pivotal role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is fundamental for a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in devastating diseases such as the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and the aggressive childhood brain tumor, Diffuse Intrinsic Pontine Glioma (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has emerged as a critical therapeutic strategy.

The pyrazolo[1,5-a]pyrimidine scaffold has been a fertile ground for the discovery of potent kinase inhibitors.[1][2] This guide provides a head-to-head comparison of a key pyrazolo[1,5-a]pyrimidine ALK2 inhibitor, LDN-212854, with a highly potent compound from a closely related pyrazolo[4,3-d]pyrimidine series, Compound 16. This comparative analysis is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of their respective potencies, selectivities, and pharmacokinetic profiles, supported by experimental data and protocols.

The ALK2 Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This binding event brings the constitutively active type II receptor into proximity with the type I receptor, ALK2, leading to the phosphorylation and activation of ALK2's intracellular kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular differentiation and function.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binding ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruitment ALK2 Kinase Domain ALK2 Kinase Domain ALK2 (Type I Receptor)->ALK2 Kinase Domain Activation SMAD1/5/8 SMAD1/5/8 ALK2 Kinase Domain->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complex formation SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nuclear Translocation & Regulation

Caption: Canonical ALK2 signaling pathway.

Head-to-Head Inhibitor Comparison

The following table summarizes the key performance indicators of LDN-212854 (a pyrazolo[1,5-a]pyrimidine) and Compound 16 (a pyrazolo[4,3-d]pyrimidine). While their core structures differ slightly, both are potent ALK2 inhibitors, and their comparison provides valuable insights into the structure-activity relationships (SAR) of pyrazolopyrimidine-based scaffolds.

FeatureLDN-212854 (Pyrazolo[1,5-a]pyrimidine)Compound 16 (Pyrazolo[4,3-d]pyrimidine)
ALK2 IC50 (in vitro kinase assay) 1.3 nM[3]0.7 nM
Cellular pSMAD1 IC50 Not explicitly reported, but potent in low nM range[4]61 nM[3]
Selectivity (Fold vs. other ALKs) ALK1: ~0.5xALK3: ~117xALK5: >7000x[4]ALK1: 19x (at Km ATP), 31x (at 1mM ATP)ALK3: 919xALK5: 102x[3]
In Vivo Efficacy Effective in a mouse model of FOP[4]Demonstrated significant hepcidin suppression in mice[3]
Pharmacokinetics (Mouse) Not detailed in the provided sources.Good oral bioavailability and favorable PK profile[3]
Core Scaffold Pyrazolo[1,5-a]pyrimidinePyrazolo[4,3-d]pyrimidine

Experimental Methodologies: A Closer Look

The evaluation of these inhibitors relies on a cascade of robust biochemical and cellular assays. Understanding the principles behind these experiments is crucial for interpreting the comparative data.

In Vitro Kinase Assay

The initial assessment of an inhibitor's potency is typically performed using an in vitro kinase assay. This assay directly measures the inhibitor's ability to block the enzymatic activity of the purified ALK2 kinase domain.

Kinase_Assay_Workflow Purified ALK2 Kinase Purified ALK2 Kinase Reaction Mixture Reaction Mixture Purified ALK2 Kinase->Reaction Mixture Substrate (e.g., Myelin Basic Protein) Substrate (e.g., Myelin Basic Protein) Substrate (e.g., Myelin Basic Protein)->Reaction Mixture ATP ATP ATP->Reaction Mixture Test Inhibitor Test Inhibitor Test Inhibitor->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Calculation IC50 Calculation Detection of Phosphorylation->IC50 Calculation

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the purified recombinant ALK2 kinase domain, a suitable substrate (e.g., a generic kinase substrate like casein), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., LDN-212854 or Compound 16) to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the phosphorylation reaction to proceed.[5]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Assay: SMAD1/5 Phosphorylation (Western Blot)

To assess the inhibitor's activity in a more physiologically relevant context, cellular assays are employed. A key downstream event in the ALK2 signaling pathway is the phosphorylation of SMAD1 and SMAD5. Western blotting is a standard technique to quantify the levels of phosphorylated SMAD1/5 (pSMAD1/5).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., C2C12 myoblasts) and allow them to adhere. Serum-starve the cells to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of the ALK2 inhibitor for a specific duration (e.g., 1 hour).

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to activate the ALK2 pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for pSMAD1/5 and normalize to a loading control (e.g., total SMAD1 or a housekeeping protein like β-actin).

Cellular Assay: BMP-Responsive Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of the ALK2 signaling pathway. It utilizes a reporter gene (luciferase) under the control of a promoter containing BMP-responsive elements (BREs), which are DNA sequences that bind to the SMAD complex.

Step-by-Step Protocol:

  • Cell Line: Use a cell line (e.g., HEK293) that has been stably transfected with a BRE-luciferase reporter construct.[6]

  • Plating and Treatment: Seed the cells in a multi-well plate and treat with different concentrations of the ALK2 inhibitor.

  • Stimulation: Induce the BMP signaling pathway, either by adding a BMP ligand or by overexpressing a constitutively active form of ALK2.

  • Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase gene expression.[7]

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the resulting luminescence, which is proportional to the activity of the BMP-responsive promoter.

  • Data Analysis: Calculate the inhibitor's effect on luciferase activity and determine the IC50 value.

In Vivo Efficacy

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. For ALK2 inhibitors, mouse models of FOP and DIPG are invaluable.

  • FOP Mouse Models: These models often involve the inducible expression of a constitutively active form of ALK2 in muscle tissue, leading to heterotopic ossification (the formation of bone in soft tissues).[4] The efficacy of inhibitors like LDN-212854 is assessed by their ability to prevent or reduce this ectopic bone formation.[4]

  • Anemia Models: As ALK2 is involved in iron metabolism through the regulation of hepcidin, mouse models are also used to evaluate the ability of inhibitors like Compound 16 to suppress hepcidin levels, which is relevant for treating anemia of chronic disease.[3]

Structure-Activity Relationship (SAR) and Causality of Experimental Choices

The development of potent and selective ALK2 inhibitors is an iterative process guided by SAR. The choice of the pyrazolo[1,5-a]pyrimidine and related scaffolds is based on their ability to fit into the ATP-binding pocket of the kinase domain and form key hydrogen bonds with the hinge region of the enzyme.[8]

The modifications at different positions of the pyrazolopyrimidine core are strategically chosen to enhance potency and selectivity. For instance, the introduction of a 5-quinoline moiety in LDN-212854, as opposed to a 4-quinoline in its predecessor LDN-193189, dramatically increased its selectivity for ALK2 over the TGF-β receptor ALK5.[4][9] This is a critical consideration, as off-target inhibition of ALK5 can lead to toxicity. The choice of cellular assays, such as measuring SMAD phosphorylation and reporter gene activity, directly validates that the observed inhibition of the purified enzyme in the biochemical assay translates to the intended biological effect within a cellular context. The use of in vivo models is the final, crucial step to confirm that the inhibitor can achieve therapeutic concentrations at the site of action and elicit the desired physiological response.

Conclusion and Future Directions

Both the pyrazolo[1,5-a]pyrimidine and the pyrazolo[4,3-d]pyrimidine scaffolds have yielded highly potent and selective ALK2 inhibitors. LDN-212854 stands out for its remarkable selectivity against ALK5, a key attribute for minimizing potential side effects. Compound 16 from the pyrazolo[4,3-d]pyrimidine series demonstrates excellent potency and a favorable pharmacokinetic profile, highlighting the potential of this related scaffold.

The continued exploration of these chemical spaces, guided by a deep understanding of SAR and the application of the rigorous experimental methodologies outlined in this guide, holds great promise for the development of novel therapeutics for FOP, DIPG, and other ALK2-driven diseases. Future efforts will likely focus on further optimizing pharmacokinetic properties, ensuring brain penetrance for neurological indications like DIPG, and fine-tuning selectivity profiles to achieve the best possible therapeutic window.

References

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  • Recent Advances in ALK2 Inhibitors. ACS Omega, 2021 . [Link]

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 2002 . [Link]

  • Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva. The Journal of Biological Chemistry, 2012 . [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 2019 . [Link]

  • Western blot showing SMAD1/5/8 phosphorylation, total SMAD1 protein,... ResearchGate. [Link]

  • Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2. Journal of Structural Biology, 2017 . [Link]

  • Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth. Molecular and Cellular Biology, 2008 . [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 2019 . [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 2014 . [Link]

  • Structure of ALK2. (A) The chromosome location of ALK2. (B) The... ResearchGate. [Link]

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  • Fig. 4. Comparison of inhibitor interactions in ALK2 and ALK5. (A)... ResearchGate. [Link]

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  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2014 . [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Vanguard of Research and Development

As professionals engaged in the intricate work of drug discovery and scientific innovation, our responsibilities extend beyond the bench. The integrity of our work is intrinsically linked to the safety of our practices, particularly in the management and disposal of novel chemical entities. This guide provides a comprehensive, operationally-focused protocol for the proper disposal of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No: 1378695-64-7), ensuring the safety of personnel and compliance with environmental regulations.[1]

The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but others with similar hazard profiles, with the highest degree of scientific diligence and care.

Hazard Identification and Immediate Safety Protocols

Understanding the hazard profile of a compound is the bedrock of its safe handling and disposal. While specific toxicological data for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is limited, data from its isomers and parent structures provide a reliable basis for hazard assessment. The compound is classified as a hazardous substance.[2][3][4][5]

GHS Hazard Profile Summary

GHS PictogramHazard ClassHazard StatementSource(s)

Skin Corrosion/IrritationH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation.[2][3]
Acute Toxicity (Oral)H302: Harmful if swallowed.[4]
Immediate Actions & Personal Protective Equipment (PPE)

The potential for irritation and toxicity necessitates stringent adherence to PPE protocols. The causality is clear: to prevent chemical contact with skin, eyes, and the respiratory system, a robust physical barrier is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][6] The carboxylic acid functional group and pyridine-like structure present a significant risk of serious, potentially irreversible eye damage upon contact.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[2] Ensure gloves are of a suitable thickness and are changed immediately if contamination is suspected. Contaminated clothing must be removed and washed before reuse.[3]

  • Respiratory Protection: Handle only in a well-ventilated area or, for larger quantities, within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][7]

  • General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[8] Eyewash stations and safety showers must be readily accessible.[2][7]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper disposal begins at the point of generation. The cardinal rule is to never mix incompatible waste streams, as this can lead to dangerous reactions, generating heat, gas, or toxic byproducts.

  • Incompatible Materials: This compound is a carboxylic acid. It must be segregated from bases and amines to prevent vigorous acid-base reactions.[9] It should also be kept separate from strong oxidizing agents .[2][9]

  • Container Selection: Use only designated, chemically compatible hazardous waste containers.[10][11] A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is recommended. The container must be in good condition, free from damage or deterioration.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid".[10] All constituents of a mixed waste stream must be listed. The accumulation start date must also be clearly marked on the container.[12]

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing it, and materials contaminated by it (e.g., weighing paper, contaminated gloves, absorbent materials).

Step 1: Waste Generation & Collection

  • Action: At the point of generation, carefully transfer the waste chemical into the designated, pre-labeled hazardous waste container.

  • Rationale: Collecting waste immediately in a designated satellite accumulation area prevents accidental spills and misidentification.[10][11]

Step 2: Container Management

  • Action: Keep the waste container securely closed at all times, except when adding waste.[10][11] Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion and prevent spills.

  • Rationale: A closed container prevents the release of vapors, which may be respiratory irritants, and reduces the risk of a spill.[3][10]

Step 3: Storage Pending Disposal

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored within a secondary containment bin to mitigate potential leaks.

  • Rationale: Secondary containment provides a crucial safety barrier, ensuring that any potential leak from the primary container is captured, preventing environmental release and personnel exposure.[11]

Step 4: Scheduling Waste Pickup

  • Action: Once the container is full or has reached your institution's maximum accumulation time limit (e.g., 150 days or 6 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12]

  • Rationale: Regulatory agencies impose strict limits on the volume of hazardous waste and the duration it can be stored in a laboratory.[11][12] Adherence to these timelines is mandatory for institutional compliance.

Step 5: Final Disposal

  • Action: The final disposal will be handled by a licensed hazardous waste contractor arranged by your institution. The standard and required method for this type of organic chemical waste is incineration at a licensed facility.[2][3][5]

  • Rationale: High-temperature incineration is the most effective method for destroying organic hazardous waste, converting it to less harmful components like carbon dioxide and water.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13][14] Its pyridine-like structure and irritant properties pose a threat to aquatic ecosystems and wastewater treatment processes.[15]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition cluster_spill Emergency Protocol: Spill A Waste Generation (Solid, Liquid, or Contaminated Material) B Select Labeled, Compatible HDPE Waste Container A->B C Segregate from Incompatibles (Bases, Oxidizers) B->C D Transfer Waste to Container (Keep Closed) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Monitor Fill Level & Date (Max 90% Full / Max 150 Days) E->F G Container Full or Time Limit Reached? F->G G->F No H Submit Pickup Request to EHS G->H Yes I EHS Collection & Consolidation H->I J Final Disposal via Licensed Hazardous Waste Incineration I->J S1 SPILL OCCURS S2 Evacuate & Alert Personnel S1->S2 S3 Don Full PPE S2->S3 S4 Contain Spill with Inert Absorbent (Vermiculite, Sand) S3->S4 S5 Sweep/Scoop into Waste Container S4->S5 S5->D Treat as Hazardous Waste S6 Decontaminate Area S5->S6

Caption: Disposal workflow for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess & Equip: For small spills that you are trained to handle, don the appropriate PPE as described in Section 1. If the spill is large or you are unsure, contact your institution's EHS emergency line immediately.

  • Contain & Absorb: If the compound is in solid form, carefully sweep it up and place it into the hazardous waste container.[2] Avoid creating dust. For solutions, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][15] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material and place it into the designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Lead Sciences. (n.d.). 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • ResearchGate. (2025, August 5). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides.
  • BLDpharm. (n.d.). 1378695-64-7|4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: Pyrazolo[1,5-a]pyridine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.
  • J&K Scientific. (n.d.). 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | 1378695-64-7.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
  • PubChem. (n.d.). 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): Pyridine.
  • Crysdot LLC. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
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  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
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A Senior Application Scientist's Guide to Handling 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in the vanguard of scientific discovery, our handling of novel chemical entities demands a synthesis of deep technical knowledge and an unwavering commitment to safety. This guide provides a comprehensive operational plan for managing 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, a member of the biologically significant pyrazolopyridine class of compounds. Our approach moves beyond a simple checklist, grounding every recommendation in the established principles of chemical safety and risk mitigation, ensuring that your research is not only innovative but also conducted under the highest safety standards.

Hazard Assessment: An Evidence-Based Profile

While a specific Safety Data Sheet (SDS) for 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is not broadly available, a robust safety profile can be constructed by examining the known hazards of structurally analogous compounds. This method of "hazard-by-analogy" is a cornerstone of laboratory safety for research chemicals.

Data from close structural relatives, including the parent compound Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its methylated and other methoxylated analogues, consistently indicate the following GHS (Globally Harmonized System) classifications:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Poses a risk of serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

These hazards are the primary drivers for the specific engineering controls and personal protective equipment (PPE) recommendations that follow. The pyridine moiety itself is a known skin and respiratory irritant, reinforcing this assessment.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of routine but a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure should guide all handling procedures.

Hazard Route of Exposure Primary Consequence Required PPE Rationale
Skin Irritant Dermal ContactInflammation, redness, itching, or blistering.[4]Nitrile Gloves , Lab Coat Nitrile provides excellent chemical resistance against pyridine-based compounds.[5] A lab coat prevents incidental contact with skin and clothing.
Eye Irritant Ocular ContactRedness, pain, and potential for serious eye damage.[4]Chemical Safety Goggles Goggles provide a full seal around the eyes, offering superior protection from splashes or airborne dust compared to safety glasses.[7][8]
Respiratory Irritant InhalationIrritation of the lungs and respiratory system.[4]Use within a Fume Hood (Primary); N95/FFP2 Respirator (Secondary)Engineering controls are the first line of defense. A respirator is necessary if handling outside a hood or if dust generation is unavoidable.[8][9]
Hand Protection: The Critical Interface

Always wear chemical-resistant gloves. Nitrile gloves are the standard recommendation for handling pyridine and its derivatives due to their resistance to this class of chemicals.[5] Double-gloving is a prudent practice when handling stock solutions or performing transfers. Gloves should be inspected for tears or pinholes before each use and removed promptly and properly to avoid contaminating skin or surfaces.

Eye and Face Protection: Shielding Against the Unseen

Chemical safety goggles are mandatory.[7][8] They must be worn at all times in the laboratory where this compound is handled. If there is a significant risk of splashing, such as during the handling of large quantities or vigorous reactions, a face shield should be worn in addition to safety goggles for full facial protection.[10]

Body Protection: The Professional Standard

A buttoned lab coat, preferably one made of a low-permeability material, must be worn to protect against skin contact and to keep personal clothing from becoming contaminated.[5][7]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for safe handling.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Don Full PPE (Lab Coat, Goggles, Gloves) A->B C Prepare Work Surface (e.g., disposable bench liner) B->C D Retrieve Compound from Storage C->D Proceed to Handling E Weigh Solid Compound Inside Fume Hood D->E F Prepare Solution (if applicable) E->F G Decontaminate Glassware & Equipment F->G After Experiment H Segregate Waste (Solid vs. Liquid Chemical Waste) G->H I Remove PPE (Gloves last) H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling and Disposal Workflow.

Step-by-Step Protocol:
  • Engineering Controls : All manipulations that could generate dust—especially weighing—must be performed inside a certified chemical fume hood.[3][8] Ensure the sash is at the lowest practical height.

  • Preparation : Before handling the compound, don all required PPE.[5] Cover the work surface in the fume hood with a disposable liner to contain any spills.

  • Weighing & Transfer : Use anti-static weigh boats or weighing paper to minimize the aerosolization of the fine powder. Handle the container and spatula carefully to avoid generating dust clouds.

  • Post-Handling : After use, securely close the primary container.

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid chemical waste.

Emergency & Disposal Protocols

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.

Immediate Safety Plans
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan

Chemical waste management must comply with all local, state, and federal regulations.

  • Solid Waste : All solid 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and any materials contaminated with it (e.g., weigh boats, gloves, bench liners) must be collected in a clearly labeled, sealed container for hazardous solid waste.[3]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not discharge to sewer systems.[11]

  • Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[11]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, ensuring both personal safety and the integrity of their invaluable work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • PubChem. (n.d.). 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • Nature. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. [Link]

  • J&K Scientific. (n.d.). 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

  • Sci-Hub. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]

  • ATSDR. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.